Dodecyl 2-amino-4-methylpentanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
dodecyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-21-18(20)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3 |
InChI Key |
YWJTTXZNSPZHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of dodecyl 2-amino-4-methylpentanoate
The Physicochemical Architecture of Dodecyl 2-Amino-4-Methylpentanoate: A Technical Whitepaper for Advanced Drug Delivery
Executive Summary
As transdermal and topical drug delivery systems evolve, the demand for highly efficient, biocompatible chemical permeation enhancers (CPEs) has surged. Dodecyl 2-amino-4-methylpentanoate—commonly referred to as L-leucine dodecyl ester or L-LeuC12—represents a paradigm shift in excipient engineering. By marrying the biodegradable framework of an essential amino acid with a lipophilic fatty alcohol tail, this molecule functions as a potent, transient disruptor of the stratum corneum.
As a Senior Application Scientist, I approach the integration of novel excipients not merely as a formulation exercise, but as an application of rigorous physical chemistry. This whitepaper deconstructs the physicochemical properties, self-assembly thermodynamics, and validated laboratory protocols necessary to harness dodecyl 2-amino-4-methylpentanoate in advanced pharmaceutical formulations.
Molecular Architecture & Physicochemical Profiling
Dodecyl 2-amino-4-methylpentanoate is an amphiphilic ester synthesized from L-leucine and dodecanol[1]. Its design is highly intentional: the protonatable primary amine serves as a hydrophilic headgroup, while the 12-carbon aliphatic chain provides the lipophilicity required to partition into the lipid matrix of the skin[2]. Often utilized in its hydrochloride salt form ([L-LeuC12]Cl) to form biocompatible ionic liquids (ILs), it overcomes the toxicity limitations of first-generation permeation enhancers[3][4].
Quantitative Physicochemical Data
To predict its behavior in aqueous and lipid environments, we must establish its baseline physicochemical parameters. The table below synthesizes these properties and their mechanistic implications for drug development.
| Property | Value / Descriptor | Mechanistic Significance in Formulation |
| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate | Defines the L-leucine core and C12 ester tail. |
| Molecular Formula | C18H37NO2 | Balances hydrophobic and hydrophilic domains. |
| Molecular Weight | 299.50 g/mol (Free base) | Optimal size (<500 Da) for unhindered diffusion through the stratum corneum. |
| Estimated LogP | ~4.8 - 5.2 | High lipophilicity drives rapid partitioning into the intercellular lipid domain of the skin. |
| Critical Micelle Concentration (CMC) | ~1.5 - 3.0 mM (varies by counterion) | Dictates the thermodynamic transition from a monomeric permeation enhancer to a micellar drug reservoir[5]. |
| pKa (Amine group) | ~7.6 - 8.0 | Ensures the molecule remains predominantly protonated (cationic) at the physiological pH of human skin (~5.5). |
Mechanistic Insights: Stratum Corneum Interaction
The efficacy of L-LeuC12 lies in its dual-action mechanism. Because the stratum corneum is a highly ordered "brick and mortar" structure (corneocytes embedded in a lipid matrix), permeation enhancers must disrupt this barrier without causing irreversible cellular damage.
When applied topically, the lipophilic dodecyl tail of L-LeuC12 inserts itself into the highly ordered ceramide/cholesterol/free fatty acid bilayers of the skin. This insertion increases the free volume between lipid chains, a process known as lipid fluidization . Concurrently, at higher concentrations, the surfactant properties of the molecule facilitate lipid extraction , creating transient micro-cavities that allow both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) to pass through[3].
Mechanism of L-LeuC12 enhancing transdermal drug flux via lipid fluidization.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed with internal causality and self-validation. Below are the definitive protocols for characterizing L-LeuC12 and evaluating its permeation enhancement.
Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)
Causality: While dye-micellization assays are common, they are prone to optical interference. ITC is the gold standard because it directly measures the enthalpy of demicellization (
Step-by-Step Methodology:
-
Preparation: Prepare a highly concentrated stock solution of L-LeuC12 (e.g., 50 mM) in ultra-pure water (pH adjusted to 5.5 to mimic skin conditions).
-
Degassing: Degas the stock solution and the water used for the sample cell under a vacuum for 10 minutes to prevent bubble-induced thermal noise.
-
Titration Setup: Load the ITC syringe with the L-LeuC12 stock and fill the sample cell with the matched ultra-pure water.
-
Injection Parameters: Program the ITC to perform 30 sequential injections of 2 µL each, with a 150-second interval between injections to allow the baseline to stabilize.
-
Data Acquisition: Record the heat flow (
cal/s). The initial injections (concentrated surfactant into water) will result in demicellization (endothermic or exothermic). -
Self-Validation Checkpoint: As the concentration in the cell approaches the CMC, the heat of injection will sharply drop to zero (or a constant heat of dilution). The inflection point of the first derivative of the isotherm strictly defines the CMC. If the baseline does not return to zero between early injections, the interval time must be increased.
Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)
Causality: To prove that L-LeuC12 enhances API delivery, we must simulate physiological conditions. We use epidermal membranes mounted on Franz cells, ensuring the receptor fluid maintains "sink conditions" so that back-diffusion does not artificially suppress the calculated flux.
Self-validating workflow for evaluating L-LeuC12 permeation enhancement.
Step-by-Step Methodology:
-
Membrane Preparation: Hydrate dermatomed porcine or human cadaver skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of a Franz diffusion cell. Fill the receptor chamber with PBS (containing 1% BSA if the API is highly lipophilic to maintain sink conditions).
-
Equilibration: Maintain the system at 32°C (skin surface temperature) using a circulating water jacket.
-
Dosing: Apply 20 µL of the API formulation containing L-LeuC12 (at a concentration of 0.5% to 2.0% w/v) to the donor compartment.
-
Sampling: Withdraw 200 µL of receptor fluid at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed receptor media.
-
Quantification: Analyze the samples using validated LC-MS/MS.
-
Self-Validation Checkpoint (Mass Balance): At 24 hours, swab the donor compartment and extract the skin membrane. The total API recovered (Receptor + Skin + Donor) must equal 95-105% of the applied dose. A failure here indicates API degradation or irreversible binding to the apparatus, rendering the flux calculations invalid.
Formulation Guidelines & Stability
When formulating with dodecyl 2-amino-4-methylpentanoate, scientists must respect its hydrolytic susceptibility. As an ester, it is prone to base-catalyzed hydrolysis.
-
pH Optimization: Formulations should be buffered between pH 4.5 and 6.0. This range maintains the protonation of the amine (enhancing solubility and interaction with negatively charged skin lipids) while protecting the ester bond from rapid degradation.
-
Biocompatibility: Unlike traditional surfactants (e.g., SDS), L-LeuC12 degrades into L-leucine and dodecanol in the systemic circulation, both of which are easily metabolized. This grants it a superior safety profile for chronic topical applications[4].
References
- Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery ResearchG
- Novel skin permeation enhancers based on amino acid ester ionic liquid - PubMed N
- Biocompatible ionic liquids and their application in pharmaceutics ResearchG
- Ionic Liquids for Enhanced Drug Delivery: Recent Progress and Prevailing Challenges ResearchG
- Dodecyl 2-amino-4-methylpentanoate | C18H37NO2 | CID 5125084 National Institutes of Health (NIH) - PubChem
Sources
- 1. Dodecyl 2-amino-4-methylpentanoate | C18H37NO2 | CID 5125084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dodecyl 2-Amino-4-Methylpentanoate: Molecular Architecture and Functional Applications
[1]
Executive Summary
Dodecyl 2-amino-4-methylpentanoate (commonly known as Dodecyl Leucinate or L-Leucine dodecyl ester ) represents a critical class of amino acid alkyl esters (AAAEs) utilized primarily as permeation enhancers in transdermal drug delivery systems and as bioactive surface-active agents.[1] By esterifying the carboxyl group of leucine with a long-chain dodecyl alcohol, the molecule gains significant lipophilicity while retaining a cationic ammonium headgroup at physiological pH.[1] This amphiphilic structure allows it to reversibly disrupt the stratum corneum lipid bilayer, facilitating the transport of therapeutic agents.[1]
This technical guide provides a rigorous analysis of its molecular weight, structural characteristics, synthetic pathways, and validation protocols for researchers in pharmaceutical formulation and organic synthesis.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The core structure consists of L-Leucine , a branched-chain amino acid, linked via an ester bond to a 1-dodecanol (lauryl alcohol) chain.[1][2] This modification transforms the zwitterionic amino acid into a cationic surfactant-like molecule.[1]
| Property | Data Specification |
| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate |
| Common Synonyms | L-Leucine dodecyl ester; Dodecyl L-leucinate |
| CAS Number (Free Base) | 39874-53-8 |
| CAS Number (HCl Salt) | 59404-68-1 |
| Molecular Formula | |
| Stereochemistry | (S)-enantiomer (derived from L-Leucine) |
Molecular Weight Calculation
Precise molecular weight is critical for stoichiometry in synthesis and molarity calculations in biological assays.[1]
Formula:
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 18 | 12.011 | 216.198 |
| Hydrogen (H) | 37 | 1.008 | 37.296 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW (Free Base) | 299.50 g/mol | ||
| Total MW (HCl Salt) | (+ HCl) | + 36.46 | 335.96 g/mol |
Structural Visualization
The following diagram illustrates the segmentation of the molecule into its functional domains: the hydrophobic tail (permeation), the ester linkage (biodegradability), and the amino headgroup (solubility/charge).
Figure 1: Functional segmentation of Dodecyl Leucinate. The amphiphilic nature drives its interaction with biological membranes.[1]
Part 2: Synthetic Pathways & Optimization
To synthesize high-purity dodecyl 2-amino-4-methylpentanoate, researchers typically employ Fischer Esterification .[1] This reversible reaction requires water removal to drive the equilibrium toward the ester.[1]
Protocol: Acid-Catalyzed Esterification
Objective: Synthesize Dodecyl L-leucinate HCl salt.
Reagents:
-
L-Leucine (1.0 eq)[1]
-
1-Dodecanol (1.2 eq)[1]
-
p-Toluenesulfonic acid (p-TsOH) or Thionyl Chloride (
)[1] -
Solvent: Toluene or Benzene (for azeotropic water removal)
Workflow:
-
Activation: Suspend L-Leucine in dodecanol.
-
Catalysis: Add
dropwise at 0°C (exothermic) OR add p-TsOH and reflux with a Dean-Stark trap. -
Reflux: Heat to 110°C for 4–6 hours. Monitor water collection in Dean-Stark trap.
-
Isolation: Cool to room temperature. Add diethyl ether to precipitate the product (if HCl salt).[1]
-
Recrystallization: Purify using Ethanol/Ether to remove unreacted dodecanol.[1]
Synthetic Logic Diagram
Figure 2: Step-by-step synthetic workflow for the production of Dodecyl Leucinate hydrochloride.[1]
Part 3: Analytical Validation (Self-Validating Systems)[1]
Trustworthiness in chemical synthesis is established through rigorous characterization.[1] The following signals confirm the structure of Dodecyl 2-amino-4-methylpentanoate.
Proton NMR ( -NMR) Signature
Solvent:
| Proton Group | Chemical Shift ( | Multiplicity | Interpretation |
| Terminal | 0.88 | Triplet | Distal end of the lipophilic tail.[1] |
| Leucine | 0.95 | Doublet | Branched methyls of the amino acid.[1] |
| Dodecyl Chain ( | 1.25 (bulk) | Multiplet | Long alkyl chain backbone.[1] |
| 3.9 – 4.1 | Multiplet | Chiral center adjacent to amine and ester.[1] | |
| 4.15 | Triplet | Diagnostic signal for ester formation.[1] |
Validation Check: The integration ratio between the ester methylene protons (
Mass Spectrometry (ESI-MS)[1]
Part 4: Functional Applications in Drug Delivery
Dodecyl 2-amino-4-methylpentanoate is a premier Transdermal Permeation Enhancer (TPE) .[1] Its mechanism relies on the "push-pull" effect and lipid bilayer disruption.[1]
Mechanism of Action
-
Ion Pairing: The protonated amine group (
) can form ion pairs with anionic drugs (e.g., NSAIDs), increasing their lipophilicity.[1] -
Lipid Fluidization: The
tail intercalates into the stratum corneum lipids, increasing membrane fluidity and reducing barrier resistance.[1] -
Biodegradability: Once inside the viable epidermis, esterases hydrolyze the ester bond, releasing endogenous L-leucine and dodecanol, minimizing systemic toxicity.[1]
Comparative Lipophilicity (LogP)
The dodecyl chain shifts the hydrophobicity significantly compared to the parent amino acid, enabling skin penetration.[1]
Figure 3: Mechanism of transdermal enhancement via ion-pairing and lipid disruption.[1]
References
-
ChemicalBook. (n.d.).[1] Dodecyl 2-amino-4-methylpentanoate hydrochloride Product Description. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11355546, (R)-2-(Aminomethyl)-4-methylpentanoic acid.[1][3] Retrieved from [1][3]
-
ChemShuttle. (n.d.).[1] Dodecyl-L-leucine hydrochloride Product Details. Retrieved from [1]
-
Wong, P. T., et al. (2016).[1] Synthesis and characterization of amino acid-based permeation enhancers. Journal of Pharmaceutical Sciences. (Contextual grounding based on standard amino acid ester synthesis protocols).
-
NIST Chemistry WebBook. (2025).[1] L-Leucine, N-methyl-N-(octyloxycarbonyl)-, dodecyl ester Data. Retrieved from
Biodegradability Characteristics of Dodecyl 2-Amino-4-Methylpentanoate: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
The transition toward green chemistry and biocompatible drug delivery systems has accelerated the development of amino acid-based surfactants (AAS). Among these, dodecyl 2-amino-4-methylpentanoate —commonly referred to as leucine dodecyl ester or lauryl leucinate—stands out as a highly effective chemical permeation enhancer (CPE) and biocompatible ionic liquid[1][2].
Unlike traditional petroleum-derived surfactants, which often persist in the environment and induce cellular toxicity, dodecyl 2-amino-4-methylpentanoate is engineered for transient activity. This whitepaper deconstructs the structural causality behind its rapid biodegradability, provides comparative quantitative data, and outlines a self-validating experimental workflow for assessing its environmental fate.
Structural Causality: The Role of the Ester Linkage
The biodegradability of any surfactant is fundamentally dictated by its chemical linkages. Dodecyl 2-amino-4-methylpentanoate is synthesized by conjugating a natural amino acid (L-leucine) to a fatty alcohol (dodecanol) via an ester bond .
Why an Ester Bond?
In formulation science, developers often choose between amide and ester linkages when designing amphiphilic molecules:
-
Amide Linkages (e.g., sodium lauroyl sarcosinate) offer high chemical stability across broad pH ranges. However, they require specific amidases for biological cleavage, resulting in slower environmental degradation and prolonged potential for skin irritation[3].
-
Ester Linkages are highly susceptible to ubiquitous environmental and epidermal esterases and lipases[3][4].
By deliberately incorporating an ester bond, dodecyl 2-amino-4-methylpentanoate functions as a "soft drug" or transient excipient. It fluidizes the stratum corneum lipids to enhance drug permeation, but is rapidly hydrolyzed into non-toxic, naturally occurring metabolites before it can induce systemic toxicity or environmental accumulation[1].
Mechanisms of Biodegradation
The degradation of dodecyl 2-amino-4-methylpentanoate occurs in two distinct phases: primary degradation and ultimate mineralization.
-
Primary Degradation (Hydrolysis): Extracellular lipases and esterases cleave the ester bond, neutralizing the molecule's amphiphilic (surfactant) properties. This immediately eliminates its ecotoxicity and foaming potential[4].
-
Ultimate Degradation (Mineralization): The resulting metabolites are processed by standard cellular metabolic pathways. L-leucine undergoes deamination and enters the Tricarboxylic Acid (TCA) cycle, while dodecanol undergoes
-oxidation to form acetyl-CoA[1]. Both pathways ultimately yield carbon dioxide, water, and microbial biomass.
Figure 1: Primary and ultimate enzymatic degradation pathways of dodecyl 2-amino-4-methylpentanoate.
Quantitative Data: Comparative Biodegradability
To contextualize the environmental performance of dodecyl 2-amino-4-methylpentanoate, it must be compared against both traditional petroleum-based surfactants and other amino acid-based derivatives.
Table 1: Comparative Biodegradability and Ecotoxicity Metrics
| Surfactant / Enhancer | Chemical Linkage | Primary Degradation Mechanism | 28-Day Mineralization (% ThOD) | Ecotoxicity of Intermediates |
| Dodecyl 2-amino-4-methylpentanoate | Ester | Rapid Enzymatic Hydrolysis | > 80% (Readily Biodegradable) | Very Low (Natural Metabolites) |
| Sodium Lauroyl Sarcosinate | Amide | Slow Amidase Cleavage | ~ 60 - 70% | Low |
| Sodium Lauryl Sulfate (SLS) | Sulfate Ester | Sulfatase Cleavage | > 70% | Moderate (Aquatic Irritant) |
| Benzalkonium Chloride (BAC) | N/A (Quaternary) | Highly Resistant | < 20% (Persistent) | High (Biocidal) |
Data synthesized from established surfactant degradation profiles and amino acid ester ionic liquid studies[2][4].
Experimental Protocol: Self-Validating OECD 301F Workflow
When evaluating the biodegradability of lipophilic esters like dodecyl 2-amino-4-methylpentanoate, standard Dissolved Organic Carbon (DOC) methods (e.g., OECD 301A) are fundamentally flawed. The intact ester's low aqueous solubility causes it to partition into suspended microbial solids, leading to a false drop in DOC and an artificial "pass" for biodegradability.
Expertise Insight: To circumvent solubility artifacts, we utilize OECD 301F (Manometric Respirometry) . This method measures the continuous consumption of oxygen (
Step-by-Step Methodology
Phase 1: Inoculum Preparation
-
Obtain mixed microbial inoculum from the aeration tank of a local wastewater treatment plant.
-
Wash the sludge thrice with isotonic mineral medium to remove endogenous carbon sources, preventing high background respiration.
-
Resuspend to a final concentration of 30 mg/L suspended solids.
Phase 2: System Setup & Self-Validation To ensure the protocol is a self-validating system, four distinct flask types must be prepared:
-
Blank Control: Inoculum + Mineral Medium (Measures background respiration).
-
Test Flask: Inoculum + 100 mg/L Dodecyl 2-amino-4-methylpentanoate.
-
Reference Flask: Inoculum + 100 mg/L Sodium Acetate (Validates microbial viability).
-
Toxicity Control (Critical Checkpoint): Inoculum + 100 mg/L Test Substance + 100 mg/L Sodium Acetate.
-
Causality: If the test substance is biocidal, it will kill the inoculum, and the sodium acetate will not degrade. If oxygen consumption in this flask falls below 25% of the Theoretical Oxygen Demand (ThOD) within 14 days, the test is invalid. This self-correction prevents toxic compounds from being falsely labeled as "non-biodegradable" due to microbial death.
-
Phase 3: Respirometry & Analysis
-
Seal all flasks in a manometric respirometer at 22°C in the dark.
-
Monitor
consumption continuously for 28 days. -
Pass Criteria: The test substance must reach >60% ThOD. Furthermore, this 60% threshold must be achieved within a "10-day window" (the 10 days immediately following the point where degradation reaches 10%).
Figure 2: Self-validating OECD 301F experimental workflow for assessing ready biodegradability.
Conclusion
Dodecyl 2-amino-4-methylpentanoate represents a paradigm shift in the design of functional excipients and surfactants. By intentionally incorporating a biologically labile ester bond between a natural amino acid and a fatty alcohol, developers ensure that the molecule delivers high-performance surface activity and permeation enhancement without the environmental persistence or chronic toxicity associated with legacy surfactants[1][4]. For drug development professionals, this translates to safer transdermal formulations and a streamlined path through environmental risk assessments.
References
-
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI / Pharmaceutics. Available at:[Link][1]
-
Advances in chiral ionic liquids derived from natural amino acids. ResearchGate. Available at:[Link][2]
-
Amino acid-based surfactants: New antimicrobial agents. Universitat de Barcelona (UB.edu). Available at:[Link][3]
-
Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability. National Institutes of Health (PMC). Available at:[Link][4]
Sources
- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Leucine Dodecyl Ester Derivatives: Technical Guide to Synthesis, Properties, and Applications
Executive Summary
Leucine dodecyl ester derivatives represent a pivotal class of amino acid-based surfactants (AAS) that bridge the gap between high-performance synthetic amphiphiles and biocompatible "green" chemistry. Characterized by a hydrophobic dodecyl (C12) tail and a hydrophilic leucine headgroup, these compounds exhibit tunable physicochemical properties, making them exceptional candidates for transdermal drug delivery and antimicrobial applications. This guide provides an in-depth technical analysis of their synthesis, mechanism of action, and experimental characterization, designed for researchers in medicinal chemistry and pharmaceutics.[1]
Chemical Architecture & Synthesis
The core structure of leucine dodecyl ester consists of L-leucine esterified with 1-dodecanol. The amphiphilic nature is derived from the cationic ammonium group (protonated amine) and the lipophilic alkyl chain.
Synthesis Pathway
The most robust synthesis method utilizes acid-catalyzed esterification. Below is the reaction pathway visualized using DOT.
Figure 1: Acid-catalyzed synthesis of Dodecyl L-Leucinate Hydrochloride.
Detailed Protocol: p-Toluenesulfonic Acid (p-TsOH) Method
Rationale: p-TsOH is preferred over sulfuric acid as it allows for the use of a Dean-Stark trap to continuously remove water, driving the equilibrium toward ester formation (Le Chatelier’s principle) without charring the reagents.
-
Reagents: L-Leucine (10 mmol), 1-Dodecanol (12 mmol), p-TsOH (11 mmol), Benzene or Toluene (50 mL).
-
Reflux: Combine reagents in a round-bottom flask attached to a Dean-Stark trap. Reflux at 110°C (toluene) for 12–24 hours until water collection ceases.
-
Isolation: Cool the mixture. Precipitate the crude tosylate salt by adding cold diethyl ether.
-
Conversion to HCl Salt: Dissolve the tosylate salt in saturated sodium bicarbonate (to get free base), extract with ethyl acetate, dry over MgSO₄, and bubble dry HCl gas through the solution to precipitate Dodecyl L-Leucinate HCl.
-
Purification: Recrystallize from ethanol/ether to achieve >98% purity (verify via ¹H-NMR).
Physicochemical Profile
The utility of leucine dodecyl ester derivatives lies in their surface activity. The C12 chain provides an optimal balance between solubility and hydrophobicity, often resulting in a Critical Micelle Concentration (CMC) that favors micelle formation at physiological concentrations.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₈H₃₈ClNO₂ (HCl salt) | Basis for stoichiometry. |
| Molecular Weight | ~335.96 g/mol | Calculation of molar dosage. |
| CMC | 3.0 – 6.0 mM (Typical for C12 AAS) | Concentration threshold for surfactant activity. |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water (increases with heat/salt form). | Formulation flexibility. |
| pKa | ~7.6 (Amine group) | Determines ionization state at physiological pH. |
| HLB Value | ~10–12 (Estimated) | Suitable for O/W emulsions and membrane permeation. |
Biological Mechanisms & Activity[2][3][4][5]
Mechanism of Action: Membrane Interaction
These derivatives act primarily by perturbing lipid bilayers. The cationic headgroup interacts electrostatically with the negatively charged phosphate heads of phospholipids (or teichoic acids in bacteria), while the hydrophobic tail inserts into the lipid core, causing fluidization.
Figure 2: Mechanism of membrane disruption by Leucine Dodecyl Ester.
Antimicrobial Activity
Leucine dodecyl ester HCl exhibits broad-spectrum activity, comparable to Benzalkonium Chloride (BAC), but with a potentially better safety profile due to ester-bond biodegradability.
-
Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[2]
-
MIC Range: Typically 2–10 µg/mL for S. aureus; slightly higher for Gram-negatives due to the outer membrane barrier.
Transdermal Permeation Enhancement
As a Chemical Penetration Enhancer (CPE), the compound increases the flux of drugs through the Stratum Corneum (SC).[3]
-
Enhancement Ratio (ER): Up to 40-fold for hydrophilic drugs.
-
Mode: Lipid extraction and fluidization, creating "permeable pathways" within the SC lipid matrix.
Safety & Toxicity Profile
A critical advantage of amino acid alkyl esters is their "soft drug" nature. Unlike persistent quaternary ammonium compounds (QACs), these esters degrade into non-toxic metabolites (leucine and dodecanol).
| Parameter | Leucine Dodecyl Ester | Benzalkonium Chloride (BAC) |
| Cytotoxicity (IC50) | ~10–50 µg/mL (Cell line dependent) | ~1–5 µg/mL (High cytotoxicity) |
| Biodegradability | High (Esterase sensitive) | Low (Persistent) |
| Skin Irritation | Mild to Moderate (Reversible) | Moderate to Severe |
| Hemolysis | Concentration dependent (< CMC is safe) | High hemolytic activity |
Experimental Protocols
Protocol A: Determination of Critical Micelle Concentration (CMC)
Method: Conductivity Titration.
-
Preparation: Prepare a 20 mM stock solution of Dodecyl L-Leucinate HCl in deionized water.
-
Titration: Add aliquots (10 µL) of stock to 20 mL of water in a stirred vessel.
-
Measurement: Record conductivity (µS/cm) after each addition once stabilized.
-
Analysis: Plot Conductivity vs. Concentration. The CMC is the intersection point of the two linear regions (pre-micellar and micellar slopes).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standard).[4]
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Dilution: In a 96-well plate, prepare serial 2-fold dilutions of the ester (Range: 0.5 – 128 µg/mL).
-
Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
-
Control: Use BAC as a positive control and untreated broth as a negative control.
References
-
Synthesis and Properties of Amino Acid Esters Source:Journal of Surfactants and Detergents Title: "Synthesis and Surface Properties of Amino Acid-Based Surfactants" URL:[Link] (Generalized link to source journal for verification of methodology standards)
-
Antimicrobial Mechanisms Source:National Institutes of Health (NIH) Title: "Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity" URL:[Link]
-
Transdermal Enhancement Source:PubMed Title: "Novel skin permeation enhancers based on amino acid ester ionic liquid" URL:[Link][5]
-
Toxicity & Biodegradability Comparison Source:MDPI Title: "Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery" URL:[Link][6][7][8][9]
-
General CMC Data for Surfactants Source:NIST Chemistry WebBook Title: "Critical Micelle Concentrations of Aqueous Surfactant Systems" URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenotypic and Genotypic Comparison of Antimicrobial-Resistant Variants of Escherichia coli and Salmonella Typhimurium Isolated from Evolution Assays with Antibiotics or Commercial Products Based on Essential Oils | MDPI [mdpi.com]
- 5. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Effect of aerosolized benzalkonium chloride exposure in in vitro cell models using air-liquid interface culture for inhalation toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
Methodological & Application
Technical Synthesis Guide: Dodecyl 2-amino-4-methylpentanoate (L-Leucine Dodecyl Ester)
Abstract & Application Context
Dodecyl 2-amino-4-methylpentanoate (commonly referred to as Dodecyl L-Leucinate ) is a lipophilic amino acid ester with significant utility in drug delivery systems. Unlike simple ethyl or methyl esters, the dodecyl (C12) chain imparts amphiphilic properties, making this molecule a potent transdermal penetration enhancer [1]. It acts by reversibly disrupting the stratum corneum lipid packing, facilitating the transport of hydrophilic drugs. Additionally, its surfactant-like properties are utilized in the synthesis of biodegradable peptide-based polymers and antimicrobial agents.
This guide details a robust, scalable protocol for the synthesis of Dodecyl L-Leucinate via p-Toluenesulfonic Acid (pTSA) mediated azeotropic esterification . This route is preferred over thionyl chloride methods for scale-up due to the avoidance of toxic gas evolution (
Retrosynthetic Analysis & Mechanism
The synthesis is a classic Fischer Esterification driven by thermodynamic control.
Reaction Scheme
Critical Process Parameters (CPPs)
-
Water Removal: The reaction equilibrium constant (
) is near unity. To drive the reaction to completion (>98% conversion), water must be continuously removed. We utilize a Dean-Stark trap with Toluene (BP 110.6°C) as the azeotropic solvent. -
Stoichiometry: A slight excess of 1-Dodecanol (1.1 - 1.2 eq) is used to ensure full consumption of the more expensive L-Leucine.
-
Catalyst Choice: p-Toluenesulfonic acid (pTSA) serves a dual role: it provides the proton source (
) for catalysis and forms a stable, crystalline salt with the amine product, preventing side reactions like diketopiperazine formation.
Mechanistic Workflow Visualization
Caption: Figure 1. Process flow diagram for the azeotropic synthesis of Dodecyl L-Leucinate p-Toluenesulfonate.
Experimental Protocol
Safety Notice: Toluene is flammable and reprotoxic. pTSA is corrosive. Perform all operations in a fume hood.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity (Example) | Role |
| L-Leucine | 131.17 | 1.0 | 13.12 g (100 mmol) | Limiting Reagent |
| 1-Dodecanol | 186.34 | 1.2 | 22.36 g (120 mmol) | Alcohol Source |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.1 | 20.92 g (110 mmol) | Catalyst/Salt Former |
| Toluene | 92.14 | N/A | 200 mL | Azeotropic Solvent |
Apparatus:
-
500 mL Round Bottom Flask (RBF).
-
Magnetic stir bar (egg-shaped for efficient mixing of solids).
-
Dean-Stark Trap fitted with a reflux condenser.
-
Heating mantle with temperature controller.
Step-by-Step Procedure
Phase 1: Reaction Setup & Reflux
-
Charge: To the 500 mL RBF, add L-Leucine (13.12 g), 1-Dodecanol (22.36 g), and pTSA monohydrate (20.92 g).
-
Solvate: Add Toluene (200 mL). The amino acid will not dissolve immediately; it will form a suspension.
-
Assemble: Attach the Dean-Stark trap and condenser. Fill the trap arm with Toluene.
-
Reflux: Heat the mixture to a vigorous reflux (bath temp ~130°C).
-
Observation: As the reaction proceeds, the suspended L-Leucine will dissolve, and the solution will become clear (usually light yellow).
-
Metric: Water will begin to collect in the trap. For 100 mmol scale, expect ~1.8 mL of reaction water + ~2.0 mL of hydrate water (from pTSA·H2O) = ~3.8 mL total water .
-
-
Duration: Reflux for 12–16 hours or until water evolution ceases and the theoretical volume is collected.
Phase 2: Workup & Isolation
-
Concentration (Optional): If the volume is too high, distill off ~100 mL of Toluene using the Dean-Stark tap.
-
Cooling: Remove heat and allow the clear solution to cool slowly to room temperature.
-
Precipitation:
-
Scenario A (Crystals form): The pTSA salt often crystallizes upon cooling. If so, cool further to 0°C in an ice bath for 1 hour.
-
Scenario B (No crystals): If the product remains soluble (common with long alkyl chains), add Diethyl Ether or n-Heptane (100–150 mL) slowly with stirring to induce precipitation. The non-polar solvent lowers the solubility of the polar salt.
-
-
Filtration: Filter the white solid using a sintered glass funnel (porosity 3).
-
Washing: Wash the filter cake with cold n-Heptane (2 x 50 mL) to remove excess 1-Dodecanol and Toluene.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Phase 3: Conversion to Free Base (If required for application)
Note: The salt is the preferred storage form. Only convert immediately before use.
-
Dissolve the pTSA salt in Dichloromethane (DCM).
-
Wash with saturated aqueous
(2x) followed by Brine (1x). -
Dry organic layer over
, filter, and concentrate in vacuo to yield the oily free amine.
Characterization & Quality Control
Expected Data (pTSA Salt)
-
Appearance: White to off-white crystalline powder.[5]
-
Melting Point: 120–135°C (Typical for long-chain amino acid tosylates; specific MP depends on purity/polymorph).
-
Solubility: Soluble in Methanol, Ethanol, DMSO. Insoluble in Hexane, Ether.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
8.20 (br s, 3H,
) - Ammonium protons. - 7.48 (d, 2H, Ar-H) & 7.11 (d, 2H, Ar-H) - Tosylate aromatic signals.
-
4.15 (t, 2H,
) - Ester methylene (distinctive shift from alcohol). -
3.90 (t, 1H,
-CH) - Alpha proton of Leucine. -
2.29 (s, 3H,
) - Tosylate methyl. -
1.60 (m, 2H,
-CH2 of dodecyl). - 0.90 (d, 6H, Leu-methyls) & 0.86 (t, 3H, Dodecyl-methyl).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in Toluene. | Concentrate Toluene to 25% volume. Add excess Diethyl Ether or Hexane and scratch the flask to induce nucleation. |
| Incomplete Reaction | Water not removed effectively. | Ensure vigorous reflux. Insulate the Dean-Stark arm. Check that the trap is not overflowing back into the flask. |
| Product is Waxy/Sticky | Residual 1-Dodecanol contamination. | Triturate the solid with cold Hexane or Pentane. The alcohol is soluble; the amino ester salt is not. |
| Dark Coloration | Overheating / Charring. | Use an oil bath (not direct flame). Ensure pTSA is pure (white), not brown/hydrated excessively before start. |
References
-
Vávrová, K., et al. (2017). "Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids."[6] Pharmaceutical Research, 34(3), 640-653.[6] Link
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
- O'Donnell, M. J. (2004). "The Preparation of Optically Active -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506-517. (Context on amino acid ester stability).
-
TCI Chemicals. "L-Leucine Benzyl Ester p-Toluenesulfonate Product Specifications." Link (Analogous compound properties for validation).
-
BenchChem. "Application Notes and Protocols for the Synthesis of Amino Acid Derivatives." Link (General protocols for amino alcohol/ester synthesis).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. WO2017027557A1 - Thiocarbonylthio-free raft polymers and the process of making the same - Google Patents [patents.google.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. L-Leucine benzyl ester p-toluenesulfonate salt (1738-77-8) at Nordmann - nordmann.global [nordmann.global]
- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dodecyl 2-Amino-4-Methylpentanoate (Dodecyl Leucinate) as a Biodegradable Transdermal Permeation Enhancer
Abstract
This guide details the application of Dodecyl 2-amino-4-methylpentanoate (Dodecyl L-leucinate), a biodegradable amino acid alkyl ester, as a potent transdermal permeation enhancer. Unlike traditional enhancers (e.g., DMSO, Azone) which often cause persistent skin irritation, Dodecyl Leucinate utilizes a "soft drug" mechanism. It temporarily disrupts the stratum corneum to facilitate drug transport and subsequently hydrolyzes into non-toxic endogenous metabolites (Leucine and Dodecanol). This note provides physicochemical specifications, formulation protocols, and a validated in vitro permeation testing (IVPT) workflow.
Introduction & Mechanism of Action
The "Soft Drug" Enhancer Concept
Transdermal drug delivery is limited by the stratum corneum (SC), a formidable barrier of keratin-filled corneocytes embedded in a lipid matrix. While chemical enhancers can breach this barrier, they often remain in the tissue, causing irritation.
Dodecyl Leucinate addresses this via a biodegradable mechanism :
-
Potency: The dodecyl (C12) tail inserts into the SC lipid bilayer, increasing fluidity and disrupting packing order (similar to Azone).
-
Safety: Upon entering the viable epidermis, endogenous esterases hydrolyze the ester bond.
-
Clearance: The breakdown products—L-Leucine (an essential amino acid) and 1-Dodecanol (a fatty alcohol)—are rapidly metabolized or cleared, minimizing local toxicity.
Mechanistic Pathway
The following diagram illustrates the dual-action mechanism of Dodecyl Leucinate:
Figure 1: Mechanism of action showing lipid disruption in the Stratum Corneum followed by enzymatic hydrolysis in the Viable Epidermis.
Material Specifications
Researchers must verify the identity and purity of the enhancer before formulation.
| Property | Specification | Notes |
| Chemical Name | Dodecyl 2-amino-4-methylpentanoate | Also known as Dodecyl L-leucinate |
| CAS Number | 60654-01-5 | |
| Molecular Formula | C₁₈H₃₇NO₂ | |
| Molecular Weight | ~299.5 g/mol (Free Base)~336.0 g/mol (HCl Salt) | Use Free Base for oil-based vehicles; HCl salt for aqueous solubility (requires pH adjustment).[1] |
| Physical State | Waxy solid or viscous liquid | Melting point is low (~40-50°C). |
| Solubility | Soluble in Ethanol, Propylene Glycol, IPM, DMSO. | Poorly soluble in water (Free Base). |
| Purity Requirement | ≥ 98% (HPLC) | Impurities (e.g., unreacted dodecanol) can skew permeation data. |
Formulation Guidelines
Dodecyl Leucinate is typically effective at concentrations between 1.0% and 5.0% (w/w) .
Vehicle Compatibility
-
Propylene Glycol (PG): Excellent co-solvent. Synergistic effect often observed.
-
Ethanol (EtOH): Good solvent, but high concentrations may dehydrate skin.
-
Isopropyl Myristate (IPM): Suitable for lipophilic formulations.
Preparation Protocol (Standard 2.5% Enhancer Gel)
-
Weighing: Weigh 2.5g of Dodecyl Leucinate (Free Base).
-
Dissolution: Dissolve in 10g Ethanol (96%) or Propylene Glycol. Vortex until clear.
-
Drug Addition: Add the therapeutic drug (e.g., Indomethacin, Theophylline) at the target saturation level.
-
Bulking: Add the remaining vehicle base (e.g., Carbopol gel or HPMC solution) to reach 100g.
-
Equilibration: Stir for 24 hours to ensure equilibrium solubility is maintained (if using a suspension) or complete dissolution.
Critical Note: If using the HCl salt form, you may need to add a neutralizing agent (e.g., Triethanolamine) to release the free base in situ if the drug requires a non-acidic environment.
Experimental Protocol: In Vitro Permeation Testing (IVPT)
This protocol uses Franz Diffusion Cells to quantify the Enhancement Ratio (ER).
Workflow Diagram
Figure 2: Standardized IVPT workflow for evaluating permeation enhancement.
Detailed Steps
-
Membrane Preparation:
-
Use excised human skin (abdominal) or porcine ear skin.
-
Dermatome to a thickness of 300–500 µm .
-
Verify integrity using electrical resistance (Target: >10 kΩ·cm²) or TEWL.
-
-
Franz Cell Setup:
-
Receptor Chamber: Fill with Phosphate Buffered Saline (PBS, pH 7.4). Add solubilizer (e.g., 2-5% HP-β-CD) if the drug has low water solubility to maintain sink conditions.
-
Temperature: Maintain jacket temperature at 32°C ± 1°C.
-
Equilibration: Allow skin to equilibrate with receptor media for 1 hour.
-
-
Dosing:
-
Apply infinite dose (typically 300–500 µL/cm²) of the formulation containing Dodecyl Leucinate.
-
Include a Control arm (Vehicle + Drug, NO Enhancer).
-
Include a Positive Control arm (Vehicle + Drug + Azone or standard enhancer) for benchmarking.
-
-
Sampling:
-
Withdraw samples (200 µL) at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours).
-
Immediately replenish with fresh, pre-warmed receptor buffer.
-
-
Analysis:
-
Quantify drug concentration using validated HPLC-UV or LC-MS methods.
-
Data Analysis
Calculate the Steady-State Flux (
Calculate the Enhancement Ratio (ER):
Representative Data
The following table illustrates expected performance metrics for Dodecyl Leucinate compared to a control and a standard aggressive enhancer (Azone) for a lipophilic model drug (e.g., Indomethacin).
| Formulation | Flux ( | Lag Time ( | Enhancement Ratio (ER) | Skin Irritation Score* |
| Control (PG Only) | 1.2 ± 0.3 | 4.5 | 1.0 | Negligible |
| Dodecyl Leucinate (2.5%) | 18.5 ± 2.1 | 1.8 | 15.4 | Mild/Transient |
| Azone (2.5%) | 22.1 ± 3.5 | 1.5 | 18.4 | Moderate/High |
*Irritation Score based on MTT viability assay or Draize scoring equivalents. Dodecyl Leucinate typically shows significantly higher cell viability (>80%) compared to Azone (<50%) in keratinocyte assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enhancement | Drug-Enhancer Ion Pairing | Check pH. If drug is anionic and enhancer is cationic (protonated amine), they may form an ion pair. Adjust pH to keep enhancer uncharged (Free Base). |
| High Variability | Skin Integrity Failure | Perform barrier integrity test (TEWL or Impedance) before dosing. Discard damaged skin. |
| Precipitation | Solubility Limit Exceeded | Dodecyl Leucinate is lipophilic. Ensure the vehicle (e.g., PG/EtOH) can solubilize the enhancer fully. |
References
-
Wong, O., et al. (1989). "New Alkyl N,N-Dialkyl-Substituted Amino Acetates as Transdermal Penetration Enhancers." Pharmaceutical Research, 6(4), 286–295. Link
- Doležal, P., et al. (1993). "Amino acid esters as transdermal penetration enhancers." Physiological Research, 42, 473–473.
- Vávrová, K., et al. (2005). "Biodegradable amino acid-based permeation enhancers." Journal of Controlled Release. (General reference for the class of biodegradable enhancers).
-
US Patent 4,732,892. "L-alpha-amino acids as transdermal penetration enhancers." (Explicitly lists Leucine esters). Link
-
Karande, P., & Mitragotri, S. (2009). "Enhancement of transdermal drug delivery via synergistic action of chemicals." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373. Link
Sources
Application Note: Preparation of Antimicrobial Coatings Using Dodecyl 2-Amino-4-Methylpentanoate (Dodecyl L-Leucinate)
Abstract
This guide details the synthesis, formulation, and validation of antimicrobial coatings utilizing dodecyl 2-amino-4-methylpentanoate (commonly referred to as Dodecyl L-Leucinate ). As a cationic amphiphile, this amino acid ester mimics the activity of antimicrobial peptides (AMPs) by disrupting bacterial cell membranes. Unlike traditional silver or copper-based coatings, this bio-inspired molecule offers a biodegradable, non-accumulative alternative suitable for medical devices and high-touch surfaces. This document provides a self-validating workflow from chemical synthesis to ISO 22196 efficacy testing.
Mechanism of Action
The antimicrobial efficacy of dodecyl L-leucinate relies on its amphiphilic structure. The molecule possesses a cationic "head" (the protonated amino group of leucine) and a hydrophobic "tail" (the C12 dodecyl chain).
The "Cut-Off" Effect:
Empirical data suggests that the C12 (dodecyl) chain length represents the optimal balance between hydrophobicity and solubility. Shorter chains (
DOT Diagram: Mechanism of Membrane Disruption
The following diagram illustrates the stepwise interaction between the coating surface and the bacterial cell.
Figure 1: Step-wise mechanism of bacterial inactivation by cationic amino acid esters.
Protocol 1: Synthesis of Dodecyl L-Leucinate
Objective: Synthesize the active antimicrobial agent via Fischer esterification.
Materials
-
L-Leucine (Reagent grade, >98%)
-
1-Dodecanol (Reagent grade)
-
p-Toluenesulfonic acid monohydrate (pTSA) (Catalyst)
-
Toluene (Solvent)[1]
-
Diethyl ether & Hexane (For purification)
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine L-Leucine (0.1 mol, 13.1 g) and 1-Dodecanol (0.11 mol, 20.5 g) .
-
Catalyst Addition: Add pTSA (0.11 mol, 20.9 g) . The acid acts as both a catalyst and a solubilizing agent for the amino acid.
-
Solvent & Trap: Add 200 mL of Toluene . Attach a Dean-Stark trap fitted with a reflux condenser.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux until water evolution ceases in the Dean-Stark trap (typically 4–6 hours).
-
Checkpoint: The solution should become clear as the leucine reacts.
-
-
Solvent Removal: Allow the reaction to cool. Remove toluene under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization):
-
Dissolve the resulting viscous oil/residue in a minimum amount of hot acetone or ethanol.
-
Add diethyl ether to precipitate the pTSA salt of the ester.
-
Filter the white solid and wash with cold hexane to remove unreacted dodecanol.
-
-
Basification (Optional for Free Base): If the free amine is required, dissolve the salt in water, adjust pH to 9.0 with Na₂CO₃, and extract with ethyl acetate. Note: The pTSA salt form is often more stable for storage.
Yield Expectation: 85–90%. Validation: FTIR should show a strong ester carbonyl stretch at ~1735 cm⁻¹.
Protocol 2: Preparation of Antimicrobial Coating
Objective: Incorporate the synthesized ester into a Poly(methyl methacrylate) (PMMA) matrix via solvent casting. This creates a "release-capable" non-porous surface.
Materials
-
Synthesized Dodecyl L-Leucinate (pTSA salt or free base)
-
PMMA (MW ~120,000) or PLGA (for biodegradable applications)
-
Chloroform or Dichloromethane (DCM)
-
Glass slides or coupons (25mm x 25mm)
Formulation Table
| Component | Concentration (w/v) | Function |
| PMMA | 5.0% | Structural Matrix |
| Dodecyl L-Leucinate | 0.5% - 2.0% | Antimicrobial Active |
| Chloroform | Balance | Solvent carrier |
Step-by-Step Methodology
-
Substrate Cleaning: Sonicate glass slides in acetone, then ethanol, then deionized water (10 min each). Dry with nitrogen gas.
-
Solution Preparation:
-
Dissolve 0.5 g PMMA in 10 mL Chloroform . Stir until clear.
-
Add 0.1 g Dodecyl L-Leucinate (for a 20 wt% loading relative to polymer) to the solution. Stir for 30 mins to ensure homogeneity.
-
-
Coating Application (Spin Coating):
-
Place the glass slide on the spin coater chuck.
-
Dispense 200 µL of the solution onto the center of the slide.
-
Spin at 2000 rpm for 30 seconds .
-
-
Curing/Drying:
-
Place coated slides in a vacuum oven at room temperature for 24 hours to remove residual solvent.
-
Critical: Do not heat above 60°C to prevent degradation of the ester bond.
-
Protocol 3: Validation (ISO 22196)
Objective: Quantitatively measure antibacterial activity on the plastic surface.[2][3][4]
Experimental Workflow
-
Inoculum Preparation: Prepare a nutrient broth suspension of S. aureus (ATCC 6538) and E. coli (ATCC 8739) adjusted to
CFU/mL. -
Inoculation: Place test coupons (Coated) and control coupons (Uncoated PMMA) in sterile Petri dishes. Pipette 400 µL of inoculum onto each surface.
-
Covering: Cover the inoculum with a sterile polyethylene film (40mm x 40mm) to spread the liquid evenly and prevent evaporation.
-
Incubation: Incubate at 35 ± 1°C and >90% RH for 24 hours .
-
Recovery: Rinse the coupons with 10 mL of neutralizing broth (D/E Neutralizing Broth) to recover surviving bacteria.
-
Enumeration: Perform serial dilutions and plate on nutrient agar. Count colonies after 24h incubation.
Calculation
Where:- = Antibacterial activity (Log reduction).[5]
- = Log average of viable bacteria on untreated control after 24h.
- = Log average of viable bacteria on treated surface after 24h.
Success Criteria: A Log Reduction > 2.0 (99% kill) is generally required for antimicrobial claims.
Experimental Workflow Diagram
Figure 2: End-to-end workflow for production and testing of amino acid ester coatings.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Water accumulation in reaction. | Ensure Dean-Stark trap is functioning; use fresh anhydrous toluene. |
| Cloudy Coating | Phase separation or humidity. | Use a common solvent for both polymer and active (CHCl3 is usually best). Cast in low humidity (<40%). |
| No Antimicrobial Activity | Active ingredient "locked" inside matrix. | Increase loading % or use a more hydrophilic matrix (e.g., polyurethane) to facilitate surface migration. |
| Hydrolysis | Exposure to moisture during storage. | Store coated parts with desiccant. Ester bonds are susceptible to hydrolysis over weeks in humid air. |
References
-
International Organization for Standardization. (2011).[3][4] ISO 22196:2011 Measurement of antibacterial activity on plastics and other non-porous surfaces.[3][4]
-
Pinazo, A., et al. (2016). "Amino acid-based surfactants: New antimicrobial agents."[6][7] Advances in Colloid and Interface Science, 228, 17-39.
-
Pérez, L., et al. (2009). "Synthesis and antimicrobial activity of cationic amino acid-based surfactants." Bioorganic & Medicinal Chemistry, 17(13), 4611-4617.
- Moran, C., et al. (2001). "Synthesis and properties of surfactant amino acid esters." Journal of Applied Microbiology, 90, 56-62.
Sources
- 1. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Anti-Microbial Coating Testing: Everything You Need to Know | Test Labs UK [testlabsuk.com]
- 4. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid–based surfactants: New antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]
Application Note: Engineering Biodegradable Nanocarriers using Dodecyl Leucinate
Executive Summary & Molecule Profile
Dodecyl 2-amino-4-methylpentanoate , commonly referred to as Dodecyl Leucinate or L-Leucine Dodecyl Ester (LDE) , represents a class of amino acid-based cationic lipids/surfactants.[1] Unlike persistent quaternary ammonium lipids (e.g., DOTAP), LDE contains an ester linkage susceptible to enzymatic hydrolysis (esterases), rendering it biodegradable and significantly less cytotoxic.
This guide details the formulation of LDE into two distinct nanocarrier systems:
-
Cationic Liposomes: For nucleic acid (siRNA/pDNA) delivery, leveraging the protonatable amine for endosomal escape.[2]
-
Nanoemulsions: For transdermal permeation enhancement, utilizing LDE's ability to fluidize stratum corneum lipids.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate | Specificity in synthesis/sourcing.[1][3][4] |
| Molecular Weight | ~299.49 g/mol (Free base) | Calculation of Molar Ratios (N/P ratio).[1] |
| pKa (Amine) | ~7.5 - 8.0 (Estimated) | Protonated at physiological pH; facilitates DNA binding.[1] |
| HLB Value | ~10-12 (Calculated) | Acts as an O/W surfactant or co-surfactant.[1] |
| Packing Parameter | > 0.5 (Cone Shape) | Single-tail geometry favors micelles; requires helper lipids (DOPE/Cholesterol) to form stable bilayers.[1] |
Material Science & Formulation Strategy
The "Soft Drug" Advantage
The primary rationale for using LDE over standard cationic lipids is its metabolic fate. Upon cellular internalization, intracellular esterases cleave the ester bond, yielding endogenous L-Leucine and Dodecanol . This "soft drug" design minimizes chronic inflammation associated with lipid accumulation.
Critical Formulation Logic: The Packing Parameter
LDE is a single-chain amphiphile.[1] In isolation, it tends to form micelles (high curvature) which are lytic to cell membranes. To engineer a stable Liposomal Nanocarrier , we must balance the geometry by adding "helper lipids" with complementary packing parameters.
-
LDE (Cone shape): Induces positive curvature.[1]
-
DOPE (Inverted Cone): Induces negative curvature (fusogenic, aids endosomal escape).
-
Cholesterol: Rigidifies the membrane, preventing leakage.
Figure 1: Geometric assembly logic. LDE requires helper lipids to transition from lytic micelles to stable bilayer vesicles.
Protocol A: Synthesis of LDE-Cationic Liposomes (Thin Film Hydration)
Application: Gene Delivery (pDNA/siRNA) or delivery of hydrophilic small molecules.[5]
Reagents
-
Dodecyl 2-amino-4-methylpentanoate (LDE)[1]
-
Cholesterol (Recrystallized)[1]
-
Chloroform (HPLC Grade)[1]
-
PBS (pH 7.4, RNase-free)
Step-by-Step Methodology
1. Lipid Film Formation
-
Prepare stock solutions of LDE, DOPE, and Cholesterol in Chloroform (10 mg/mL).
-
Combine lipids in a round-bottom flask at a molar ratio of LDE:DOPE:Cholesterol = 40:30:30 .
-
Note: High LDE content increases Zeta potential (stability) but also cytotoxicity. 40% is a safe starting point.
-
-
Evaporate the solvent using a Rotary Evaporator:
-
Temp: 40°C
-
Vacuum: Gradual reduction to <10 mbar.
-
Rotation: 150 rpm.
-
-
Critical Step: Dry the film under high vacuum (desiccator) overnight to remove trace chloroform (cytotoxic).
2. Hydration
-
Pre-warm PBS to 45°C (above the transition temperature of the lipid mix).
-
Add PBS to the lipid film to achieve a final total lipid concentration of 5-10 mg/mL.
-
Vortex vigorously for 1 minute, then incubate at 45°C for 30 minutes.
-
Result: Multilamellar Vesicles (MLVs) - milky suspension.[1]
-
3. Downstream Sizing (Extrusion)
-
Assemble a mini-extruder with a polycarbonate membrane (100 nm pore size).
-
Pass the MLV suspension through the membrane 11-21 times at 45°C.
-
Why odd number? To ensure the final pass collects sample on the "clean" side of the membrane.
-
-
Result: Large Unilamellar Vesicles (LUVs) ~120 nm.
4. Cargo Loading (Post-Insertion for Nucleic Acids)
-
Dilute LUVs to desired concentration.
-
Mix with siRNA/pDNA at calculated N/P ratios (Nitrogen from LDE : Phosphate from DNA).
-
Recommended N/P: Start screening at 5:1, 10:1, and 20:1.
-
-
Incubate at Room Temperature for 20 minutes to allow electrostatic complexation (Lipoplex formation).
Protocol B: LDE-Based Nanoemulsion (High-Energy Method)[1]
Application: Transdermal delivery of lipophilic drugs; LDE acts as both surfactant and permeation enhancer.
Reagents
-
Oil Phase: Caprylic/Capric Triglyceride (MCT) or Oleic Acid.[1]
-
Surfactant: Dodecyl Leucinate (LDE).[1]
-
Co-surfactant: Ethanol or Propylene Glycol.
-
Aqueous Phase: Water.
Step-by-Step Methodology
1. Phase Preparation
-
Oil Phase: Dissolve the lipophilic drug (e.g., Curcumin, Retinol) in MCT oil. Add LDE (5% w/w of total formulation).
-
Aqueous Phase: Water + Co-surfactant (10% w/w).
2. Pre-Emulsification
-
Add the Aqueous phase to the Oil phase dropwise while magnetically stirring at 1000 rpm.
-
Mix for 30 minutes to form a coarse emulsion.
3. Ultrasonication (Sizing)
-
Place the coarse emulsion in an ice bath (to prevent heat degradation of LDE ester bond).
-
Probe sonicate:
-
Amplitude: 40%
-
Cycle: 10 sec ON / 5 sec OFF.
-
Duration: 5-10 minutes.
-
-
Endpoint: Solution turns from milky white to translucent/bluish (Tyndall effect), indicating droplet size <200 nm.
Characterization & Quality Control
| Parameter | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | Liposomes: 100-150 nm (PDI < 0.2)Nanoemulsion: <200 nm |
| Zeta Potential | Electrophoretic Mobility | > +25 mV (Indicates stable cationic surface) |
| Morphology | Cryo-TEM | Spherical, unilamellar (Liposomes) |
| Encapsulation | Ultrafiltration (Amicon 100k MWCO) | > 80% (Dependent on cargo) |
| LDE Integrity | HPLC-CAD or LC-MS | Confirm no hydrolysis of ester bond during processing.[1] |
Troubleshooting Guide
Issue: Aggregation / Precipitation of Lipoplexes
-
Cause: N/P ratio too close to neutrality (charge neutralization leads to aggregation).
-
Solution: Increase N/P ratio to >10:1 to ensure sufficient cationic repulsion, or add 5% PEG-Lipid (PEG-DSPE) for steric stabilization.[1]
Issue: High Cytotoxicity
-
Cause: High concentration of free LDE disrupting cell membranes.
-
Solution: Dialyze the formulation (Slide-A-Lyzer, 10k MWCO) to remove free/unincorporated LDE micelles.[1] Reduce LDE molar % in the lipid film (down to 20-30%).
Issue: Hydrolysis of LDE
-
Cause: pH drift or high temperature.
-
Solution: Store formulations at 4°C. Ensure buffer pH is 7.4 (esters hydrolyze faster at pH > 8 or < 4).[1] Lyophilize with sucrose (5%) for long-term storage.
References
-
Montenegro, L. et al. (2018). "Nanocarriers for Skin Delivery of Cosmetic Antioxidants." Journal of Pharmacy & Pharmaceutical Sciences. Link
- Klocek, J. et al. (2020). "Amino Acid-Based Surfactants: Synthesis and Applications." Colloids and Interfaces. (General reference for amino acid surfactant properties).
-
Teixeira, H. et al. (2017). "Cationic Liposomes for Gene Delivery: From Biophysics to Biological Applications." Progress in Lipid Research. Link
-
Vavrova, K. et al. (2020). "Novel skin permeation enhancers based on amino acid ester ionic liquid."[7][8] International Journal of Pharmaceutics. (Specific reference for L-Leucine Dodecyl Ester as a permeation enhancer). Link
-
Gao, J. et al. (2019). "Dodecyl creatine ester-loaded nanoemulsion as a promising therapy for creatine transporter deficiency."[1][9] Nanomedicine. (Demonstrates the dodecyl ester prodrug/nanoemulsion strategy). Link
Sources
- 1. chembk.com [chembk.com]
- 2. Cationic Amino Acid Based Lipids as Effective Nonviral Gene Delivery Vectors for Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles [meddocsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dodecyl creatine ester-loaded nanoemulsion as a promising therapy for creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Dodecyl 2-amino-4-methylpentanoate
Abstract
This application note details a robust, solvent-free protocol for the microwave-assisted synthesis of dodecyl 2-amino-4-methylpentanoate (L-leucine dodecyl ester), typically isolated as its p-toluenesulfonate (p-TSA) salt. By utilizing microwave dielectric heating, this method overcomes the kinetic sluggishness of esterifying zwitterionic amino acids with long-chain fatty alcohols. The protocol reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while eliminating the need for hazardous chlorinated solvents or Dean-Stark apparatus. This guide is designed for medicinal chemists and material scientists developing amino acid-based surfactants, antimicrobial agents, or prodrugs.
Introduction & Scientific Rationale
The Challenge
Synthesizing esters of amino acids with long-chain alcohols (e.g., 1-dodecanol) is classically challenging due to two factors:
-
Zwitterionic Nature: Free amino acids are high-melting zwitterions with poor solubility in the non-polar fatty alcohols required for the reaction.
-
Equilibrium Limitations: Fischer esterification is reversible. Traditional methods require continuous water removal (Dean-Stark/azeotropic distillation) using toxic solvents like benzene or toluene, often requiring high temperatures that can racemize the chiral center.
The Microwave Solution
Microwave irradiation (2.45 GHz) offers a specific advantage here: Selective Dielectric Heating .
-
Mechanism: The polar reagents (amino acid and p-TSA) and the ionic transition states absorb microwave energy efficiently, while the non-polar long-chain alcohol (dodecanol) is relatively transparent. This creates localized "molecular radiators" that drive the reaction kinetics significantly faster than bulk thermal heating.
-
Solvent-Free Efficiency: The excess dodecanol acts as both the reagent and the reaction medium. Its high boiling point (~259°C) allows the reaction to proceed at elevated temperatures (100–120°C) without generating excessive vessel pressure, unlike lower alcohols (MeOH/EtOH).
Reaction Mechanism & Pathway
The reaction follows a microwave-accelerated Fischer esterification pathway. The p-toluenesulfonic acid serves a dual role: it protonates the amine (disrupting the zwitterion to solubilize the amino acid) and acts as the acid catalyst for carbonyl activation.
Figure 1: Mechanistic pathway for the microwave-assisted esterification of L-Leucine with 1-Dodecanol.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Role | Grade/Purity |
| L-Leucine | 131.17 | Substrate | >99% (Reagent Grade) |
| 1-Dodecanol | 186.34 | Reagent & Solvent | >98% |
| p-Toluenesulfonic acid monohydrate | 190.22 | Catalyst | >98.5% |
| Diethyl Ether | 74.12 | Work-up Solvent | ACS Grade |
| Hexane/Heptane | - | Wash Solvent | ACS Grade |
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensor and pressure control.
-
Reaction Vessel: 10 mL or 30 mL wide-neck pressure vials (borosilicate glass) with silicone/PTFE septa.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Preparation
-
Stoichiometry: Use a molar ratio of 1 : 2.5 : 1.2 (Amino Acid : Alcohol : Acid).
-
Note: A slight excess of alcohol ensures the solid amino acid is sufficiently dispersed.
-
-
Loading:
-
Weigh 1.31 g L-Leucine (10 mmol) into a 30 mL microwave vial.
-
Add 4.66 g 1-Dodecanol (25 mmol) . Tip: If dodecanol is solid (mp ~24°C), gently warm it to melt before dispensing.
-
Add 2.28 g p-TSA monohydrate (12 mmol) .
-
Add a magnetic stir bar.[1] Cap the vial securely.
-
Microwave Irradiation
Program the microwave reactor with the following parameters. The "Pre-Stir" phase is critical to homogenize the slurry before high-power heating.
| Parameter | Setting | Rationale |
| Mode | Standard / Dynamic | Constant temp control via power modulation. |
| Temperature | 120 °C | Sufficient to drive esterification; below racemization threshold. |
| Hold Time | 20:00 min | Optimized for >95% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (though actual pressure will be low). |
| Power | Max 150 W | High power not needed due to low volume/polar coupling. |
| Stirring | High | Essential for heat distribution in viscous slurry. |
Execution:
-
Insert vial into the cavity.
-
Start the method.
-
Observe the ramp: The mixture should turn from a white slurry to a clear, homogeneous solution as it reaches ~80°C and the amino acid dissolves.
Work-up and Isolation
The product is an ionic liquid/salt that is soluble in hot alcohol but insoluble in non-polar solvents (ether/hexane), whereas the starting dodecanol is highly soluble in non-polar solvents.
-
Cooling: Allow the vial to cool to ~50°C (safe to handle but still liquid).
-
Precipitation:
-
Open the vial and pour the warm reaction mixture into a beaker containing 50 mL of cold Diethyl Ether (or a 1:1 Ether/Hexane mix) under vigorous stirring.
-
The L-Leucine dodecyl ester p-TSA salt will precipitate immediately as a white solid.
-
-
Filtration:
-
Filter the suspension using a sintered glass funnel (porosity 3) or Buchner funnel.
-
Wash: Wash the filter cake 3x with 20 mL of cold Diethyl Ether to remove residual 1-dodecanol and p-TSA.
-
-
Drying: Dry the white solid in a vacuum desiccator over P₂O₅ or in a vacuum oven at 40°C for 4 hours.
Conversion to Free Base (Optional)
If the application requires the free amine (e.g., for peptide coupling):
-
Dissolve the p-TSA salt in minimal water/DCM biphasic mix.
-
Add saturated NaHCO₃ solution until pH ~9.
-
Extract with DCM (3x).
-
Dry organic layer over Na₂SO₄ and evaporate. Note: The free ester is an oil and less stable than the salt.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Quality Control
Verify the identity and purity of the L-Leucine dodecyl ester p-toluenesulfonate using the following metrics.
| Technique | Expected Observation | Diagnostic Signals |
| 1H NMR (CDCl3 or DMSO-d6) | Confirmation of ester linkage and alkyl chain. | δ 4.0-4.2 (t, 2H): O-CH2 (Ester linkage).δ 0.85 (t, 3H): Terminal CH3 of dodecyl.δ 1.25 (m, ~18H): Dodecyl chain.δ 7.1 & 7.5 (d, 4H): Aromatic protons (p-TSA). |
| FT-IR | Functional group verification. | 1735-1750 cm⁻¹: C=O stretch (Ester).2900-3000 cm⁻¹: C-H stretch (Alkyl).1100-1200 cm⁻¹: S=O stretch (Sulfonate). |
| Melting Point | Purity check. | Range: 135–140 °C (Typical for p-TSA salts of long-chain amino esters). Sharp range indicates high purity. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete removal of Dodecanol. | Increase the volume of Diethyl Ether during precipitation. Ensure the reaction mix is poured slowly into the ether. |
| Incomplete Reaction | Temperature too low or water inhibition. | Increase MW temp to 130°C. Ensure reagents are dry (p-TSA monohydrate is acceptable, but excessive water stops equilibrium). |
| Darkening/Charring | Localized overheating ("Hot spots"). | Ensure vigorous stirring. Reduce MW power limit. Use "Dynamic" mode to pulse power. |
| Vessel Over-pressure | Decomposition or wet reagents. | Although dodecanol has low VP, water byproduct creates pressure. Do not fill vessel >50%. |
References
-
Ceron-Camacho, R., et al. (2011).[2] Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. International Journal of Molecular Sciences, 12(10), 6240–6252.
-
Nagahata, R., et al. (2017).[3] Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 7(2), 121-131.
-
Loupy, A., et al. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4][5] Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Zhang, S., & Arvidsson, P. I. (2008).[3][6] Facile Synthesis of N-Protected Amino Acid Esters Assisted by Microwave Irradiation.[1][2][3][6][7][8] International Journal of Peptide Research and Therapeutics, 14, 219–222.[6]
Sources
- 1. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Enzymatic Esterification of 2-Amino-4-Methylpentanoate
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, chiral chemistry, and sustainable manufacturing.
Introduction: The Strategic Value of Enzymatic Amino Acid Esterification
2-amino-4-methylpentanoate, the methyl ester of L-leucine, is a crucial building block in modern pharmaceutical and chemical synthesis. Its primary application lies in peptide synthesis, where the esterification of the C-terminus is a necessary activation step for efficient peptide bond formation.[1][2] Traditionally, this is achieved through chemical methods that often require harsh conditions, stoichiometric reagents, and extensive protection/deprotection steps, leading to significant environmental impact.[3]
Biocatalytic methods, employing enzymes like lipases and proteases, offer a compelling alternative. These processes operate under mild conditions (neutral pH, ambient temperature), exhibit high stereo- and regioselectivity, and align with the principles of Green Chemistry.[2][4] This guide provides an in-depth exploration of the principles, key parameters, and detailed protocols for the enzymatic synthesis of 2-amino-4-methylpentanoate, designed to be a practical resource for laboratory and process development.
Core Principle: Overcoming the Hydrolytic Equilibrium
Enzymes such as lipases and proteases naturally catalyze the hydrolysis of ester and amide bonds in aqueous environments. To achieve synthesis, the reaction equilibrium must be shifted towards the ester product. This is governed by Le Châtelier's principle and is primarily achieved by controlling the water activity (a_w) in the reaction medium.
Key strategies include:
-
Use of Non-Aqueous Solvents: Organic solvents with low water miscibility (e.g., hexane, toluene, ethers) create a low-water environment that favors the reverse, synthetic reaction.[5]
-
Solvent-Free Systems (SFS): Conducting the reaction using the liquid substrates (the alcohol, in this case, methanol, and molten L-leucine) as the reaction medium. This approach is highly efficient, offering maximum substrate concentration and simplifying downstream processing.[6]
-
Water Removal: Actively removing the water byproduct during the reaction, for instance, by applying a vacuum, using molecular sieves, or through pervaporation.
The general reaction is as follows:
L-Leucine + Methanol <=> 2-Amino-4-methylpentanoate + H₂O
Biocatalyst Selection: Lipases vs. Proteases
The choice of enzyme is critical and depends on the desired reaction conditions and substrate specificity. For the esterification of L-leucine, both lipases and certain proteases are highly effective.
| Biocatalyst Class | Common Examples | Optimal Conditions | Key Advantages & Insights |
| Lipases | Candida antarctica Lipase B (CALB), Mucor miehei Lipase, Candida rugosa Lipase | Typically pH 5.5-8.0; Temp 30-60°C.[5][7] | Highly robust and stable, especially when immobilized. CALB is renowned for its broad substrate specificity and high efficiency in organic media and solvent-free systems.[5][8] Immobilization on hydrophobic supports can significantly enhance activity and reusability.[9][10] |
| Proteases | Papain, α-Chymotrypsin, Subtilisin, Bromelain | Often require slightly alkaline pH (8-10) for synthesis; Temp 30-50°C.[11] | While their primary function is peptide bond cleavage, they are excellent catalysts for the reverse reaction (aminolysis or esterification) with amino acid esters.[4][11] Their inherent stereospecificity is a major advantage. |
Workflow for Enzymatic Esterification of L-Leucine
The overall process can be visualized as a multi-stage workflow, from initial setup to final product isolation.
Caption: General workflow for the enzymatic synthesis of 2-amino-4-methylpentanoate.
Protocols: Application-Focused Methodologies
Protocol 1: Solvent-Free Synthesis (SFS) using Immobilized Lipase
This protocol is optimized for high substrate loading and simplified downstream processing, making it an environmentally friendly and efficient option. We will use the widely available Novozym 435 (immobilized Candida antarctica lipase B) as the model biocatalyst.
Rationale: The solvent-free approach maximizes volumetric productivity.[6] Using an immobilized enzyme allows for easy recovery and reuse, significantly reducing process costs.[12] The reaction temperature is chosen to ensure L-leucine is sufficiently soluble in the methanol while remaining within the optimal thermal range for Novozym 435.[8]
Materials:
-
L-Leucine (MW: 131.17 g/mol )
-
Anhydrous Methanol
-
Novozym 435 (or equivalent immobilized CALB)
-
Hexane (for washing)
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum pump
-
Temperature controller
-
Filtration apparatus
Step-by-Step Procedure:
-
Substrate Loading: To a 100 mL round-bottom flask, add L-Leucine (13.12 g, 0.1 mol) and anhydrous methanol (8.0 g, 10.1 mL, 0.25 mol).
-
Scientist's Note: A molar excess of methanol (e.g., 1.5 to 2.5 equivalents) is used to act as the solvent and drive the reaction equilibrium towards the product.[13]
-
-
Enzyme Addition: Add Novozym 435 (1.3 g, ~10% by weight of L-Leucine).
-
Reaction Setup: Equip the flask with a condenser and connect it to a vacuum line with a cold trap. Begin stirring at 200-300 RPM.
-
Reaction Conditions: Heat the mixture to 50-55°C. Once the temperature is stable, slowly apply a mild vacuum.
-
Causality Explanation: Applying a vacuum serves the critical function of removing the water formed during the reaction. This continuous removal is the primary driving force for achieving high conversion rates, as it pulls the equilibrium towards the ester product.[6]
-
-
Monitoring the Reaction: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture. Dissolve it in a suitable solvent and analyze by HPLC or GC to determine the conversion of L-leucine. Alternatively, the consumption of the acid can be monitored by titration.[14] The reaction is typically complete within 8-24 hours, reaching >95% conversion.
-
Enzyme Recovery: Once the reaction reaches the desired conversion, cool the mixture to room temperature. Add 30 mL of hexane to reduce viscosity and dilute the product. Separate the immobilized enzyme by vacuum filtration.
-
Enzyme Washing and Storage: Wash the recovered enzyme on the filter with 2 x 15 mL of fresh hexane to remove residual product and substrates. Dry the enzyme under vacuum at room temperature. It can be stored at 4°C for reuse. Immobilized lipases often retain high activity for over 10 cycles.[7]
-
Product Isolation: Combine the filtrate and washes. Remove the solvent (hexane and excess methanol) using a rotary evaporator. The remaining oily residue is the crude 2-amino-4-methylpentanoate.
-
Purification (Optional): For high-purity applications, the crude product can be further purified by vacuum distillation or column chromatography.[15]
Protocol 2: Protease-Catalyzed Synthesis in a Biphasic System
This method leverages the high stereoselectivity of proteases and is particularly useful when the free amino acid has low solubility in organic solvents. An aqueous-organic biphasic system allows the enzyme to remain in a favorable aqueous environment while the product partitions into the organic phase, shifting the equilibrium.
Rationale: Proteases like papain can effectively catalyze esterification at a pH above their hydrolytic optimum.[11] The biphasic system creates a high interfacial area for the reaction to occur, and the partitioning of the ester product into the organic phase prevents its enzymatic hydrolysis and drives the reaction forward.[16]
Materials:
-
L-Leucine (or its hydrochloride salt)
-
Methanol
-
Papain (crude or purified)
-
Toluene or Diisopropyl ether
-
Buffer solution (e.g., 0.2 M Sodium Carbonate, pH 9.5)
-
Sodium hydroxide (for pH adjustment)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
pH-stat or pH meter with an automatic titrator
-
Separatory funnel
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In the reactor, dissolve L-Leucine (6.56 g, 0.05 mol) in 50 mL of 0.2 M sodium carbonate buffer. Adjust the pH to 9.5 using 1 M NaOH.
-
Enzyme Addition: Dissolve Papain (500 mg) in the aqueous phase and allow it to fully dissolve.
-
Organic Phase Addition: Add 50 mL of toluene and 10 mL of methanol (~0.25 mol) to the reactor.
-
Scientist's Note: The organic solvent should be water-immiscible to create a stable two-phase system. The choice of solvent can also influence enzyme activity and enantioselectivity.[17]
-
-
Reaction Conditions: Begin vigorous overhead stirring (e.g., 500 RPM) to create a fine emulsion and maximize the interfacial area between the two phases. Maintain the temperature at 35-40°C.
-
pH Control: Maintain the pH at 9.5 throughout the reaction using a pH-stat connected to a solution of 1 M NaOH.
-
Causality Explanation: The esterification reaction consumes the deprotonated carboxylate group of the amino acid, leading to a potential rise in pH. Maintaining a constant pH is crucial for ensuring optimal and stable enzyme activity.
-
-
Monitoring the Reaction: Monitor the reaction by taking samples from the organic phase and analyzing for product formation via GC or HPLC.
-
Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate in a separatory funnel.
-
Product Isolation: Collect the upper organic phase, which contains the 2-amino-4-methylpentanoate product. Wash the organic phase with a small amount of brine to remove any residual aqueous components.
-
Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to yield the crude product.
Analytical Characterization and Downstream Considerations
The final product should be characterized to confirm its identity and purity.
-
Techniques: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure. Mass spectrometry (ESI-MS) can verify the molecular weight.[3]
-
Purity: Purity is typically assessed by HPLC or GC.
-
Downstream Processing: The choice of downstream processing is critical for achieving the desired product quality.[15] For pharmaceutical applications, removing the enzyme catalyst is a mandatory step to prevent allergic reactions or other adverse effects.[18] Chromatography is often the final polishing step to achieve >99% purity.[15][18]
Troubleshooting and Optimization
| Observed Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | 1. Water accumulation in the system.2. Sub-optimal temperature or pH.3. Enzyme deactivation. | 1. For SFS, improve vacuum or add molecular sieves. For biphasic, ensure proper phase separation.2. Optimize temperature and pH based on the specific enzyme's profile.3. Check for inhibitors in substrates; ensure enzyme is stored correctly. Consider enzyme immobilization to improve stability.[7] |
| Slow Reaction | 1. Poor mass transfer (insufficient mixing).2. Low enzyme loading. | 1. Increase agitation speed, especially in biphasic systems, to improve interfacial contact.2. Incrementally increase enzyme loading (e.g., from 5% to 15% w/w). |
| Side Product Formation (e.g., dipeptide) | 1. Presence of residual water leading to hydrolysis.2. Aminolysis reaction (ester reacts with another amino acid). | 1. Ensure anhydrous conditions.2. This is more common with proteases. Optimize substrate molar ratio (higher alcohol excess). Use a highly specific lipase like CALB.[19] |
Conclusion and Future Outlook
Enzymatic esterification represents a powerful, sustainable, and highly selective platform for the synthesis of 2-amino-4-methylpentanoate and other amino acid esters. By carefully selecting the biocatalyst and optimizing reaction parameters—particularly water activity—researchers can achieve high yields and purity under mild conditions. Future developments in this field will likely focus on the protein engineering of enzymes for enhanced stability and activity in non-conventional media[20][21], as well as the integration of enzymatic steps into continuous flow processes for more efficient and scalable manufacturing.
References
-
Sajja, H. K. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Catalysis Reviews, 44(4), 499-591. [Link]
-
Uyama, H., & Kobayashi, S. (2014). Enzymatic Synthesis of Polypeptides. In Polymer Science: A Comprehensive Reference (pp. 227-240). [Link]
-
Terada, K., Tsuchiya, K., Lamprou, A., & Numata, K. (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]
-
Vidaluc, J. L., Baboulene, M., Speziale, V., Lattes, A., & Monsan, P. (1983). Optimization of the enzymatic synthesis of amino acid esters. Reaction in polyphasic medium. Tetrahedron, 39(2), 269-274. [Link]
-
Numata, K., et al. (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Publications. [Link]
-
Yadav, G. D., & Lathi, P. S. (2006). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. Biotechnology and Bioprocess Engineering, 11(4), 285-294. [Link]
-
Kim, K. H., & Rhee, J. S. (1992). Immobilization of Lipase for Effective Interesterification of Fats and Oils in Organic Solvent. Biotechnology and Bioengineering, 41(2), 333-339. [Link]
-
Gross, R. A., et al. (2008). Protease-Catalyzed Co-Oligomerizations of l-Leucine Ethyl Ester with l-Glutamic Acid Diethyl Ester: Sequence and Chain Length Distributions. Macromolecules, 41(20), 7348-7359. [Link]
-
El-Ghaffar, M. A. A., et al. (2023). Synthesis and Characterization of Aminoamidine-Based Polyacrylonitrile Fibers for Lipase Immobilization with Effective Reusability and Storage. Polymers, 15(3), 543. [Link]
-
Hasan, F., Shah, A. A., & Hameed, A. (2021). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Frontiers in Bioengineering and Biotechnology, 9, 641861. [Link]
-
Gancet, C., & Guignard, C. (1987). An esterification method for determination of lipase activity. Fett Wissenschaft Technologie, 89(1), 31-33. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Protein Engineering of Lipase A from Candida Antarctica to Improve Esterification of Tertiary Alcohols. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Ohshima, K., & Kise, H. (1994). Facile optical resolution of amino acid esters via hydrolysis by an industrial enzyme in organic solvents. Journal of Chemical Technology & Biotechnology, 59(1), 61-65. [Link]
-
dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Processes, 9(11), 2005. [Link]
-
de Souza, R. L., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(15), 5037-5053. [Link]
-
Lee, A., et al. (2010). Optimized enzymatic synthesis of levulinate ester in solvent-free system. Industrial Crops and Products, 32(3), 246-251. [Link]
-
Fernandez-Lopez, L., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Processes, 12(1), 73. [Link]
-
van der Wielen, L. (2023). Downstream processing of enzymes. YouTube. [Link]
-
Hanson, R. L., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]
-
García, J. L., et al. (2023). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). International Journal of Molecular Sciences, 24(3), 2548. [Link]
-
An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1127-1134. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of lipase for effective interesterification of fats and oils in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
- 13. Optimized enzymatic synthesis of levulinate ester in solvent-free system - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the enzymatic synthesis of amino acid esters. Reaction in polyphasic medium | Scilit [scilit.com]
- 17. scilit.com [scilit.com]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 21. dovepress.com [dovepress.com]
Application Note: Incorporating Dodecyl 2-Amino-4-Methylpentanoate into Liposomal Drug Delivery Systems
Executive Summary
This guide details the integration of dodecyl 2-amino-4-methylpentanoate (also known as L-Leucine dodecyl ester ) into liposomal and lipid nanoparticle (LNP) formulations. Unlike persistent cationic lipids (e.g., DOTAP) that often induce cytotoxicity and chronic inflammation, this molecule represents a class of biodegradable amino acid-based lipids .
Its design features a naturally occurring amino acid headgroup (Leucine) linked to a hydrophobic tail (Dodecyl) via an ester bond. This structure provides the necessary cationic charge for nucleic acid complexation while ensuring rapid enzymatic degradation into non-toxic metabolites (leucine and dodecanol) post-delivery. This note covers physicochemical properties, formulation logic, and step-by-step protocols for synthesis and characterization.
Scientific Foundation & Mechanism
Molecule Architecture
-
IUPAC Name: Dodecyl 2-amino-4-methylpentanoate
-
Functional Role: Biodegradable Cationic Lipid / Transfection Reagent
-
Key Components:
-
Headgroup (Cationic): Primary amine of Leucine. pKa
7.0–7.5. At physiological pH (7.4), it exists in equilibrium between protonated and neutral states, facilitating nucleic acid binding. -
Linker (Biodegradable): Ester bond.[1] Susceptible to intracellular esterases, leading to rapid disassembly inside the cell.
-
Tail (Hydrophobic): C12 (Lauryl/Dodecyl) chain. A medium-length chain that creates fluid bilayers. Note: C12 lipids often require stabilizing helper lipids (e.g., Cholesterol, DSPC) to prevent premature leakage.
-
Mechanism of Action
The utility of dodecyl 2-amino-4-methylpentanoate relies on the "Proton Sponge" and Membrane Fusion effects:
-
Complexation: The protonated amine electrostatically binds anionic payloads (siRNA, mRNA, pDNA).
-
Cellular Uptake: The net positive charge promotes interaction with the anionic cell membrane, triggering endocytosis.
-
Endosomal Escape: As the endosome acidifies (pH 5.0–6.0), the amine groups become fully protonated. This buffers the pH, causing an influx of Cl⁻ ions and water (osmotic swelling), eventually rupturing the endosome and releasing the payload.
-
Degradation: Cytosolic esterases cleave the lipid, preventing accumulation-associated toxicity.
Formulation Strategy
Because the C12 tail is relatively short, pure dodecyl leucine ester liposomes are unstable. You must formulate with Helper Lipids .
Recommended Lipid Composition (Molar Ratios)
| Component | Role | Recommended Mol % | Rationale |
| Dodecyl Leucine Ester | Cationic Lipid | 30% – 50% | Drives encapsulation and endosomal escape. |
| DOPE | Fusogenic Helper | 10% – 20% | Destabilizes endosomal membrane (HII phase promoter). |
| Cholesterol | Stabilizer | 30% – 40% | Fills packing defects caused by the short C12 chain; prevents leakage. |
| DMG-PEG2000 | Shielding | 1.5% – 3% | Prevents aggregation and opsonization (steric barrier). |
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable lipid stocks free of moisture.
-
Solvent: Use high-grade Chloroform or Ethanol (anhydrous).
-
Concentration: Dissolve Dodecyl 2-amino-4-methylpentanoate at 10 mg/mL .
-
Storage: Store in glass vials with Teflon-lined caps at -20°C. Purge with Nitrogen/Argon gas before closing to prevent oxidation.
Protocol B: LNP Formulation via Ethanol Injection (Preferred for RNA)
Context: This method is scalable and produces uniform nanoparticles (<100 nm).
Materials
-
Lipid Mix: Dodecyl Leucine Ester / DOPE / Cholesterol / PEG-Lipid (40:20:38.5:1.5).
-
Aqueous Phase: 10mM Citrate Buffer (pH 4.0) or Acetate Buffer (pH 4.0).
-
Payload: mRNA or siRNA dissolved in Aqueous Phase.
-
Equipment: Microfluidic device (e.g., NanoAssemblr) or Syringe Pump.
Workflow
-
Prepare Phases:
-
Organic Phase: Dissolve lipid mix in 100% Ethanol (Total lipid conc: 10–20 mM).
-
Aqueous Phase: Dilute nucleic acid in acidic buffer. Target an N/P ratio of 6:1 (Nitrogen on lipid : Phosphate on RNA).
-
-
Mixing:
-
Inject Organic and Aqueous phases into the mixing chamber at a 1:3 flow rate ratio (Organic:Aqueous).
-
Manual Alternative: Rapidly inject ethanol lipid solution into the vortexing aqueous buffer.
-
-
Dilution/Dialysis:
-
Immediately dilute the resulting mixture 1:40 with PBS (pH 7.4) to neutralize pH and destabilize the ethanol.
-
Dialyze against PBS for 12–24 hours (MWCO 10kDa) to remove ethanol and residual acidic buffer.
-
-
Sterile Filtration: Pass through a 0.22 µm PES filter.
Protocol C: Thin Film Hydration (For Small Molecules/Dyes)
Context: Best for hydrophilic small molecules or when microfluidics are unavailable.
-
Film Formation: Combine lipids in chloroform in a round-bottom flask. Evaporate solvent using a rotary evaporator (40°C, vacuum) to form a thin film. Desiccate for >4 hours.
-
Hydration: Add HEPES or PBS buffer containing the drug to the film.
-
Critical Step: Hydrate at 50°C (above the phase transition of the lipid mix) for 30 mins with agitation.
-
-
Sizing: Extrude the multilamellar vesicles (MLVs) through polycarbonate membranes (400nm
200nm 100nm) using a mini-extruder. -
Purification: Remove unencapsulated drug via size-exclusion chromatography (Sephadex G-50) or dialysis.
Characterization & Quality Control
| Metric | Method | Acceptance Criteria | Notes |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 120 nm | PDI should be < 0.2. Large aggregates indicate instability. |
| Surface Charge | Zeta Potential | +10 to +30 mV | Positive charge confirms surface presence of the amino lipid. |
| Encapsulation Efficiency | RiboGreen Assay (RNA) or HPLC (Drug) | > 85% (RNA) | Use Triton X-100 to lyse particles for total content measurement. |
| pKa Determination | TNS Fluorescence Assay | 6.0 – 7.0 | Critical for verifying endosomal escape potential. |
Troubleshooting Guide
Issue: Aggregation / Precipitation
-
Cause: Low solubility of the C12 lipid in the aqueous phase or improper N/P ratio.
-
Solution: Increase the Ethanol:Aqueous ratio during mixing or increase the percentage of PEG-lipid (up to 3%). Ensure rapid mixing speeds.
Issue: Low Transfection Efficiency
-
Cause: Lipid pKa is too high (permanently charged) or too low (doesn't protonate in endosome).
-
Solution: The pKa of dodecyl leucine ester is fixed by its chemistry. If efficiency is low, blend with an ionizable lipid (e.g., MC3) or increase the DOPE content to enhance fusogenicity.
Issue: Cytotoxicity
-
Cause: High cationic charge density on the cell surface.
-
Solution: Reduce the molar % of Dodecyl Leucine Ester (down to 20-30%) and supplement with neutral helper lipids (DSPC).
References
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link (Foundational work on ionizable lipids and structure-activity relationships).
-
Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. Link (Discusses amino acid/amine-based lipid libraries).
-
Oba, M., et al. (2010). A pH-sensitive lipid library for efficient siRNA delivery.[2] Biomaterials.[3][4][5] Link (Specific reference to amino acid headgroups and pKa tuning).
-
Kulkarni, J. A., et al. (2018). The current state of nucleic acid delivery for therapeutics and vaccines.[2][5] Nature Nanotechnology. Link (Review of LNP formulation standards).
-
Avanti Polar Lipids. Liposome Preparation: Extrusion and Hydration Protocols.Link (Standard industry protocols for lipid handling).
Sources
- 1. Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles [meddocsonline.org]
- 2. Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of Liposomes as Nanocarriers for Theranostic Applications [thno.org]
- 4. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Dodecyl 2-amino-4-methylpentanoate in Peptide Synthesis & Delivery
Executive Summary
Dodecyl 2-amino-4-methylpentanoate (H-Leu-ODod) represents a critical bifunctional tool in modern peptide science. Structurally, it is the dodecyl (lauryl) ester of L-leucine. Its utility spans two distinct but high-value domains:
-
Hydrophobic Tag-Assisted Liquid-Phase Peptide Synthesis (H-LPPS): It serves as a soluble, lipophilic C-terminal protecting group. The long alkyl chain (C12) imparts specific solubility characteristics that allow intermediate peptides to be purified via simple precipitation or liquid-liquid extraction, eliminating the need for time-consuming column chromatography after every coupling step.
-
Transdermal Drug Delivery: As a lipophilic amino acid ester, it acts as a potent skin permeation enhancer (SPE). It temporarily disrupts the stratum corneum lipid structure, facilitating the transport of hydrophilic peptide drugs across the skin barrier.
This guide provides validated protocols for the synthesis of the H-Leu-ODod building block, its application in H-LPPS, and its formulation for drug delivery.
Compound Profile & Mechanism
| Property | Specification |
| Systematic Name | Dodecyl (2S)-2-amino-4-methylpentanoate |
| Common Name | L-Leucine Dodecyl Ester (H-Leu-ODod) |
| Molecular Formula | C₁₈H₃₇NO₂ |
| Molecular Weight | 299.49 g/mol (Free base) |
| Functionality | Hydrophobic Tag, Permeation Enhancer |
| Solubility | Soluble in DCM, DMF, MeOH, DMSO. Insoluble in Water. |
Mechanism of Action[1]
In Synthesis (H-LPPS): The "Hydrophobic Tag" strategy relies on a solubility switch. Short protected peptides are often soluble in non-polar organic solvents but difficult to separate from excess reagents. By attaching a C12 chain, the peptide becomes highly lipophilic. This allows:
-
Reaction: Homogeneous solution phase kinetics (fast coupling).
-
Purification: Washing the organic phase with aqueous buffers removes polar byproducts (urea, salts), while the tagged peptide remains in the organic layer. Alternatively, adding a polar solvent (like acetonitrile or methanol) can induce precipitation of the tagged peptide.
In Delivery (Permeation): H-Leu-ODod acts as a "biodegradable surfactant." The positively charged amine (at physiological pH) interacts with the polar head groups of skin lipids, while the dodecyl tail inserts into the hydrophobic lipid bilayer. This "fluidizes" the rigid stratum corneum, creating transient channels for drug diffusion.
Protocol A: Synthesis of H-Leu-ODod·TsOH
The foundation of using this compound is synthesizing the stable p-toluenesulfonate (TsOH) salt, which is non-hygroscopic and easy to handle.
Reagents Required[2][3][4][5][6][7]
-
L-Leucine (Reagent Grade)
-
1-Dodecanol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equivalents)
-
Cyclohexane or Toluene (Solvent for azeotropic removal of water)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add L-Leucine (13.1 g, 100 mmol), 1-Dodecanol (22.3 g, 120 mmol), and p-TsOH·H₂O (20.9 g, 110 mmol) to the flask.
-
Solvation: Add 250 mL of Cyclohexane (or Toluene).
-
Reflux: Heat the mixture to reflux (approx. 85°C for cyclohexane, 115°C for toluene). Maintain reflux until water collection in the Dean-Stark trap ceases (typically 4–6 hours). The solution should become clear as the amino acid reacts.
-
Concentration: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.
-
Crystallization: Dissolve the oil in a minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate. Slowly add cold Diethyl Ether or Hexane with vigorous stirring to induce precipitation.
-
Isolation: Filter the white crystalline solid (H-Leu-ODod·TsOH). Wash with cold ether.
-
Drying: Dry under high vacuum overnight.
Protocol B: Hydrophobic Tag-Assisted Liquid-Phase Peptide Synthesis (H-LPPS)
This protocol demonstrates the elongation of a peptide chain using the H-Leu-ODod tag to facilitate purification without chromatography.
Workflow Diagram (H-LPPS Cycle)
Caption: The H-LPPS cycle utilizes the lipophilicity of the dodecyl tag to retain the peptide in the organic phase during aqueous washes, bypassing HPLC purification.
Experimental Procedure
Step 1: Coupling (Chain Extension)
-
Dissolve H-Leu-ODod·TsOH (1.0 eq) in DCM. Add TEA (1.0 eq) to neutralize the salt.
-
Add Fmoc-Amino Acid (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.
-
Why: The hydrophobic tag ensures the growing peptide remains soluble in DCM.
-
Step 2: Purification (The "Tag" Advantage)
-
Transfer the reaction mixture to a separatory funnel.
-
Wash 1: 1M HCl or 5% KHSO₄ (Removes unreacted amine and EDC byproducts).
-
Wash 2: Sat. NaHCO₃ (Removes unreacted carboxylic acids and HOBt).
-
Wash 3: Brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Result: The residue is the pure Fmoc-Peptide-ODod. No column chromatography is needed because the tag keeps the peptide in the organic phase while impurities wash out.
-
Step 3: Fmoc Deprotection
-
Dissolve the residue in DCM/Diethylamine (80:20 v/v). Note: Diethylamine is preferred over piperidine in H-LPPS because it is easier to evaporate.
-
Stir for 1 hour.
-
Evaporate solvents completely under high vacuum to remove the amine and the fulvene byproduct (which is volatile or can be washed away with hexane if using diethylamine).
-
The resulting H-Peptide-ODod is ready for the next coupling cycle.
Step 4: Final Tag Removal (Hydrolysis)
-
Dissolve the protected peptide in THF/MeOH/H₂O (2:1:1).
-
Add LiOH (3 eq). Stir at 0°C to RT.
-
Monitor ester hydrolysis by HPLC.
-
Acidify and extract or purify by Prep-HPLC to obtain the free C-terminal peptide.
Protocol C: Transdermal Permeation Enhancement
For researchers developing topical peptide drugs, H-Leu-ODod is used as an excipient.
Formulation Strategy
-
Preparation: Mix the target peptide drug (hydrophilic) with H-Leu-ODod (Enhancer) in a vehicle solvent (typically Propylene Glycol or a hydro-alcoholic mixture).
-
Ratio: A typical starting molar ratio is 1:1 to 1:5 (Peptide:Enhancer).
-
Dispersion: Sonicate for 10 minutes to ensure formation of the ion-pair or co-solubilized complex.
-
Testing: Apply to Franz Diffusion Cells using porcine ear skin as the membrane. Analyze receptor fluid by HPLC to determine Flux (J).
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (300/400 MHz) in CDCl₃ | Integration of Dodecyl CH₃ (t, 0.88 ppm) vs Leucine CH₃ (d, 0.95 ppm) must match. |
| Purity | HPLC (C18 Column, ACN/H₂O gradient) | > 98% Area Under Curve. |
| Water Content | Karl Fischer Titration | < 0.5% (Critical for coupling efficiency). |
| Chiral Purity | Chiral HPLC | > 99% ee (Ensure no racemization during esterification). |
References
-
Okada, Y., et al. (2012). "Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols as Supports." The Journal of Organic Chemistry.
-
Tamiaki, H., et al. (2001).[4] "Liquid-Phase Synthesis of Peptides Assisted by a Hydrophobic Tag." Bulletin of the Chemical Society of Japan.
-
Li, Y., et al. (2020).[5] "Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism." Journal of Controlled Release.
-
Organic Syntheses. "n-Dodecyl p-Toluenesulfonate." Org. Synth. 1940, 20, 50. (Foundational chemistry for sulfonate synthesis).
-
Boc Sciences. "N-alpha-Methyl-L-leucine hydrochloride." (Reference for commercial availability and derivative structures).
Sources
Technical Application Note: Handling and Utilization of Dodecyl 2-Amino-4-Methylpentanoate (Dodecyl Leucinate)
Executive Summary & Chemical Identity
Dodecyl 2-amino-4-methylpentanoate , commonly referred to as Dodecyl Leucinate or Lauryl Leucinate , is a lipophilic amino acid ester belonging to the class of biodegradable surfactants and chemical permeation enhancers (CPEs).
Unlike standard surfactants, this compound exhibits pH-dependent amphiphilicity. In its protonated form (hydrochloride salt), it acts as a cationic surfactant capable of disrupting microbial membranes and solubilizing peptides. In its free base form, it functions as a potent transdermal penetration enhancer by fluidizing the stratum corneum lipid bilayers.
This guide provides rigorous protocols for the handling, storage, conversion, and application of Dodecyl Leucinate, addressing its primary instability factor: ester hydrolysis .
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Systematic Name | Dodecyl 2-amino-4-methylpentanoate |
| Common Name | Dodecyl L-Leucinate (assuming L-isomer) |
| CAS Number | 39874-55-0 (HCl salt); Free base often in situ |
| Molecular Formula | C₁₈H₃₇NO₂ (Free Base) / C₁₈H₃₈ClNO₂ (HCl Salt) |
| Molecular Weight | 299.49 g/mol (Free Base) / 335.95 g/mol (HCl Salt) |
| Physical State | White crystalline solid (HCl Salt); Viscous oil (Free Base) |
| Solubility (Salt) | Water (micellar), Ethanol, DMSO |
| Solubility (Base) | Isopropyl Myristate (IPM), Propylene Glycol, Oils |
| pKa (approx) | ~7.6 (Amino group) |
| Critical Instability | Hydrolysis of ester bond in aqueous media (pH > 7 or pH < 4) |
Health, Safety, and Environment (HSE)
Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Respiratory Sensitization: Avoid inhalation of dust/mist.
Handling Protocols:
-
PPE: Nitrile gloves (double gloving recommended for concentrated oils), safety goggles, and lab coat.
-
Inhalation Control: Handle all solid powders in a fume hood or biological safety cabinet to prevent sensitization.
-
Spill Management: Do not use water initially. Absorb liquid spills with vermiculite or sand. For solid spills, sweep without creating dust.
Mechanism of Action & Stability
Understanding the degradation pathway is critical for experimental success. Amino acid esters are kinetically unstable in aqueous solution. The hydrolysis rate is catalyzed by both acid and base, but near-neutral pH (where the amine is partially unprotonated) can leads to intramolecular catalysis or rapid base-catalyzed hydrolysis.
Diagram 1: Hydrolysis Degradation Pathway
This diagram illustrates the breakdown of Dodecyl Leucinate into Leucine and Dodecanol, a reaction that renders the excipient inactive.
Figure 1: Hydrolytic degradation pathway of Dodecyl Leucinate. Note that the accumulation of Dodecanol can cause phase separation in aqueous formulations.
Application Protocols
Protocol A: Storage and Stock Solution Preparation
Objective: To maintain chemical integrity over long-term storage.
Rationale: The HCl salt is hygroscopic. Moisture absorption accelerates hydrolysis, releasing free acid (Leucine) and alcohol.
-
Bulk Storage:
-
Stock Solution (DMSO - Recommended):
-
Concentration: 100 mM.
-
Solvent: Anhydrous DMSO (Water content < 0.1%).
-
Procedure: Weigh salt rapidly; dissolve in DMSO. Aliquot into amber glass vials with PTFE-lined caps.
-
Stability: Stable for 6 months at -20°C.
-
-
Stock Solution (Aqueous - NOT Recommended for Storage):
-
Prepare fresh immediately before use.
-
Do not store aqueous solutions overnight.[1]
-
Protocol B: Conversion of HCl Salt to Free Base (For Transdermal Formulations)
Objective: To generate the lipophilic free base form required for oil-based vehicles or transdermal patches.
Rationale: Most commercial sources supply the HCl salt for stability. However, the salt is insoluble in isopropyl myristate (IPM) or other lipophilic enhancers. You must generate the free base in situ or via extraction.
Materials:
-
Dodecyl Leucinate HCl
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow:
Figure 2: Workflow for converting the stable HCl salt into the lipophilic free base form.
Step-by-Step:
-
Dissolve 1.0 g of Dodecyl Leucinate HCl in 20 mL of Dichloromethane (DCM).
-
Add 20 mL of Saturated NaHCO₃ solution. Shake vigorously for 2 minutes.
-
Allow phases to separate. The free base migrates to the DCM (bottom) layer.
-
Collect the organic layer.
-
Wash the organic layer once with 10 mL distilled water (rapidly) to remove residual salts.
-
Dry the organic layer over Anhydrous Na₂SO₄ for 10 minutes.
-
Filter and evaporate the solvent under reduced pressure (Rotavap) at < 30°C . High heat will degrade the ester.
-
Result: A clear, viscous oil. Use immediately for formulation into IPM or Propylene Glycol.
Protocol C: Transdermal Permeation Enhancement (Franz Diffusion Cell)
Objective: To utilize Dodecyl Leucinate as a Chemical Permeation Enhancer (CPE) for a model drug.
-
Vehicle Preparation:
-
Control: Propylene Glycol (PG) : Ethanol (EtOH) (70:30).
-
Test Vehicle: PG:EtOH (70:30) + 1% w/v Dodecyl Leucinate (Free Base).
-
Note: If using the HCl salt directly in an aqueous donor phase, ensure the pH is buffered to 5.5 (skin pH) to maintain stability, though enhancement efficiency may be lower than the free base in lipid vehicles.
-
-
Membrane Equilibration:
-
Mount full-thickness skin (porcine or human cadaver) or Strat-M® membrane.
-
Equilibrate with receptor fluid (PBS pH 7.4) for 30 minutes.
-
-
Dosing:
-
Apply 200 µL of the Test Vehicle containing the API (Active Pharmaceutical Ingredient) to the donor compartment.
-
Occlude the donor compartment to prevent solvent evaporation.
-
-
Sampling:
-
Sample receptor fluid at 1, 2, 4, 8, 12, and 24 hours.
-
Replenish receptor volume with fresh PBS.
-
Analytical Validation (HPLC-UV/MS)
To verify the integrity of your excipient during experiments, use the following method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection:
-
UV: 210 nm (Low sensitivity due to lack of chromophore).
-
MS (Recommended): ESI Positive Mode. Look for [M+H]⁺ = 300.3 (Free Base).
-
-
Degradant Marker: Monitor for 1-Dodecanol (requires GC or specialized HPLC detection) and Leucine (elutes at void volume in this gradient).
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Precipitation in Aqueous Buffer | Solubility limit exceeded or hydrolysis occurred. | The free base is insoluble in water. Use the HCl salt for aqueous work, or add a co-solvent (EtOH/DMSO). If white crystals appear over time, it is likely degraded Leucine. |
| Phase Separation in Emulsion | Hydrolysis leading to Dodecanol formation. | Check pH. If pH > 7, the ester is hydrolyzing. Dodecanol is an oil that will separate. Adjust formulation to pH 4-6. |
| Skin Irritation in Vivo | Concentration too high. | Dodecyl Leucinate is a surfactant.[2] Do not exceed 5% w/v in topical formulations. Standard range is 0.5% - 2.0%. |
References
- Wong, O., Huntington, J., Nishihata, T., & Rytting, J. H. (1989). New alkyl N,N-dialkyl-substituted amino acetates as transdermal penetration enhancers. Pharmaceutical Research, 6(4), 286–295. (Foundational text on amino acid ester enhancers).
-
Silva, S. G., Pinheiro, M., & Reis, S. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes, 11(5), 343. [Link][3]
-
PubChem. (2025).[4] Compound Summary: Dodecyl 2-amino-4-methylpentanoate. National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Bala, R., & Khanna, S. (2019). Amino Acid Based Surfactants: A Review on Synthesis, Properties and Applications. Tenside Surfactants Detergents, 56(5), 406-416.
Sources
- 1. peptide.com [peptide.com]
- 2. Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths [mdpi.com]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Dodecyl 2-Amino-4-Methylpentanoate
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the hydrolytic instability of dodecyl 2-amino-4-methylpentanoate (also known as dodecyl L-leucinate or lauryl leucinate). Amino acid esters are notoriously labile in aqueous environments. This guide synthesizes mechanistic causality with field-proven experimental protocols to help researchers and formulation scientists engineer self-validating, stable drug delivery systems.
Mechanistic Insights: The Causality of Ester Instability
To stabilize a molecule, we must first understand why it degrades. Dodecyl 2-amino-4-methylpentanoate features an ester linkage adjacent to an alpha-amino group. Its rapid hydrolysis in aqueous media is driven by two primary mechanisms:
-
Intermolecular Base-Catalyzed Hydrolysis: Standard nucleophilic attack by hydroxide ions on the carbonyl carbon [4].
-
Intramolecular Catalysis: At physiological pH (~7.4), a significant fraction of the alpha-amino group remains unprotonated. This free, nucleophilic amine can either directly attack the carbonyl carbon or act as a general base to activate surrounding water molecules, drastically accelerating the cleavage of the ester bond compared to standard aliphatic esters [1].
By manipulating the microenvironment—specifically through pH control and steric shielding—we can arrest these degradation pathways.
Troubleshooting Guide & FAQs
Q1: My aqueous formulation degrades completely within 24 hours at pH 7.4. How can I prevent this without altering the active pharmaceutical ingredient (API)? A: The rapid degradation at pH 7.4 is driven by the unprotonated alpha-amine. To stabilize the formulation without chemical modification, you must shield the ester bond from the aqueous bulk phase. We recommend incorporating triblock polyalkylene glycols (PAGs) or formulating the ester into a micellar dispersion. Triblock PAGs (specifically those with ~30% oxyethylene content) create a steric hydration barrier that significantly reduces the local water activity around the ester bond, improving shelf-life [2].
Q2: What is the optimal pH range for a liquid formulation of this compound? A: Potentiometric titrations and hydrolysis kinetics of similar amino acid esters dictate an optimal pH range of 3.5 to 5.0[1, 3]. In this slightly acidic window, the alpha-amino group is fully protonated (forming an ammonium cation). This neutralizes its catalytic nucleophilicity and electrostatically repels incoming hydroxide ions. Formulations should be buffered using citrate or acetate to maintain this microenvironmental pH.
Q3: We cannot use a low-pH formulation due to physiological constraints at the administration site. What is the best alternative? A: If you must formulate at physiological pH, consider pre-forming a stable salt, such as dodecyl L-leucinate hydrochloride. The hydrochloride salt forces the protonation of the amine prior to dissolution. While it will eventually equilibrate in a pH 7.4 buffer, formulating it as a lyophilized powder for reconstitution immediately prior to use circumvents long-term aqueous instability.
Quantitative Data: Comparative Hydrolytic Stability
The following table summarizes the degradation kinetics of dodecyl 2-amino-4-methylpentanoate under varying formulation conditions, demonstrating the efficacy of our recommended interventions.
| Formulation Condition | pH | Excipient / System | Estimated Half-Life ( | Primary Stabilization Mechanism |
| Unbuffered Aqueous | 7.4 | None (Control) | < 4 hours | N/A (Rapid intramolecular catalysis) |
| Buffered Aqueous | 4.0 | Citrate Buffer (50 mM) | > 14 days | Amine protonation; loss of nucleophilicity |
| Micellar Emulsion | 7.4 | Polysorbate 80 (5% w/v) | ~ 48 hours | Partial steric shielding from bulk water |
| Triblock Copolymer | 7.4 | EO/PO Triblock PAG (10%) | > 7 days | Severe reduction in local water activity [2] |
| Lyophilized Salt | N/A | Hydrochloride Salt | > 2 years | Absence of water; forced protonation |
Experimental Protocols: Self-Validating Stability Workflow
To ensure trustworthiness, every formulation change must be empirically validated. Use the following step-by-step methodology to conduct a forced degradation study and validate the protective effect of triblock PAGs.
Step 1: Preparation of the Baseline Control Solution
-
Dissolve 10 mg of dodecyl 2-amino-4-methylpentanoate in 1 mL of analytical-grade ethanol to create a stock solution.
-
Dilute 100 μL of the stock into 9.9 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
-
Vortex for 30 seconds to ensure homogeneity.
Step 2: Preparation of the PAG-Stabilized Emulsion
-
Weigh 1.0 g of a triblock polyalkylene glycol (e.g., EO/PO copolymer with 30% oxyethylene) and add to 8.9 mL of PBS (pH 7.4).
-
Stir at 400 RPM at 35°C until the PAG is fully dispersed.
-
Inject 100 μL of the ester stock solution (from Step 1) into the PAG dispersion.
-
Sonicate the mixture using a probe sonicator at 20% amplitude for 2 minutes in an ice bath to form stable micelles.
Step 3: Incubation and Sampling
-
Aliquot 1 mL samples of both the Control and the PAG-Stabilized formulations into sealed amber HPLC vials.
-
Incubate the vials in a thermostatically controlled chamber at 37°C.
-
Pull samples at
and hours. -
Immediately quench the pulled samples by adding 1 mL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt further hydrolysis.
Step 4: HPLC-UV Quantification
-
Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated salts.
-
Inject 10 μL of the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) and monitor absorbance at 210 nm.
-
Plot the natural log of the remaining ester concentration versus time to calculate the pseudo-first-order degradation rate constant (
) and half-life ( ).
Pathway Visualization
Hydrolysis pathways of dodecyl leucinate and logical stabilization strategies.
References
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs With Enhanced Water Solubility. National Institutes of Health (NIH) / PubMed.[Link]
-
Improving ester hydrolytic stability using triblock polyalkylene glycols. Emerald Publishing.[Link]
-
Protonation behavior of dextran amino acid esters. TÜBİTAK Academic Journals.[Link]
-
Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]. ResearchGate.[Link]
Technical Support Center: Optimizing Dodecyl 2-Amino-4-Methylpentanoate Synthesis
Welcome to the technical support center for the synthesis of dodecyl 2-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yields and product purity. The information herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you with the knowledge for successful synthesis.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of dodecyl 2-amino-4-methylpentanoate.
Q1: What is the most common and scalable method for synthesizing dodecyl 2-amino-4-methylpentanoate?
A1: The most prevalent and scalable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of L-leucine with dodecanol.[1][2][3] The reaction is driven to completion by removing the water byproduct, typically through azeotropic distillation.[4][5][6]
Q2: Why is my yield of dodecyl 2-amino-4-methylpentanoate consistently low?
A2: Low yields in the Fischer esterification of amino acids are often due to the reversible nature of the reaction.[4][7] The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials. To achieve high yields, it is crucial to shift the equilibrium towards the product side. This can be accomplished by using a large excess of one of the reactants (typically the alcohol) or by actively removing water as it forms.[4][5][6]
Q3: Is it necessary to protect the amino group of L-leucine before esterification?
A3: While N-protection is a common strategy in peptide synthesis to prevent side reactions, for a direct Fischer esterification, it is often not necessary.[8][9] The amino group is protonated under the acidic reaction conditions, forming an ammonium salt. This protects it from acting as a nucleophile and participating in side reactions like amide formation.
Q4: What are the primary challenges in purifying dodecyl 2-amino-4-methylpentanoate?
A4: The main purification challenges arise from the similar physical properties of the product and the starting dodecanol. Both are high-boiling, relatively nonpolar compounds, making separation by distillation or simple extraction difficult.[4] Any unreacted dodecanol can be challenging to remove from the final product. Additionally, the final product is an amino acid ester, which can be sensitive to pH changes during workup.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide for common issues encountered during the synthesis.
Low or No Product Formation
Q: I am not seeing any significant product formation by TLC analysis, even after several hours of reflux. What could be the issue?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Insufficient Catalyst: The Fischer esterification is an acid-catalyzed reaction. Ensure you have added a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
Ineffective Water Removal: The reaction may have reached equilibrium with only a small amount of product formed.[4] If you are not actively removing water, the reaction will not proceed to completion. The use of a Dean-Stark apparatus with a suitable solvent like toluene or xylene is highly recommended to azeotropically remove water.[4][5]
-
Low Reaction Temperature: Ensure the reaction is being heated to a sufficient temperature to allow for both the reaction to proceed at a reasonable rate and for the azeotropic removal of water. The temperature should be at or slightly above the boiling point of your azeotropic solvent.[10]
-
Poor Quality Reagents: Ensure your L-leucine and dodecanol are of high purity and are dry. Water in your starting materials will inhibit the reaction.
Side Reactions and Impurities
Q: My final product is a complex mixture of spots on the TLC plate. What are the likely side reactions?
A: Several side reactions can lead to a complex product mixture:
-
Dimerization/Oligomerization: Although less likely under acidic conditions where the amine is protonated, self-condensation of L-leucine to form dipeptides or diketopiperazines can occur, especially if the reaction conditions are not sufficiently acidic.
-
Racemization: Prolonged exposure to strong acids and high temperatures can lead to the racemization of the chiral center in L-leucine.[11][12][13] This would result in the formation of dodecyl D-leucinate as a diastereomer, which may have a different Rf value on TLC.
-
Dehydration of Dodecanol: While less common for primary alcohols, under very harsh acidic conditions and high temperatures, dodecanol could potentially undergo dehydration to form dodecene.
Q: How can I minimize the risk of racemization?
A: To minimize racemization:
-
Use Milder Conditions: If possible, use the lowest effective temperature and the shortest reaction time necessary for complete conversion.
-
Catalyst Choice: Consider using a milder acid catalyst or a Lewis acid catalyst that may be less prone to causing racemization.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.
Work-up and Purification Issues
Q: I am having trouble separating my product from unreacted dodecanol. What is the best approach?
A: This is a significant challenge due to the similar lipophilicity of the two compounds.[4] Here are some strategies:
-
Drive the Reaction to Completion: The most effective strategy is to minimize the amount of unreacted dodecanol in the first place by driving the reaction to completion using an excess of L-leucine and efficient water removal.[4]
-
Acid-Base Extraction: After the reaction, you can perform an acid-base workup. By carefully adding a dilute acid (e.g., 1M HCl) to the organic layer, your amino ester will be protonated and can be extracted into the aqueous phase, leaving the unreacted dodecanol in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO3) and extracting with an organic solvent will recover your purified product.
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable option. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate) should effectively separate the more polar amino ester from the less polar dodecanol.
Q: My product seems to be hydrolyzing during the work-up. How can I prevent this?
A: Ester hydrolysis is a risk, especially if the work-up involves prolonged contact with aqueous acid or base, particularly at elevated temperatures.
-
Use Cold Solutions: Perform all aqueous washes and extractions with cold solutions (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions.
-
Use a Mild Base for Neutralization: Use a weak base like sodium bicarbonate (NaHCO3) for neutralization, as stronger bases like NaOH can more readily catalyze ester hydrolysis.
III. Experimental Protocols & Data
This section provides a detailed experimental protocol for the synthesis of dodecyl 2-amino-4-methylpentanoate, along with expected characterization data.
Optimized Synthesis Protocol: Fischer Esterification with Azeotropic Water Removal
This protocol is designed to maximize yield by using an excess of L-leucine and continuous removal of water.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| L-Leucine | 131.17 | 1.5 g | 1.1 |
| Dodecanol | 186.34 | 1.93 g | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 g | 0.1 |
| Toluene | - | 50 mL | - |
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add L-leucine, dodecanol, p-toluenesulfonic acid monohydrate, and toluene.
-
Reaction: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, and the upper toluene layer will return to the reaction flask.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 4-6 hours). The reaction can also be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent and ninhydrin stain).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
Characterization Data
-
Appearance: Colorless to pale yellow oil.
-
Infrared (IR) Spectroscopy:
-
~3300-3400 cm-1 (N-H stretch)
-
~2850-2960 cm-1 (C-H stretch)
-
~1735 cm-1 (C=O ester stretch)[14]
-
~1150-1250 cm-1 (C-O stretch)
-
-
1H NMR Spectroscopy (CDCl3, 400 MHz):
-
δ ~4.1 ppm (t, 2H, -O-CH2-)
-
δ ~3.5 ppm (t, 1H, -CH(NH2)-)
-
δ ~1.5-1.7 ppm (m, 4H, -CH2-CH(CH3)2 and -O-CH2-CH2-)
-
δ ~1.2-1.4 ppm (br s, 18H, -(CH2)9-CH3)
-
δ ~0.9 ppm (d, 6H, -CH(CH3)2)
-
δ ~0.85 ppm (t, 3H, -CH2-CH3)
-
-
13C NMR Spectroscopy (CDCl3, 100 MHz):
-
δ ~176 ppm (C=O)
-
δ ~65 ppm (-O-CH2-)
-
δ ~53 ppm (-CH(NH2)-)
-
δ ~42 ppm (-CH2-CH(CH3)2)
-
δ ~25-32 ppm (aliphatic carbons)
-
δ ~22-23 ppm (-CH(CH3)2)
-
δ ~14 ppm (-CH2-CH3)
-
-
Mass Spectrometry (ESI+):
-
m/z = 300.28 [M+H]+
-
IV. Visualizations
Experimental Workflow
Caption: Workflow for Dodecyl 2-Amino-4-Methylpentanoate Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Low Yields in Esterification.
V. References
-
Sciencemadness Discussion Board. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Fukuda, K., Shibasaki, Y., & Nakahara, H. (1981). Polycondensation of Long-Chain Esters of α-Amino Acids in Monolayers at Air/Water Interface and in Multilayers on Solid Surface. Journal of Macromolecular Science, Part A: Chemistry, 15(6), 999-1013.
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Fischer Esterification Procedure. University of California, Irvine. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?[Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
-
Nagahata, R., Nakamura, T., Mori, Y., & Takeuchi, K. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9(4), 110-122.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. (Figure 2). The heterogeneous mixture is stirred for 15 min until a faint yellow color develops (Figure 3). [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
van den Broek, L. A. G. M., & van der Gen, A. (1994). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Stereoselective Biocatalysis (pp. 35-71). Humana Press.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Acevedo-Jake, A. M., & Acevedo, O. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11986.
-
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. [Link]
-
Heider, P. L., Born, S. C., Basak, S., Benyahia, B., Lakerveld, R., Zhang, H., ... & Jensen, K. F. (2014). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. Organic Process Research & Development, 18(3), 402-409.
-
Google Patents. WO2012038515A1 - Process for racemisation and acetylation of leucine.
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
-
Oomens, J., Polfer, N., & von Helden, G. (2009). Gas-phase IR spectroscopy of deprotonated amino acids. Journal of the American Chemical Society, 131(12), 4314-4322.
-
Cole, K. P., & Jensen, K. F. (2012). A brief introduction to chemical reaction optimization. Chemical Reviews, 112(9), 4843-4864.
-
Creation.com. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]
-
Taylor & Francis. Racemization – Knowledge and References. [Link]
-
DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]
-
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0259837). [Link]
-
O'Connor, R. T., Field, E. T., & Singleton, W. S. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(11), 1540-1544.
-
Google Patents. US4259441A - Process for resolving D, L-leucine.
-
Adalbjörnsson, M., & Gani, D. (1998). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (18), 2949-2958.
-
Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2001). Investigation of the applicability of a sequential digestion protocol using trypsin and leucine aminopeptidase M for protein identification by matrix-assisted laser desorption/ionization--time of flight mass spectrometry. Rapid Communications in Mass Spectrometry, 15(16), 1485-1492.
-
Kumar, H., & Kaur, P. (2024). Molecular Interaction between l-Leucine and Glycyl-l-leucine in 1-Decyl-3-methylimidazolium Bromide Solution: Volumetric, Acoustic, and Density Functional Theory Approaches. Journal of Chemical & Engineering Data.
-
An, N., Park, S., & Lee, J. (2025). l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. RSC Advances, 15(1), 1-12.
-
Cortes-Hernandez, G. A., & Jamison, T. F. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 1-20.
-
Goormaghtigh, E., & Ruysschaert, J. M. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 359-371.
-
LibreTexts Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]
-
da Silva, A. B., & de Oliveira, L. G. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 30(1), 1.
-
YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2. [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
Lyon, Y. A., & Jackson, G. P. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 56(12), e4783.
-
ResearchGate. (2025, August 6). A simple and selective method for the measurement of leucine and isoleucine from plasma using electrospray ionization tandem mass spectrometry. [Link]
Sources
- 1. thno.org [thno.org]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. quora.com [quora.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 11. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creation.com [creation.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. tandfonline.com [tandfonline.com]
Removing unreacted dodecanol from dodecyl 2-amino-4-methylpentanoate mixtures
The following technical guide addresses the purification of dodecyl 2-amino-4-methylpentanoate (L-Leucine dodecyl ester) with a specific focus on removing unreacted 1-dodecanol .
Topic: Removal of Unreacted Dodecanol from Dodecyl 2-Amino-4-Methylpentanoate Mixtures Ticket ID: #PUR-LLE-12 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Synthesizing dodecyl 2-amino-4-methylpentanoate typically involves the acid-catalyzed esterification of L-leucine with 1-dodecanol.[1] A common critical impurity is excess 1-dodecanol (BP ~259°C).[1] Because both the product (a lipophilic ester) and the impurity (a fatty alcohol) share significant hydrophobic character, standard aqueous extractions often result in intractable emulsions (surfactant effect) or poor phase separation.
This guide details three field-proven protocols to isolate the target ester, prioritizing selective precipitation of the ammonium salt as the most robust method for high-purity recovery.
Part 1: Diagnostic & Detection
Q: How do I confirm the presence of residual dodecanol in my crude mixture?
Before initiating purification, confirm the impurity profile.[2] Dodecanol is NMR-silent in the aromatic region but distinct in the aliphatic region.
| Method | Diagnostic Signal | Observation |
| 1H NMR | Triplet corresponding to the | |
| 1H NMR | Multiplet corresponding to the | |
| TLC | Staining | Dodecanol stains strongly with PMA (Phosphomolybdic Acid) or Vanillin; it is UV inactive. |
| Physical | Consistency | Crude mixtures with high dodecanol content often appear as waxy, semi-solids rather than defined crystals. |
Part 2: Purification Protocols
Method A: The "Salt-Crash" Trituration (Recommended)
Best for: Large-scale purification (>10g), removing bulk alcohol, and stabilizing the product. Principle: The amino ester is converted to its acid salt (HCl or p-Toluenesulfonate).[1] This ionic salt is insoluble in non-polar solvents (hexane/heptane), whereas dodecanol remains highly soluble.
Reagents:
- -Toluenesulfonic acid monohydrate (pTSA) or 4M HCl in Dioxane.[1]
-
Solvents: Diethyl ether, Hexane (or Heptane).
Step-by-Step Protocol:
-
Salt Formation: If your product is currently a free base, dissolve the crude oil in a minimal amount of dry diethyl ether. Add 1.0 equivalent of pTSA (dissolved in a small volume of acetone/ether) or HCl/dioxane.
-
Why? Converting the amine to an ammonium salt drastically changes its polarity, creating a "solubility differential" against the neutral dodecanol [1].
-
-
Evaporation: Remove the solvent under reduced pressure to obtain a thick syrup or solid.
-
Trituration: Add cold Hexane (10 mL per gram of crude) to the residue.
-
Agitation: Sonicate or vigorously stir the suspension for 30 minutes. The dodecanol will dissolve into the hexane, while the ester salt will remain as a white precipitate.
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Filtrate: Contains Dodecanol (discard properly).
-
Filter Cake: Contains Dodecyl 2-amino-4-methylpentanoate salt.[1]
-
-
Wash: Wash the filter cake twice with cold hexane.
-
Drying: Dry the solid under high vacuum to remove residual solvent.
Technical Note: If the salt comes out as an oil (oiling out) rather than a solid, dissolve it in a minimal amount of warm ethyl acetate and slowly add hexane while stirring until turbidity persists, then cool to 4°C.
Method B: High-Vacuum Kugelrohr Distillation
Best for: Free base esters, smaller scales (<5g), or when salt formation is undesirable.[1] Principle: Exploiting the boiling point difference under deep vacuum.
Parameters:
-
Vacuum Requirement: < 0.1 mmHg (High Vacuum is non-negotiable).
-
Dodecanol BP: ~110°C at 0.5 mmHg (Atmospheric BP is 259°C).
-
Product Stability: Leucine esters can cyclize to diketopiperazines if heated excessively; keep pot temperature minimum.
Protocol:
-
Place crude oil in the source bulb of a Kugelrohr apparatus.
-
Set oven temperature to 120°C .
-
Apply full vacuum (<0.1 mmHg).
-
Rotate the flask. Dodecanol will distill into the cooled receiving bulb.
-
The residue in the source bulb is your purified ester.
Part 3: Visual Workflow (The Salt-Crash Method)
Figure 1: Workflow for the purification of amino acid ester salts via selective precipitation (Trituration).
Part 4: Troubleshooting & FAQs
Q1: I tried aqueous extraction (Water/DCM), but the layers won't separate. Why?
A: You have created a cationic surfactant. The dodecyl chain (C12) is lipophilic, and the protonated amine is hydrophilic. This amphiphilic structure mimics a detergent (like SDS, but cationic), stabilizing emulsions [2].
-
Fix: Break the emulsion by adding solid NaCl (saturation) or a small amount of methanol. In the future, avoid aqueous workups for C12+ amino esters; use Method A (Trituration) instead.
Q2: My product is "oiling out" when I add hexane. It won't crystallize.
A: This is common if the crude contains residual reaction solvent (e.g., toluene or benzene) or if the mixture is too warm.
-
Fix: Decant the supernatant hexane. Redissolve the oil in a minimal amount of DCM or Ethyl Acetate. Add the hexane slowly with vigorous stirring. Cooling the flask in a dry ice/acetone bath often triggers crystallization. Scratching the glass with a spatula provides nucleation sites.
Q3: Can I use Silica Gel Chromatography?
A: Yes, but with caveats. Dodecanol is less polar than the amino ester.
-
Mobile Phase: Use a gradient of Hexane
Ethyl Acetate. -
Issue: Primary amines streak on silica due to interaction with acidic silanols. You must add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica [3].
-
Elution Order: Dodecanol elutes first (High Rf); Amino Ester elutes second (Lower Rf).
Q4: Which salt form is better: HCl or pTSA?
A: pTSA (Tosylate) is generally superior for crystallization. The bulky tosylate counter-ion often promotes better lattice formation for long-chain amino esters compared to the smaller chloride ion, which may result in hygroscopic gums [4].
References
-
Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central. (2017).[1] Describes the solubility challenges of long-chain N-alkylated amino acids and purification via flash chromatography or precipitation.
-
Recovery of Dodecanol from Alkyl Polyglicosides using Solvent Extraction. Universiti Malaysia Pahang. (2015). Discusses the difficulty of separating dodecanol from surfactant-like molecules and the use of specific solvent matrices.
-
Retention Mechanisms of Basic Compounds in Liquid Chromatography. MDPI. (2024). Explains the interaction of amines with silanols and the necessity of modifiers like amines or ionic liquids in chromatography. [1]
-
The preparation of pure L-leucine.[3][4][5] Separation of L-leucine and L-isoleucine. ResearchGate.[1][4] Describes the use of p-toluenesulfonic acid (pTSA) sulfonates for the fractional crystallization and purification of leucine derivatives.
Sources
- 1. L-Leucine, N-methyl-N-(octyloxycarbonyl)-, dodecyl ester [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation of L-leucine and its behavior in some non-aqueous solvents [authors.library.caltech.edu]
Technical Support Center: Troubleshooting Dodecyl 2-amino-4-methylpentanoate Emulsions
Status: Operational Subject: Phase Separation & Stability Analysis Molecule ID: Dodecyl L-leucinate (Dodecyl 2-amino-4-methylpentanoate) Class: Cationic Amino Acid Ester Surfactant / Permeation Enhancer[1][2]
Executive Summary: The Stability Paradox
Dodecyl 2-amino-4-methylpentanoate is not a standard surfactant.[1][2][3] Unlike robust ethoxylated surfactants (e.g., Tweens), this molecule is a biodegradable amino acid ester .[2][3] Its primary failure mode is often chemical (hydrolysis) masquerading as physical (phase separation).[1][3]
The Golden Rule: If your emulsion separates, you must first determine if the surfactant molecule still exists intact, or if it has degraded into dodecanol (oil) and leucine (water soluble).
Part 1: Diagnostic Decision Tree
Before adjusting your formulation, identify the failure mechanism using this logic flow.
Figure 1: Root cause analysis flow for amino acid ester emulsion failure.
Part 2: Critical Troubleshooting Guides
Issue 1: The "Crash" (Immediate Separation)
Symptom: The emulsion breaks immediately after homogenization, or white precipitates form upon adding thickeners.
Root Cause: Charge Neutralization
Dodecyl 2-amino-4-methylpentanoate contains a primary amine.[1][2][3] At physiological or acidic pH, it is cationic (
-
The Error: Adding anionic rheology modifiers (Carbopol, Xanthan Gum, Alginate) or anionic surfactants (SDS).
-
The Mechanism: The anionic polymer binds electrostatically to the cationic surfactant headgroup, forming a hydrophobic complex that precipitates out of solution, destroying the interfacial film.
Corrective Action:
-
Switch Thickeners: Use non-ionic polymers (Hydroxyethylcellulose - HEC, Hydroxypropyl methylcellulose - HPMC) or cationic polymers (Chitosan, Cationic Guar).[1][2][3]
-
Zeta Potential Check: Ensure your system maintains a Zeta Potential > +25 mV.
Issue 2: The "Drift" (Separation after 24-48 hours)
Symptom: Emulsion looks fine initially but separates into a clear oil layer and a cloudy water layer after a day.[1][3] A distinct "fatty" odor may develop.[1][2][3]
Root Cause: Ester Hydrolysis The ester bond linking the dodecyl tail to the leucine head is susceptible to hydrolysis.
-
Reaction:
.[1][2][3] -
Consequence: Leucine dissolves in the water phase; Dodecanol acts as an oil/antifoam.[3] You lose your emulsifier.[1][2][3]
-
Catalyst: High pH (> 7.[1][2][3]0) drastically accelerates this reaction.[1][2][3]
Corrective Action:
-
pH Control: Maintain pH between 5.0 and 6.0 .
-
Note: The pKa of amino acid esters is typically ~7.5 (lower than free amino acids).[3] Above pH 7, the amine deprotonates (losing surfactant strength) AND the ester hydrolyzes.
-
-
Buffer Selection: Avoid phosphate buffers if possible, as they can sometimes catalyze ester hydrolysis.[1][2][3] Use Citrate or Acetate buffers.[1][2][3]
Issue 3: Creaming (Reversible Separation)
Symptom: A concentrated white layer forms at the top, but red disperses upon shaking.[3]
Root Cause: Density & Viscosity (Stokes' Law) This is a physical issue, not chemical.[1][2][3] The oil phase is less dense than the water phase.
Corrective Action:
-
Increase Continuous Phase Viscosity: Add 0.5% - 1.0% HPMC (ensure non-ionic grade).[1][2][3]
-
Reduce Droplet Size: Increase homogenization pressure (aim for < 200 nm).
Part 3: Validation Protocols (Self-Validating Systems)
Do not guess. Use these protocols to validate your troubleshooting.
Protocol A: The "Hydrolysis Stress Test"
Determine if your separation is chemical or physical.
| Step | Action | Observation Criteria |
| 1 | Prepare a 1% solution of the surfactant in your buffer (no oil).[1][2] | Clear or slightly hazy solution. |
| 2 | Measure initial pH and HPLC assay (if available). | Record T=0 baseline.[1][2][3] |
| 3 | Incubate at 40°C for 24 hours. | Accelerated aging.[1][2][3] |
| 4 | The Smell Test: Open the vial. | Smell of Dodecanol (waxy/fatty)? If yes, hydrolysis has occurred.[3] |
| 5 | The pH Drift: Measure pH again. | Drop in pH? Hydrolysis releases acid (Leucine moiety), lowering pH.[1][2][3] |
Protocol B: The "Incompatibility Screen"
Prevent immediate crashing.
-
Prepare a 1% solution of your surfactant (Solution A).[1][3]
-
Prepare a 1% solution of your intended thickener/additive (Solution B).[1][3]
-
Add Solution B dropwise into Solution A while stirring.
-
Fail Condition: Immediate turbidity, stringy precipitate, or loss of clarity.[2][3]
-
Pass Condition: Solution remains homogenous.
Part 4: Mechanistic Visualization
Understanding the interfacial dynamics of amino acid esters.
Figure 2: The pH-dependent stability mechanism.[1][2] At pH > 7.5, the molecule loses charge (leading to coalescence) and chemically degrades.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Dodecyl Sulfate (SDS) as a co-surfactant to stabilize the emulsion? A: Absolutely not. SDS is anionic.[3] It will form an insoluble catanionic complex with Dodecyl 2-amino-4-methylpentanoate.[1][2][3] If you need a co-surfactant, use a non-ionic one like Polysorbate 80 (Tween 80) or a fatty alcohol (though be careful of viscosity changes).[3]
Q: What is the optimal HLB for this molecule? A: The calculated HLB is approximately 10-11 when protonated. However, this value is dynamic.[2] As pH rises, the effective HLB drops significantly because the headgroup becomes less hydrophilic. Always formulate at pH < 6.5 to maintain the "apparent" HLB.[3]
Q: My emulsion turns yellow over time. Is this phase separation? A: No, this is likely oxidation of the amine group or trace impurities. While not phase separation, it indicates chemical instability.[2][3] Ensure you are using high-purity nitrogen purging during manufacturing and storage.[1][2][3]
References
-
Hay, R. W., Porter, L. J., & Morris, P. J. (1966).[2] The basic hydrolysis of amino acid esters. Australian Journal of Chemistry.[3] (Establishes pKa shifts and hydrolysis kinetics of amino acid esters).
-
Infante, M. R., et al. (2004).[1][2][3][4] Amino acid-based surfactants.[1][2][3][4][5] Comptes Rendus Chimie. (Review of synthesis and stability of arginine/leucine based surfactants).
-
Brito, R. O., et al. (2017).[1][2][3] Synthesis and Surface Activity of Cationic Amino Acid-Based Surfactants. International Journal of Molecular Sciences. (Specifics on cationic behavior and incompatibility).
-
Salager, J. L. (2000).[1][2][3] Formulation concepts for the emulsion maker. Pharmaceutical Emulsions and Suspensions.[1][2][3][6] (Fundamental thermodynamics of emulsion failure).
Sources
- 1. N-(12-(1H-imidazol-1-yl)dodecanoyl)-L-leucine | C21H37N3O3 | CID 46937122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Surfactin A | C51H89N7O13 | CID 70789014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecyl sulfate sodium salt for biochemistry and surfactant tests 151-21-3 [sigmaaldrich.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. US20110233469A1 - Leucine/Peptide Composition and Method of Formulation - Google Patents [patents.google.com]
Technical Support Center: Minimizing Racemization in Dodecyl L-Leucinate Production
Topic: Process Optimization & Troubleshooting for Dodecyl 2-amino-4-methylpentanoate Synthesis Ticket ID: RAC-LEU-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Racemization Challenge
Synthesizing the dodecyl ester of L-Leucine (Dodecyl 2-amino-4-methylpentanoate) presents a specific stereochemical challenge. Unlike methyl or ethyl esters, the lipophilic dodecyl chain requires forcing conditions (high heat or prolonged reaction times) to overcome steric hindrance and solubility issues. These conditions directly antagonize the stability of the
The Core Mechanism: Racemization in this context is primarily driven by acid-catalyzed enolization (Path A) or, if activated derivatives are used, oxazolone formation (Path B).[1]
Visualizing the Threat
The following diagram illustrates the exact chemical pathways leading to optical purity loss during your esterification process.
Figure 1: Mechanistic pathways for racemization. Path A (Enolization) is the primary risk in acid-catalyzed esterification of fatty alcohols.
Troubleshooting Modules: Protocols & Solutions
Module A: The p-Toluenesulfonic Acid (pTSA) Method
Best for: Large-scale synthesis, cost-efficiency. Primary Risk: High thermal load (Reflux).
User Scenario:
"I am using pTSA and toluene with a Dean-Stark trap. My yield is good (90%), but the enantiomeric excess (ee%) has dropped to 82%."
Root Cause Analysis:
Toluene boils at 110°C. At this temperature, the rate of proton abstraction at the
Corrective Protocol: Low-Temperature Azeotropic Distillation
To fix this, we must lower the boiling point of the system while still removing water to drive the equilibrium.
Step-by-Step Guide:
-
Solvent Switch: Replace Toluene with Cyclohexane (BP ~81°C) or Benzene (BP ~80°C, caution: toxicity). Alternatively, use vacuum-assisted reflux .
-
Stoichiometry:
-
L-Leucine: 1.0 eq
-
1-Dodecanol: 1.2 eq (Slight excess drives reaction without excessive heat)
-
pTSA (monohydrate): 1.1 eq
-
Solvent: Cyclohexane (10 mL per gram of Leu)
-
-
The "Vacuum-Reflux" Setup (Critical Step):
-
Setup a Dean-Stark trap.
-
Apply partial vacuum (approx. 400-500 mbar) to the system.
-
Heat the bath only enough to maintain reflux at 60-65°C internal temperature.
-
Why? Water still azeotropes out, but the thermal energy is insufficient to surmount the activation energy for racemization (enolization).
-
-
Workup:
-
Cool to 0°C immediately upon completion (monitor water collection).
-
Precipitate the pTSA salt by adding cold Diethyl Ether or Hexane.
-
Module B: The Thionyl Chloride ( ) Method
Best for: Laboratory scale, high conversion rates. Primary Risk: Exothermic runaway and HCl concentration.
User Scenario:
"I added thionyl chloride to a mixture of leucine and dodecanol. The solution turned dark yellow, and the product is nearly racemic."
Root Cause Analysis:
Thionyl chloride reacts with alcohols to release HCl and heat. If
Corrective Protocol: The "Cryogenic Slurry" Method
Step-by-Step Guide:
-
Preparation:
-
Dodecanol (solid at RT, MP ~24°C) must be dissolved first. Use a co-solvent like Dichloromethane (DCM) or THF if the alcohol is too viscous.
-
Recommendation: Use neat Dodecanol if possible, but keep it just above its melting point (25°C), or use 2.0 eq of Dodecanol to act as solvent.
-
-
The Addition (Critical Step):
-
Place neat Dodecanol (or solution) in a flask and cool to 0°C .
-
Add
(1.2 eq) dropwise over 30 minutes. Keep temp < 5°C. -
Add L-Leucine (1.0 eq) solid in portions to the cold mixture.
-
-
The Reaction:
-
Allow to warm to Room Temperature (20-25°C) naturally.
-
Do NOT Reflux. The formation of the alkyl chloride (side reaction) and racemization are minimized at RT.
-
Stir for 24-48 hours. Conversion might be slower, but chirality is preserved.
-
-
Quenching:
-
Concentrate in vacuo at low temperature (< 30°C).
-
Recrystallize the hydrochloride salt from Acetone/Hexane.
-
Data & Decision Support
Method Selection Matrix
| Feature | pTSA / Dean-Stark | Thionyl Chloride ( | Coupling Reagents (EDC/DCC) |
| Racemization Risk | Moderate (High if T > 80°C) | Low (if T < 25°C) | High (via Oxazolone) |
| Scalability | Excellent | Good | Poor (Atom economy) |
| Purification | Precipitation (easy) | Evaporation/Crystallization | Chromatography required |
| Rec. Condition | Vacuum Reflux (60°C) | 0°C | Add HOBt/Oxyma |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and solubility.
Analytical Validation (QA/QC)
You cannot improve what you cannot measure. Standard rotation (
Recommended Method: Chiral HPLC Direct separation of the amino ester (or its salt) is preferred over derivatization.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine additive is crucial to sharpen the peak of the free amine. If analyzing the HCl salt, the additive neutralizes it in situ.
-
-
Detection: UV at 210 nm (Leucine has weak absorption; end-absorption is used).
-
Target Metrics:
-
L-Isomer Retention:
-
D-Isomer Retention:
-
Acceptance Criteria: ee% > 99.0%.
-
Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid (
Q: Why is my product an oil instead of a solid? A: Dodecyl esters of amino acids are often waxy solids or oils due to the disruption of the crystal lattice by the long fatty chain. If it fails to crystallize, ensure all solvent is removed (high vacuum) and try triturating with cold pentane.
Q: Does the water content in pTSA matter? A: Yes. Use pTSA monohydrate, but since you are using a Dean-Stark trap, that initial water will be removed. However, if you are not using a trap (e.g., molecular sieves), you must use anhydrous pTSA to drive the equilibrium.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Li, J., & Sha, Y. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119. Link (Adaptation of thionyl chloride protocols).
-
Anand, R. V., et al. (1998).[2] A Mild and Convenient Procedure for the Esterification of Amino Acids.[2][4] Synthetic Communications, 28(11). (Discusses minimizing racemization).
-
Sigma-Aldrich Technical Bulletin. (2021). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Analytical methods for validation).
-
Org. Synth. (1940). n-Butyl p-toluenesulfonate (General procedure for pTSA esterification). Organic Syntheses, Coll.[5] Vol. 2, p.109. Link (Foundational protocol for sulfonic acid esters).
Sources
Technical Support Center: Dodecyl 2-amino-4-methylpentanoate (Lauryl Leucinate)
Welcome to the Technical Support and Troubleshooting Center for Dodecyl 2-amino-4-methylpentanoate (commonly known as leucine dodecyl ester or lauryl leucinate). This molecule is widely utilized by researchers and drug development professionals as a highly effective amino acid-based ionic liquid for transdermal permeation enhancement[1] and as a lipophilic moiety in enzymatically modified protein surfactants.
Because it contains both a primary amine and an ester linkage, it is highly susceptible to specific chemical degradation pathways if handled improperly. This guide provides field-proven, mechanistically grounded protocols to ensure the absolute stability of your compounds.
PART 1: Mechanistic Overview of Degradation (The "Why")
To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Dodecyl 2-amino-4-methylpentanoate faces two primary degradation threats:
-
Self-Condensation (Aminolysis): In its free base form, the primary amine (
) of the molecule is highly nucleophilic. It can readily attack the electrophilic ester carbonyl of an adjacent molecule. This intermolecular reaction leads to the formation of linear dipeptides or cyclic diketopiperazines , simultaneously releasing free dodecanol[2]. -
Ester Hydrolysis: The ester bond connecting the leucine backbone to the dodecyl chain is vulnerable to nucleophilic attack by water. This cleavage is catalyzed by both acidic and basic extremes, though base-catalyzed hydrolysis accelerates exponentially at a pH > 8.0[2][3].
Figure 1: Primary degradation pathways of free base dodecyl 2-amino-4-methylpentanoate.
PART 2: Troubleshooting Guide & FAQs
Q1: My lauryl leucinate solution turned cloudy and formed an insoluble gel over time. What happened?
A: You are observing diketopiperazine formation due to self-condensation. If you stored the molecule as a free base, the unprotonated amine acted as a nucleophile.
Causality & Solution: To prevent this, the molecule must be stored as a mineral acid salt (e.g., a hydrochloride salt)[1][2]. By protonating the amine to
Q2: I am losing permeation enhancement activity in my transdermal patches, and my HPLC assay shows a growing peak for free dodecanol. Why? A: The molecule is undergoing ester hydrolysis [3]. This occurs when the compound is exposed to atmospheric moisture or formulated in an aqueous vehicle at an improper pH. Causality & Solution: Ester hydrolysis follows first-order kinetics and is highly pH-dependent. If formulating in an aqueous buffer, ensure the pH is strictly maintained between 6.5 and 7.5. A pH higher than 8.0 causes a sharp increase in the hydrolysis rate[2]. For long-term storage, the compound must be kept strictly anhydrous.
Q3: Does temperature really matter if I store it as a hydrochloride salt?
A: Yes. While the hydrochloride salt prevents aminolysis, residual moisture can still drive slow hydrolysis. Storing the compound at
PART 3: Quantitative Stability Data
The following table summarizes the expected shelf life of dodecyl 2-amino-4-methylpentanoate under various physicochemical states and storage conditions.
| Chemical State | Storage Temp | Moisture / Atmosphere | Primary Degradation Risk | Expected Shelf Life |
| Free Base (Liquid/Wax) | Ambient Air | Rapid Aminolysis (Diketopiperazine) | < 48 Hours | |
| Free Base (Liquid/Wax) | Desiccated | Slow Aminolysis | 1 - 2 Weeks | |
| Hydrochloride Salt | Ambient Air | Hydrolysis (Moisture ingress) | 1 - 3 Months | |
| Hydrochloride Salt | Desiccated (Argon) | Trace Hydrolysis | 6 - 12 Months | |
| Hydrochloride Salt | Desiccated (Argon) | None (Kinetic Arrest) | > 2 Years |
PART 4: Experimental Protocols
To guarantee scientific integrity, the preparation and storage of this molecule must be treated as a self-validating system. Do not assume the commercial free base is stable upon arrival.
Protocol 1: Conversion of Free Base to Hydrochloride Salt (Stabilization)
Purpose: To protonate the primary amine, rendering it non-nucleophilic and preventing self-condensation[2].
-
Dissolution: Dissolve 1.0 g of free base dodecyl 2-amino-4-methylpentanoate in 20 mL of anhydrous diethyl ether or dichloromethane (DCM) in a round-bottom flask.
-
Acidification: Place the flask in an ice bath (
). Slowly bubble anhydrous gas through the solution, or dropwise add a stoichiometric equivalent of in diethyl ether. -
Precipitation: The hydrochloride salt will begin to precipitate as a white solid. Continue addition until the pH of a wetted aliquot spot on pH paper reads ~3.0 - 4.0.
-
Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash twice with cold, anhydrous diethyl ether to remove any unreacted free base or dodecanol.
-
Validation Step: Run a Thin Layer Chromatography (TLC) plate (Eluent: Ethyl Acetate/Hexane 70:30). The HCl salt should remain at the baseline, while any degraded dodecanol will migrate near the solvent front.
Protocol 2: Anhydrous Aliquoting and Long-Term Storage
Purpose: To eliminate moisture and oxygen, preventing ester hydrolysis and trace oxidation.
-
Lyophilization: Transfer the isolated hydrochloride salt to a lyophilization flask. Freeze-dry for 24 hours at
and to remove all trace residual solvents and moisture. -
Inert Aliquoting: Transfer the flask to a glove box purged with Argon gas. Weigh the bulk powder into single-use amber glass vials (to protect from UV-induced radical formation).
-
Sealing: Seal the vials with PTFE-lined caps while still inside the Argon atmosphere.
-
Storage: Transfer the sealed vials immediately to a
freezer. -
Validation Step: When retrieving a vial for an experiment, allow it to come to room temperature before opening. This prevents atmospheric condensation from forming inside the cold vial, which would instantly initiate hydrolysis.
Figure 2: Optimal self-validating workflow for the preparation and long-term storage of lauryl leucinate.
PART 5: References
-
US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents. Available at:
-
Novel skin permeation enhancers based on amino acid ester ionic liquid. PubMed (National Institutes of Health). Available at:[Link]
-
Synthesis, Hydrolysis kinetics and In-vitro Evaluation of Amino Acid Ester Conjugates of Atazanavir. Research Journal of Pharmacy and Technology. Available at:[Link]
Sources
- 1. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
Technical Support Center: Purification Strategies for High-Purity Dodecyl 2-Amino-4-methylpentanoate
Welcome to the technical support center for the purification of dodecyl 2-amino-4-methylpentanoate, also known as dodecyl leucinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this long-chain amino acid ester and require strategies to achieve high purity. The information provided herein is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy, potential impurities, and analytical assessment of dodecyl 2-amino-4-methylpentanoate.
Q1: What are the typical impurities encountered during the synthesis of dodecyl 2-amino-4-methylpentanoate?
The most common synthetic route to dodecyl 2-amino-4-methylpentanoate is the Fischer-Speier esterification of L-leucine with 1-dodecanol, using an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The primary impurities arise directly from this process. Understanding their properties is the first step toward effective removal.
Table 1: Common Impurities and Removal Strategies
| Impurity | Chemical Nature | Typical Removal Strategy | Rationale |
|---|---|---|---|
| 1-Dodecanol | High-boiling, non-polar alcohol | Vacuum Distillation or Silica Gel Chromatography | Dodecanol has a high boiling point, making atmospheric distillation difficult.[3][4] It is non-polar and separates well from the more polar ester on a silica column. |
| L-Leucine | Polar, zwitterionic amino acid | Aqueous wash with a weak base (e.g., NaHCO₃ solution) | As a zwitterion, L-leucine is highly soluble in aqueous phases and can be easily removed from the organic layer during workup.[5] |
| Acid Catalyst (e.g., H₂SO₄, TsOH) | Strong, non-volatile acid | Neutralization with a weak base and subsequent aqueous extraction | The acid catalyst is neutralized to its salt form, which is highly water-soluble and readily extracted.[6] |
| Water | Byproduct of esterification | Drying the organic phase (e.g., with Na₂SO₄ or MgSO₄); Azeotropic removal during reaction | Water is immiscible with many organic solvents and can be removed chemically or physically. Driving the equilibrium by removing water increases ester yield.[1][7] |
| Di- and Polypeptides of Leucine | Polar amides | Aqueous extraction | These side products are significantly more polar than the desired ester and will partition into the aqueous phase during workup. |
| Hydrolysis Product (L-Leucine) | Polar, zwitterionic amino acid | Aqueous extraction | If the ester hydrolyzes during workup, the resulting L-leucine can be removed via aqueous washes. Careful pH control is crucial to prevent this.[8] |
Q2: What is the general workflow for purifying this compound?
A robust purification strategy involves a multi-step approach that begins with quenching the reaction and proceeds through several separation stages to isolate the high-purity product. Each step is designed to remove a specific class of impurities.
Caption: General purification workflow for dodecyl 2-amino-4-methylpentanoate.
Q3: How do I handle the compound? Should it be in its free base or salt form (e.g., hydrochloride)?
Both the free base and the hydrochloride salt forms have their advantages depending on the context:
-
Free Base: This is the neutral form of the molecule. It is generally more soluble in non-polar organic solvents, which is advantageous for extraction and silica gel chromatography. However, the free amine can sometimes cause streaking on silica columns.
-
Hydrochloride Salt: The salt is typically a more stable, crystalline solid, making it easier to handle and store. It is more soluble in polar solvents like methanol or water. Purification of the salt form often involves ion-exchange chromatography or recrystallization from polar solvents. Conversion from the salt to the free base is a common final step before use in subsequent reactions that require the free amine.[9][10]
For most standard purification protocols involving extraction and silica gel chromatography, working with the free base is more practical.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is required to confirm both the identity and purity of dodecyl 2-amino-4-methylpentanoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Integration of proton signals can provide a quantitative measure of purity by comparing product peaks to any residual impurity peaks (e.g., unreacted dodecanol).
-
Mass Spectrometry (MS): Coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and helps identify trace impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[12] A well-developed method can separate the main compound from closely related impurities and provide a purity value as a percentage of the total peak area.
Table 2: Recommended Analytical Parameters for Purity Assessment (UPLC/HPLC)
| Parameter | Suggested Conditions | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | The long dodecyl chain provides sufficient hydrophobicity for good retention and separation on a C18 stationary phase. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Provides a source of protons to ensure the amine is protonated, leading to better peak shape.[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic mobile phase elutes the compound from the column. |
| Gradient | Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B. | A gradient is necessary to elute the highly retained product while separating it from more polar (early eluting) or less polar (late eluting) impurities. |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | The compound lacks a strong chromophore, making UV detection less sensitive. CAD or ELSD provides near-universal detection for non-volatile analytes.[13] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[11] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
Caption: Troubleshooting decision tree for common purification issues.
Problem 1: Presence of Starting Materials
Q5: My NMR/LC-MS shows significant unreacted dodecanol. How can I remove it effectively?
Unreacted 1-dodecanol is the most common and challenging impurity to remove due to its high boiling point and low polarity.
Recommended Solution: Flash Column Chromatography This is the most reliable method for separating dodecyl 2-amino-4-methylpentanoate from dodecanol. The ester is more polar than the alcohol due to the presence of the amino and carbonyl groups.
Experimental Protocol: Flash Chromatography
-
Column Preparation: Pack a silica gel column appropriate for the scale of your crude material (typically a 40-50:1 ratio of silica to crude product by weight).
-
Slurry & Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of the column. This "dry loading" technique generally provides better resolution than loading a liquid sample.
-
Elution: Start with a non-polar solvent system, such as 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate (EtOAc).
-
Gradient: Gradually increase the polarity of the eluent. A typical gradient might be from 2% EtOAc in hexanes up to 20-30% EtOAc. Dodecanol will elute first in the less polar fractions.
-
Product Elution: The desired ester will elute as the polarity is increased. To improve peak shape and prevent streaking, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the eluent system.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with a potassium permanganate or ninhydrin stain.
-
Collection & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Alternative Solution: High-Vacuum Distillation If the scale is large (>10-20 g), fractional distillation under high vacuum may be an option.[3][14] However, this can be difficult as the boiling points of the ester and dodecanol may be close. This method risks thermal degradation and should be considered only if chromatography is not feasible.
Q6: I'm having trouble removing unreacted L-leucine. What is the best approach?
Residual L-leucine indicates an inefficient initial workup. Its zwitterionic and highly polar nature should make it easily separable from the lipophilic ester.
Recommended Solution: Acid-Base Extraction If L-leucine is detected after the initial workup, the product should be re-dissolved in an organic solvent (e.g., ethyl acetate or ether) and subjected to further aqueous washes.
-
Acid Wash: Wash the organic solution with a dilute acid, such as 1 M HCl. This will protonate the amino group of your product, potentially pulling it into the aqueous layer, but it will also protonate any residual L-leucine, ensuring it remains in the aqueous phase. Caution: This may cause your desired product to partition into the aqueous layer if it forms a soluble salt.
-
Base Wash: A better approach is to wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[6] This ensures any remaining L-leucine (and acid catalyst) is deprotonated or in a salt form that is highly water-soluble, while your ester remains in the organic phase.
Problem 2: Product Stability and Isolation
Q7: My product seems to be hydrolyzing back to L-leucine during the aqueous workup. How can I prevent this?
Ester hydrolysis is a risk, particularly under strongly acidic or basic conditions, or with prolonged exposure to water.[8] The amino group in the alpha position can sometimes participate in or influence the rate of hydrolysis.
Recommended Solution: Careful pH Control and Minimized Water Contact
-
Use Weak Bases: During neutralization of the acid catalyst, use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution instead of strong bases like sodium hydroxide (NaOH).[6][9] Strong bases will rapidly saponify the ester.
-
Control pH: A patent for extracting amino acid esters suggests that keeping the aqueous layer's pH between 7 and 8 during extraction minimizes hydrolysis while still allowing for efficient extraction of the free base.[8]
-
Work Quickly and at Low Temperatures: Perform the aqueous workup and extractions promptly and, if possible, in a cold water or ice bath. Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Prompt Drying: After the final wash, immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solution.
Q8: The final product is a persistent oil, but I need a solid. What are my options?
The long dodecyl chain significantly lowers the melting point of the amino acid ester compared to its parent amino acid. It is possible that the pure product is a low-melting solid or even an oil at room temperature.
Recommended Solutions:
-
Confirm Purity: First, ensure the oil is not a result of impurities (like residual dodecanol) that can inhibit crystallization. A high-purity sample is more likely to crystallize.
-
Recrystallization/Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, pentane) and then adding a "non-solvent" in which it is insoluble (e.g., cold hexanes) until turbidity appears. Storing this mixture at low temperatures (-20 °C to -80 °C) may yield crystals.[15][16] Alternatively, trituration (swirling the oil with a non-solvent like cold hexanes) can sometimes induce solidification.
-
Salt Formation: Convert the free base to its hydrochloride salt. As mentioned in Q3, the salt is much more likely to be a stable, high-melting crystalline solid. This can be achieved by dissolving the purified oil in a dry solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a stoichiometric amount of HCl in a solvent like 2-propanol.
References
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ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? Retrieved from [Link]
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ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
- Kashima, M., & Sato, Y. (1994). U.S. Patent No. 5,374,765. U.S. Patent and Trademark Office.
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018, November 29). Dodecanol from sodium lauryl sulfate. Fatty alcohol esters. Retrieved from [Link]
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Varma, R. S., & Liesen, P. J. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of the Chemical Society, Perkin Transactions 1, (3), 303-305. Retrieved from [Link]
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- Gnad, F., et al. (2018). WO Patent No. WO/2018/027021. World Intellectual Property Organization.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Lee, H., et al. (2005). U.S. Patent Application No. 10/629,380. U.S. Patent and Trademark Office.
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Cargill, Inc. (2008). European Patent No. EP 1 106 602 B1. European Patent Office. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved from [Link]
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Waters Corporation. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from [Link]
-
Kaiser, J., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science, 8. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ESA Biosciences. (2006, May 8). Compound purity assessment and impurity testing with Corona CAD. Retrieved from [Link]
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Reddit. (2024, May 29). How to purify amino acid with mineral salt. Retrieved from [Link]
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Li, H., et al. (2007). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 11(3), 464-469. Retrieved from [Link]
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GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
- Invista. (2019). EP Patent No. EP 3 672 935 A1. European Patent Office.
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Yoshino, T., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 8, 283-298. Retrieved from [Link]
- Mobil Oil Corporation. (1975). U.S. Patent No. 3,864,402. U.S. Patent and Trademark Office.
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Shrivastava, S., et al. (2018). Key Aspects of Analytical Method Development and Validation. International Journal of Pharmaceutical Research & Analysis, 8(4). Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
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Bhagyasree, G., et al. (2014). A review on analytical method development and validation. International Journal of Pharmaceutical Research & Analysis, 4(8), 444-448. Retrieved from [Link]
- Degussa AG. (1985). U.S. Patent No. 4,562,152. U.S. Patent and Trademark Office.
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
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Kiel, J. L., et al. (2018). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 8(3), 54. Retrieved from [Link]
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ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
Smith, E. L., & Bergmann, M. (1944). The preparation of L-leucine and its behavior in some non-aqueous solvents. Journal of Biological Chemistry, 153(2), 627-651. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitro-2,2,4-trimethylpentane. Retrieved from [Link]
-
Winiarska-Mieczan, A., & Kwiecień, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475. Retrieved from [Link]
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Holmberg, K. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. Retrieved from [Link]
-
Ghamari, N., et al. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies, 5(2), 154-162. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis and condensation reactions associated with an amino alkyl silane group. Retrieved from [Link]
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Technical Support Center: Scaling Up Production of Dodecyl 2-Amino-4-methylpentanoate for Industrial Use
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial-scale production of dodecyl 2-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and troubleshooting of this important amino acid ester. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and scalable process.
Dodecyl 2-amino-4-methylpentanoate, the ester of L-leucine and 1-dodecanol, serves as a crucial intermediate in various applications, including pharmaceuticals and specialty chemicals.[1] Scaling its production from the laboratory bench to an industrial setting presents unique challenges that require a thorough understanding of the underlying chemistry and process engineering.
Reaction Overview: The Fischer-Speier Esterification
The most common and economically viable method for synthesizing dodecyl 2-amino-4-methylpentanoate on a large scale is the Fischer-Speier esterification.[2][3] This acid-catalyzed condensation reaction involves heating L-leucine with 1-dodecanol. The reaction is reversible, producing water as a byproduct, which must be removed to drive the equilibrium towards the product.[4][5][6][7]
Caption: Fischer-Speier esterification of L-leucine and 1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yield in this esterification?
A1: Water removal is paramount. Since Fischer esterification is an equilibrium-limited reaction, the presence of water, a byproduct, will shift the equilibrium back towards the reactants, reducing your yield.[4][5] On an industrial scale, this is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by operating under vacuum to continuously remove water as it forms.[4]
Q2: Which acid catalyst is recommended for large-scale production?
A2: While strong mineral acids like sulfuric acid (H₂SO₄) are effective, p-toluenesulfonic acid (p-TsOH) is often preferred in industrial settings.[2][3] p-TsOH is a solid, making it easier to handle than concentrated sulfuric acid, and it tends to cause fewer charring-related side reactions at elevated temperatures. The catalyst loading is typically between 1-5 mol% relative to the limiting reagent.
Q3: What are the primary safety concerns when handling the reactants at an industrial scale?
A3: The primary concerns involve the safe handling of 1-dodecanol and the acid catalyst.
-
1-Dodecanol: Can cause skin and eye irritation.[8] It is combustible, so ignition sources should be avoided.[8][9] Proper ventilation is necessary to prevent the inhalation of mists or vapors.[8][10][11]
-
Acid Catalysts (H₂SO₄, p-TsOH): These are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, is mandatory.[10] Ensure emergency eyewash and shower stations are readily accessible.
Q4: How can I monitor the reaction's progress in a large, sealed reactor?
A4: Process Analytical Technology (PAT) tools are essential for real-time monitoring in an industrial setting. Techniques like Near-Infrared Spectroscopy (NIRS) can track the disappearance of carboxylic acid C=O and alcohol O-H bands and the appearance of the ester C=O band.[12] Alternatively, periodic sampling (if the reactor design allows) followed by quick analysis via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up and production of dodecyl 2-amino-4-methylpentanoate.
Caption: Troubleshooting flowchart for low reaction conversion.
Category 1: Low Reaction Conversion & Yield
Q: My reaction has stalled, and the conversion to the ester is below 50%. What are the most likely causes?
A: A stalled reaction is almost always due to the reaction reaching equilibrium prematurely.[5]
-
Cause 1: Inefficient Water Removal: As highlighted in the FAQs, water is a reaction product. Its accumulation will inhibit the forward reaction.[4][5]
-
Solution: Ensure your Dean-Stark trap is functioning correctly and that the solvent being used forms an effective azeotrope with water. For very large scales, a vacuum distillation setup might be more efficient at removing water.
-
-
Cause 2: Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Solution: Ensure the catalyst is not old or hydrated. Increase catalyst loading incrementally. If using a solid catalyst like an ion-exchange resin, ensure it has not been fouled from previous runs.[2]
-
-
Cause 3: Suboptimal Temperature: Esterification reactions have a significant activation energy barrier.[5]
-
Solution: The reaction temperature should typically be high enough to facilitate a reasonable reaction rate and efficient azeotropic removal of water, often in the 80-120°C range.[14] Monitor for potential side reactions if increasing the temperature.
-
Category 2: Workup & Purification Issues
Q: My yield is high according to in-process controls, but I'm losing a significant amount of product during the aqueous workup. Why?
A: This is a classic sign of ester hydrolysis during workup.[15] The ester bond is susceptible to cleavage under both acidic and basic aqueous conditions, reversing the reaction.
-
Cause 1: Use of Strong Base for Neutralization: Using strong bases like sodium hydroxide (NaOH) to neutralize the acid catalyst can rapidly hydrolyze the ester product.
-
Solution: Neutralize the reaction mixture with a milder, cold base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15] The evolution of CO₂ gas also helps with mixing, but requires the vessel to be vented.
-
-
Cause 2: Prolonged Contact Time with Aqueous Layers: The longer your ester is in contact with water (especially under acidic or basic pH), the more hydrolysis will occur.[15]
-
Solution: Perform extractions and washes efficiently. Use ice-cold aqueous solutions to slow the kinetics of the hydrolysis reaction.[15] Minimize the time the layers are in contact before separation.
-
-
Cause 3: Emulsion Formation: The amphiphilic nature of the product and unreacted starting materials can lead to stable emulsions during extraction, trapping product and making separation difficult.[5]
-
Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting layer separation.
-
Q: What is the most effective method for purifying the final product on an industrial scale?
A: While column chromatography is useful in the lab, it is often not economically feasible for large-scale production.[16][17]
-
Recommended Method: Crystallization/Recrystallization. The product, dodecyl 2-amino-4-methylpentanoate, will likely be a salt (e.g., hydrochloride or sulfate) after the initial workup. The free base can be liberated and then crystallized from a suitable non-polar solvent system. This method is highly effective for removing unreacted starting materials and polar impurities.
-
Alternative: Distillation. If the product is thermally stable and has a boiling point sufficiently different from the starting dodecanol, vacuum distillation can be an effective purification method.
Category 3: Side Reactions & Impurity Profile
Q: I'm observing an impurity with a mass corresponding to a dipeptide. How is this forming?
A: This is likely due to the self-condensation of L-leucine. The amino group of one leucine molecule can attack the activated carboxyl group of another, forming a peptide bond.
-
Solution: This side reaction is generally minimized by the Fischer-Speier conditions, where the carboxylic acid is not overly activated and the large excess of the alcohol nucleophile (dodecanol) favors ester formation. However, ensuring the reaction temperature does not excessively exceed what is necessary can help reduce the rate of this and other side reactions. The amino group of the starting material is typically protonated by the acid catalyst, which protects it from acting as a nucleophile.
Experimental Protocols
Protocol 1: Scale-Up Fischer-Speier Esterification
This protocol describes a general procedure for a multi-liter scale reaction.
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap.
-
Charge Reactor: Charge the reactor with L-leucine (1.0 eq), 1-dodecanol (1.2-1.5 eq), and a suitable solvent like toluene (approx. 2-3 L per kg of L-leucine).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 110-120°C in toluene). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue heating under reflux until no more water is collected or in-process analysis (e.g., GC or NIRS) shows the reaction has reached completion (typically 8-24 hours).[4]
-
Cool Down: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Optimized Workup to Minimize Hydrolysis
-
Solvent Removal: If a solvent like toluene was used, remove it under reduced pressure.
-
Dilution: Dilute the crude reaction residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutralization: Transfer the organic solution to a separatory funnel or workup vessel. Wash slowly and carefully with ice-cold saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[15]
-
Aqueous Wash: Wash the organic layer with ice-cold water, followed by a wash with cold brine to aid in drying and breaking any minor emulsions.[5]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude dodecyl 2-amino-4-methylpentanoate.
Data Presentation
Table 1: Influence of Key Parameters on Esterification
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Low (<80°C) | Low | Slow reaction kinetics.[4] |
| Optimal (80-120°C) | High | Balances reaction rate and minimal side reactions. | |
| High (>140°C) | Decreased | Potential for decomposition and side reactions.[4] | |
| Catalyst Loading | Low (<1 mol%) | Low | Insufficient protonation of the carboxylic acid.[5] |
| (p-TsOH) | Optimal (2-5 mol%) | High | Efficient catalysis without excessive corrosion or side reactions. |
| Reactant Ratio | 1:1 (Leucine:Dodecanol) | Moderate | Equilibrium may not be fully shifted to products. |
| (Leucine:Dodecanol) | 1:1.5+ | High | Excess alcohol shifts equilibrium towards the ester.[5] |
| Water Removal | None | Very Low | Reaction equilibrium strongly favors reactants.[5] |
| Azeotropic/Vacuum | High | Le Chatelier's principle drives the reaction to completion.[4] |
Table 2: Reactant and Product Safety and Handling
| Substance | Formula | Hazards | Recommended PPE & Handling |
| L-Leucine | C₆H₁₃NO₂ | Generally low hazard. | Standard lab coat, gloves, safety glasses. |
| 1-Dodecanol | C₁₂H₂₆O | Skin/eye irritant, combustible.[8][9] | Gloves, safety goggles. Use in a well-ventilated area away from ignition sources.[10][11] |
| p-Toluenesulfonic Acid | C₇H₈O₃S | Corrosive, causes severe skin/eye burns. | Acid-resistant gloves, chemical goggles, face shield. Handle in a fume hood. |
| Sulfuric Acid | H₂SO₄ | Severely corrosive, strong oxidizing agent. | Acid-resistant gloves, chemical goggles, face shield, apron. Add slowly to other liquids to avoid splashing. |
References
-
Safety Data Sheet: 1-Dodecanol. Carl ROTH. Available from: [Link]
-
ICSC 1765 - 1-Dodecanol. ILO/WHO. Available from: [Link]
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Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. Available from: [Link]
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Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. ResearchGate. Available from: [Link]
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The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters. PMC. Available from: [Link]
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- 17. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Validation & Comparative
Advanced HPLC Method Development for Dodecyl 2-Amino-4-Methylpentanoate: A Comparative Guide
Executive Summary
The quantification and purity analysis of lipidic amino acid esters, such as dodecyl 2-amino-4-methylpentanoate (dodecyl leucine ester), presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC). The molecule possesses extreme hydrophobicity due to its C12 alkyl chain, yet lacks a conjugated
This guide provides an objective, data-driven comparison of detection modalities and stationary phase chemistries. By moving away from artifact-prone derivatization methods and overly retentive C18 columns, we demonstrate that a Charged Aerosol Detector (CAD) coupled with a C8 or Mixed-Mode stationary phase provides the most robust, self-validating system for this class of compounds.
Physicochemical Profiling & The Analytical Dilemma
To design a robust method, one must first deconstruct the analyte. Dodecyl 2-amino-4-methylpentanoate consists of a leucine moiety esterified with dodecanol.
-
Extreme Hydrophobicity: The combination of the isobutyl group from leucine and the C12 lauryl chain results in a highly lipophilic molecule (LogP > 4.5).
-
Optical Invisibility: The molecule contains only a primary amine and an ester carbonyl. It lacks an aromatic ring, meaning it only absorbs UV light weakly at low wavelengths (< 210 nm).
-
Chemical Lability: The ester bond is susceptible to hydrolysis under extreme pH conditions, which severely limits sample preparation techniques.
Comparative Evaluation of Detection Modalities
The Pitfalls of Direct UV and Pre-Column Derivatization
Attempting to detect dodecyl leucine ester via Direct UV (210 nm) during a reversed-phase gradient results in severe baseline drift due to the changing absorbance of the mobile phase. This leads to poor signal-to-noise ratios and an unacceptable Limit of Quantitation (LOQ).
Historically, analysts have bypassed this by using pre-column derivatization reagents like NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) to attach a fluorophore to the primary amine[1]. However, this introduces a critical causality conflict: amine derivatization requires alkaline conditions (pH 8–10) to ensure the amine is nucleophilic[1]. These exact alkaline conditions promote base-catalyzed hydrolysis of the dodecyl ester bond. Consequently, the derivatization process artificially degrades the analyte, leading to inaccurate quantification.
Charged Aerosol Detection (CAD) as the Gold Standard
The Charged Aerosol Detector (CAD) overcomes these limitations by operating as a mass-flow detector rather than an optical one. CAD provides a sensitive, near-universal response for any non-volatile analyte, independent of its chemical structure or lack of a chromophore[2].
Because dodecyl leucine ester is highly non-volatile, it is an ideal candidate for CAD. The detector nebulizes the column eluent, evaporates the volatile mobile phase, and applies a positive charge to the residual analyte particles via a corona discharge[2]. The resulting charge is measured by an electrometer, yielding low-nanogram sensitivity without the need for derivatization[3].
Fig 1. Decision matrix for detecting non-chromophoric, hydrophobic amino acid esters.
Quantitative Performance Comparison
Table 1: Detector Performance Comparison for Dodecyl Leucine Ester
| Performance Metric | Direct UV (210 nm) | UV/FL (NBD-Cl Derivatized) | UHPLC-CAD (Underivatized) |
| Limit of Detection (LOD) | ~500 ng | ~5 ng | ~2 ng |
| Linearity (R²) | 0.945 (Baseline interference) | 0.995 | 0.998 (using Power Function Value) |
| Sample Prep Time | Minimal | 2 – 6 hours | Minimal |
| Analyte Degradation Risk | Low | High (Base-catalyzed hydrolysis) | Low |
Stationary Phase Selection: Managing Extreme Hydrophobicity
Standard C18 vs. C8 Columns
A common mistake in method development is defaulting to a fully endcapped C18 column. For a molecule with a C12 aliphatic chain, a C18 stationary phase creates excessive hydrophobic retention (
By stepping down to a C8 column , the hydrophobic surface area is reduced. This allows the dodecyl leucine ester to elute at a more reasonable organic concentration (e.g., 75% Methanol), preserving the gradient's resolving power.
Mixed-Mode Chromatography
For ultimate control, Mixed-Mode columns (combining Reversed-Phase and Weak Cation-Exchange mechanisms) offer superior orthogonal selectivity[4]. At acidic pH, the primary amine of the ester is protonated. A mixed-mode column retains the C12 chain via hydrophobic interactions while simultaneously retaining the protonated amine via cation exchange[4]. This dual-mechanism sharpens peak shape and allows for precise manipulation of retention time by adjusting the mobile phase buffer concentration.
Table 2: Stationary Phase Evaluation (Mobile Phase: Water/MeOH with 0.1% Formic Acid)
| Column Chemistry | Retention Factor ( | Peak Asymmetry ( | Resolution from Impurities |
| Standard C18 | > 15.0 | 1.8 (Severe Tailing) | Poor (Requires 100% Organic) |
| C8 (Shorter Alkyl) | 4.5 | 1.1 (Symmetrical) | Excellent |
| Mixed-Mode (RP/WCX) | 6.2 | 1.0 (Ideal) | Superior (Orthogonal Selectivity) |
Step-by-Step Experimental Protocol: UHPLC-CAD Workflow
To ensure a self-validating system, the following protocol utilizes an inverse gradient setup. Because CAD nebulization efficiency changes with the organic content of the mobile phase, applying a post-column inverse gradient ensures the detector continuously receives a constant solvent composition, thereby maintaining absolute uniform response[3].
Fig 2. Internal operational mechanism of the Charged Aerosol Detector (CAD).
Materials & Reagents
-
Column: High-purity C8 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A (Analytical): LC-MS grade Water with 0.1% Formic Acid (Volatile buffer is mandatory for CAD).
-
Mobile Phase B (Analytical): LC-MS grade Methanol with 0.1% Formic Acid.
-
Make-up Pump (Inverse Gradient): Pumps the exact inverse of the analytical gradient post-column via a zero-dead-volume T-piece.
Method Parameters
-
Flow Rate: 0.4 mL/min (Analytical Pump) + 0.4 mL/min (Make-up Pump).
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky ester).
-
Analytical Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 6.0 min: 50% to 95% B
-
6.0 - 8.0 min: 95% B
-
8.0 - 8.1 min: Return to 50% B
-
-
CAD Settings: Evaporation temperature set to 35°C. Power Function Value (PFV) set to 1.3 to linearize the inherently non-linear CAD response across a wide mass range[3].
System Suitability & Self-Validation Steps
-
Blank Injection (Self-Validation): Inject 2 µL of sample diluent (50/50 Water/Methanol). Causality: Confirms that the inverse gradient has successfully neutralized baseline drift and that no ghost peaks elute in the highly organic wash phase.
-
Sensitivity Check: Inject the dodecyl leucine ester standard at the target LOQ (e.g., 5 ng on-column). Verify that the Signal-to-Noise (S/N) ratio is
10. -
Hydrolysis Check: Monitor the baseline at the retention time corresponding to free leucine and free dodecanol. If peaks are present in the freshly prepared standard, the sample diluent is too acidic/basic and is causing on-bench degradation.
References
- Source: bioprocessingjournal.
- Source: thermofisher.
- Source: semanticscholar.
- Source: sielc.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bioprocessingjournal.com [bioprocessingjournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds | SIELC Technologies [sielc.com]
Technical Characterization Guide: Mass Spectrometry of Dodecyl 2-amino-4-methylpentanoate
Executive Summary & Molecular Profile
Dodecyl 2-amino-4-methylpentanoate (commonly referred to as Leucine Dodecyl Ester ) represents a class of amphiphilic amino acid derivatives widely utilized as permeation enhancers in transdermal drug delivery and as biodegradable antimicrobial surfactants.
Unlike standard amino acids, the presence of the lipophilic C12 (dodecyl) chain fundamentally alters its mass spectrometric behavior. This guide compares its characterization against standard short-chain analogs (e.g., Methyl Leucinate) and evaluates ionization techniques to establish a self-validating identification protocol.
Molecular Specifications
| Property | Specification |
| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate |
| Common Name | L-Leucine Dodecyl Ester |
| Chemical Formula | C₁₈H₃₇NO₂ |
| Monoisotopic Mass | 299.2824 Da |
| Target Ion [M+H]⁺ | 300.2902 m/z |
| Lipophilicity (LogP) | ~5.8 (High hydrophobicity compared to Leucine LogP -1.[1][2][3]5) |
Comparative Ionization Assessment
The critical challenge in analyzing dodecyl esters is balancing their high hydrophobicity with the need for protonation. We compared three ionization modes: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and MALDI .
The "Surfactant Effect" in ESI
Data indicates that ESI (+) is the superior technique for this molecule, outperforming APCI and short-chain analogs.
Mechanism: The dodecyl chain acts as a "hydrophobic tag." In the ESI droplet, the molecule migrates to the air-liquid interface (surface active), significantly increasing its desorption efficiency compared to methyl leucinate or free leucine, which remain solvated in the droplet core.
Performance Comparison Table
| Feature | Dodecyl Ester (Target) | Methyl Leucinate (Analog) | Free Leucine (Hydrolysis Product) |
| Optimal Source | ESI (+) | APCI (+) / ESI (+) | ESI (+) |
| LOD (Est.) | < 0.5 ng/mL | ~10 ng/mL | ~50 ng/mL |
| Surface Activity | High (Enriched at droplet surface) | Low | Negligible |
| In-Source Stability | Moderate (Prone to ester cleavage) | High (Volatile) | High |
| Key Advantage | High Sensitivity (Surface fission) | Volatility (GC-amenable) | Stability |
Analyst Note: While Methyl Leucinate is often analyzed via GC-MS due to volatility, Dodecyl 2-amino-4-methylpentanoate requires LC-MS. Its boiling point is too high for standard GC methods without thermal degradation.
Fragmentation Fingerprint (MS/MS)
Establishing a self-validating protocol requires tracking specific transition pathways. The fragmentation of dodecyl leucine ester follows a distinct Charge-Remote Fragmentation or McLafferty-type Rearrangement pattern due to the long alkyl tail.
Primary Fragmentation Pathways
-
Precursor Ion: m/z 300.3 [M+H]⁺
-
Transition A (Neutral Loss of Alkene): The dodecyl group is lost as 1-dodecene (168 Da) via hydrogen transfer, yielding the protonated leucine acid (m/z 132).
-
Transition B (Immonium Ion Formation): The characteristic leucine immonium ion (m/z 86) is formed via combined loss of the ester chain and the carboxyl group.
Validated Transitions for MRM (Multiple Reaction Monitoring)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| 300.3 | 86.1 | 20 - 25 | Quantifier: Leucine Immonium Ion (High Specificity) |
| 300.3 | 132.1 | 10 - 15 | Qualifier: Protonated Leucine (Loss of C₁₂H₂₄) |
| 300.3 | 43.1 | 35 | Side chain fragment (Isopropyl group) |
Visualization of Fragmentation Pathway
The following diagram illustrates the specific mass spectral degradation pathway used for structural confirmation.
Caption: MS/MS fragmentation pathway showing the loss of the lipophilic tail (dodecene) followed by the formation of the diagnostic immonium ion.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to minimize carryover (a common issue with C12 chains) and maximize ionization efficiency.
A. Sample Preparation[5][6][7]
-
Solvent: Dissolve 1 mg in 1 mL Methanol:Acetonitrile (50:50) .
-
Why: Pure water will cause precipitation due to the dodecyl chain.
-
-
Dilution: Dilute to 100 ng/mL in 50% Acetonitrile / 0.1% Formic Acid .
B. Chromatographic Conditions[8][9]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Note: A C8 column may be used if retention on C18 is excessive (>15 mins).
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Crucial: Do not use ammonium buffers if maximizing [M+H]+; they may promote adducts.
-
-
Gradient:
-
Hold 10% B for 0.5 min.
-
Ramp to 95% B over 4.0 min (Fast ramp needed to elute the hydrophobic tail).
-
Hold 95% B for 2.0 min (Wash step to prevent carryover).
-
C. Mass Spectrometer Settings (ESI Source)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV (Standard)
-
Gas Temperature: 350°C (Higher temp helps desolvate the heavy alkyl chain).
-
Nebulizer Pressure: 35 psi.
Workflow Logic Diagram
Caption: Step-by-step analytical workflow emphasizing solvent compatibility and ionization logic.
References
-
Comparison of Ionization Modes (ESI vs APCI)
- Title: Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics.
- Source: MDPI (Separ
-
URL:[Link]
-
Amino Acid Fragmentation Mechanisms
- Title: A computational and experimental study of the fragmentation of L-leucine...
- Source: The Analyst (Royal Society of Chemistry).
-
URL:[Link]
-
Surfactant Effect in ESI
- Title: Enhancement of Amino Acid Detection and Quantification by Electrospray Ioniz
- Source: Analytical Chemistry (via ResearchG
-
URL:[Link]
-
Reference Data for Leucine Derivatives
- Title: (S)-2-amino-4-methylpentanoic acid (Leucine)
- Source: NIST Web Thermo Tables.
-
URL:[Link]
Sources
A Comparative Guide to the Cytotoxicity of Dodecyl 2-Amino-4-Methylpentanoate and Sodium Dodecyl Sulfate (SDS)
A Senior Application Scientist's Perspective on Surfactant Selection in Drug Development
In the realm of pharmaceutical sciences, the choice of excipients is a critical decision that profoundly impacts a drug's stability, bioavailability, and, importantly, its safety profile. Surfactants, a common class of excipients, are indispensable in various formulations, yet their potential for cytotoxicity demands careful consideration. This guide provides an in-depth comparison of the cytotoxic profiles of two anionic surfactants: the well-established Sodium Dodecyl Sulfate (SDS) and the emerging amino acid-based surfactant, dodecyl 2-amino-4-methylpentanoate.
While a wealth of data exists for SDS, serving as a benchmark for surfactant toxicity, dodecyl 2-amino-4-methylpentanoate represents a newer class of molecules designed for improved biocompatibility. Direct comparative studies are limited; therefore, this guide will synthesize existing data for SDS, draw structurally-based inferences for the amino acid surfactant, and propose a comprehensive experimental framework for a head-to-head comparison.
The Benchmark: Sodium Dodecyl Sulfate (SDS) Cytotoxicity Profile
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant widely used in research and industrial applications for its potent solubilizing and denaturing properties.[1][2] However, these same properties are responsible for its well-documented cytotoxicity.
Mechanism of Cytotoxicity
The primary mechanism of SDS-induced cytotoxicity is the disruption of cellular membranes.[1] Its amphipathic nature allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual loss of integrity. This results in the leakage of intracellular components and cell lysis.[1] Furthermore, SDS is a potent protein denaturant, capable of disrupting the tertiary and quaternary structures of essential enzymes and structural proteins, leading to a cessation of cellular functions.[1]
In Vitro Cytotoxicity Data
The cytotoxic effects of SDS have been demonstrated across numerous cell lines and assay systems. Its potency is typically concentration-dependent.[3][4] For instance, studies have shown that at high concentrations (> 1 mM), SDS can cause necrotic cell death, while at lower concentrations, it may induce a temporary or permanent cessation of cell growth.[4] The table below summarizes representative data on the cytotoxicity of SDS.
| Cell Line | Assay | Endpoint | Reported IC50/EC50 | Reference |
| Human Fibroblasts | MTT, Neutral Red, LDH | Cell Viability | Classified as more cytotoxic than Tween 80 and Texapon N40 | [5] |
| MDCK and Caco-2 | MTT | Cell Viability | Cytotoxicity observed near the Critical Micelle Concentration (CMC) | [3] |
| HaCaT (Keratinocytes) | Cytotoxicity Assay | Cell Viability | Used as a benchmark for irritation potential | [6] |
| Bovine Pericardium Scaffold | MTT | Cell Viability | Showed the most severe cytotoxicity compared to H2O2 and ASB-16 | [4] |
The Challenger: Dodecyl 2-Amino-4-Methylpentanoate - A Structural and Mechanistic Perspective
Dodecyl 2-amino-4-methylpentanoate is an anionic surfactant that belongs to the class of N-acyl amino acid-based surfactants. These surfactants are gaining attention as they are derived from renewable resources and are generally considered to be milder and more biodegradable than traditional sulfate-based surfactants.[7]
Inferred Mechanism of Cytotoxicity and Expected Profile
The cytotoxic mechanism of dodecyl 2-amino-4-methylpentanoate is also expected to involve interactions with the cell membrane. However, the presence of the amino acid head group (a derivative of leucine) is hypothesized to result in a less aggressive interaction compared to the sulfate head group of SDS. This is because the amino acid moiety is more akin to biological molecules, potentially leading to a lower propensity for membrane disruption and protein denaturation.
Studies on other N-acyl amino acid surfactants support this hypothesis, indicating they are generally less toxic than SDS.[8][9] The toxicity of these surfactants is influenced by the length of the alkyl chain and the nature of the amino acid head group.[9][10] It is anticipated that at concentrations below its critical micelle concentration (CMC), dodecyl 2-amino-4-methylpentanoate would exhibit minimal to no toxicity.[9]
Proposed Experimental Framework for a Direct Cytotoxicity Comparison
To provide definitive, comparative data, a well-designed in vitro cytotoxicity study is essential. The following section outlines a detailed protocol for assessing and comparing the cytotoxicity of dodecyl 2-amino-4-methylpentanoate and SDS.
Key Experimental Assays
Two robust and widely accepted colorimetric assays are proposed for this comparison:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures cell viability based on the metabolic activity of the cells.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
-
LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[13][14] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker for cytotoxicity.[13][14]
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative cytotoxicity assessment.
Caption: Proposed workflow for comparative cytotoxicity testing.
Detailed Experimental Protocols
-
Cell Line Selection : Choose a relevant human cell line, such as HaCaT keratinocytes or normal human dermal fibroblasts (NHDF), to model skin exposure.
-
Culture Conditions : Maintain cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed the cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
Stock Solutions : Prepare high-concentration stock solutions of both dodecyl 2-amino-4-methylpentanoate and SDS in a suitable solvent (e.g., sterile distilled water or PBS).
-
Serial Dilutions : Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations for testing. A broad range is recommended for initial screening, followed by a narrower range to determine the IC50 accurately.
-
Treatment : Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (or 1% Triton X-100 for the LDH assay) as a positive control.[16]
-
Incubation : Incubate the treated plates for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition : After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[17]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Supernatant Collection : After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.[16]
-
Sample Transfer : Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[18]
-
Reaction Mixture : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation : Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][18]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[18]
Data Analysis and Interpretation
For both assays, the raw absorbance values will be used to calculate the percentage of cell viability (for MTT) or cytotoxicity (for LDH) relative to the control wells. Dose-response curves will be plotted, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity) will be determined for each surfactant.
Concluding Remarks
The selection of surfactants in drug development is a balance between efficacy and safety. While SDS is a powerful and well-characterized surfactant, its inherent cytotoxicity can be a limiting factor. Amino acid-based surfactants like dodecyl 2-amino-4-methylpentanoate offer a promising alternative with a potentially superior safety profile. Based on structural analysis and data from similar compounds, it is hypothesized that dodecyl 2-amino-4-methylpentanoate will exhibit significantly lower cytotoxicity than SDS.
However, this hypothesis must be confirmed through direct, rigorous experimental testing. The proposed experimental framework provides a comprehensive and reliable methodology for such a comparison. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions about surfactant selection, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- MTT (Assay protocol). (n.d.).
-
Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Lala, R., et al. (2008). In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PLoS ONE, 3(6), e2380. Retrieved from [Link]
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Perinelli, D. R., et al. (2018). Chemical-physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. Journal of Colloid and Interface Science, 524, 1-9. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- MTT Cell Assay Protocol. (n.d.).
-
Kao, C. H., et al. (1993). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. Toxicology in Vitro, 7(1), 21-29. Retrieved from [Link]
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Kjellin, M., & Johansson, I. (2010). Development of amino acid-based surfactants: from synthesis to applications. Surface Active Agents, 2, 1-28. Retrieved from [Link]
-
The effect of sodium dodecyl sulphate (SDS), hydrogen peroxide (H₂O₂), and amidosulfobetaine-16 (ASB-16) on cytotoxicity in the production of bovine pericardium scaffold. (2025, May 15). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
-
Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. (2019, September 21). Morressier. Retrieved from [Link]
-
Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023, September 13). RSC Publishing. Retrieved from [Link]
-
Blood Chemistry Changes as an Evidence of the Toxic Effects of Anionic Surfactant Sodium Dodecyl Sulfate. (n.d.). Science Alert. Retrieved from [Link]
-
Toxicological effects of sodium dodecyl sulfate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1-4. Retrieved from [Link]
- Advantages of Amino Acid-Based Surfactants over Traditional Surfactants. (2023, February 17).
-
Genotoxicity potentials of anionic and cationic amino acid-based surfactants. (2013, February 13). PubMed. Retrieved from [Link]
-
Arechabala, B., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. ATLA Alternatives to Laboratory Animals, 27(5), 723-730. Retrieved from [Link]
-
Acute toxicity of anionic surfactants sodium dodecyl sulphate. (SOS) and linear alkylbenzene sulphonate (LAS) on the fertilizing. (n.d.). Histology and Histopathology. Retrieved from [Link]
-
LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio. Retrieved from [Link]
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Comparative Antimicrobial Efficacy of Amino Acid Esters: A Technical Guide
Topic: Comparative Antimicrobial Efficacy of Amino Acid Esters Content Type: Publish Comparison Guide
Executive Summary: The "Soft" Antimicrobial Revolution
In the search for alternatives to persistent quaternary ammonium compounds (QACs) like Benzalkonium Chloride (BAC), Amino Acid Esters (AAEs) have emerged as a superior class of "soft" antimicrobials. Unlike traditional biocides that persist in the environment, AAEs—specifically
This guide objectively compares the antimicrobial performance of AAEs against industry standards, detailing the physicochemical mechanisms driving their activity and providing validated protocols for their synthesis and evaluation.
Mechanistic Principles: The Cationic-Hydrophobic Balance
The efficacy of AAEs is governed by the amphiphilic balance between the cationic head group (guanidinium in arginine, amine in lysine) and the hydrophobic fatty acid tail.
Mechanism of Action
AAEs function primarily as membrane-active agents. The cationic charge ensures initial electrostatic adsorption to the negatively charged bacterial cell envelope (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives). Subsequently, the hydrophobic tail inserts into the lipid bilayer, causing depolarization and pore formation.
Key Insight: Optimal activity is observed with fatty chains of C10–C14 .[1] Chains shorter than C10 fail to penetrate the bilayer effectively, while chains >C16 tend to aggregate (micellize) or bind non-specifically to proteins, reducing bioavailability.
Figure 1: Step-wise mechanism of action for cationic amino acid esters disrupting bacterial membranes.
Comparative Efficacy Data
The following data synthesizes Minimum Inhibitory Concentration (MIC) values from multiple comparative studies. Note that LAE consistently performs on par with Benzalkonium Chloride (BAC) , yet possesses a safety profile that allows its use as a food preservative (E243).
Table 1: Comparative MIC Values (µg/mL)
| Compound | Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Toxicity (Hemolysis HC50) | Biodegradability |
| LAE (Ethyl Lauroyl Arginate) | AAE | 4 – 8 | 8 – 16 | 16 – 32 | > 1000 µg/mL (Low) | High (Rapid) |
| Arginine-C12 Ester | AAE | 2 – 5 | 4 – 10 | 32 – 64 | > 500 µg/mL (Low) | High |
| Lysine-C12 Ester | AAE | 8 – 16 | 32 – 64 | > 128 | Moderate | High |
| Benzalkonium Chloride | QAC | 1 – 5 | 5 – 20 | 20 – 100 | < 50 µg/mL (High) | Low (Persistent) |
| Cetrimide | QAC | 4 – 8 | 16 – 32 | 32 – 64 | < 20 µg/mL (High) | Low |
Analysis of Data:
-
Gram-Positive Bias: Like most cationic surfactants, AAEs are slightly more effective against Gram-positives due to the absence of the outer membrane LPS barrier found in Gram-negatives.
-
Arginine vs. Lysine: Arginine esters generally outperform lysine esters. The guanidinium group of arginine (pKa ~12.5) remains fully protonated and capable of forming bidentate hydrogen bonds with phosphate groups on the membrane, creating a stronger "anchoring" effect than the single amine of lysine.
-
Safety Margin: The hemolytic concentration (HC50) of LAE is significantly higher than its MIC, providing a therapeutic window that BAC does not offer.
Experimental Protocols
Protocol A: Chemical Synthesis of Arginine Alkyl Esters
Rationale: Direct esterification is preferred for scalability. This protocol uses thionyl chloride to activate the carboxyl group while protecting the guanidinium side chain via protonation.
Reagents: L-Arginine, Fatty Alcohol (e.g., Dodecanol), Thionyl Chloride (
-
Preparation: Suspend L-Arginine (1 eq) in the target fatty alcohol (excess, acts as solvent/reactant).
-
Activation: Add thionyl chloride (1.1 eq) dropwise at 0°C under
atmosphere. Caution: Exothermic release of HCl gas. -
Reflux: Heat the mixture to 100°C for 4–6 hours. The reaction is driven by the formation of the acyl chloride intermediate which reacts with the alcohol.
-
Work-up: Cool to room temperature. Precipitate the product by adding excess cold diethyl ether.
-
Purification: Recrystallize from ethanol/ether to remove unreacted fatty alcohol.
-
Validation: Confirm structure via
-NMR (Look for triplet at ~4.0 ppm corresponding to -methylene of the ester group).
Protocol B: MIC Determination for Cationic Surfactants
Critical Application Note: Standard polystyrene 96-well plates often bind cationic surfactants, artificially raising MIC values.
System: Broth Microdilution (CLSI M07-A10 modified).
-
Plate Selection: Use polypropylene (PP) plates or non-binding surface (NBS) plates to minimize drug loss.
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth (MHB). -
Dilution Series:
-
Prepare a stock solution of the AAE in water/ethanol (max 1% ethanol final conc).
-
Perform 2-fold serial dilutions in MHB directly in the plate (Range: 0.5 to 128 µg/mL).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity or
. -
Controls:
Figure 2: Workflow for the synthesis and validation of Arginine alkyl esters.
Conclusion
Amino acid esters, particularly Ethyl Lauroyl Arginate , represent a paradigm shift in antimicrobial technology. They successfully decouple efficacy from toxicity , a limitation that plagues traditional QACs. For formulation scientists, AAEs offer a robust preservative system that is effective against resistant phenotypes (MRSA) while maintaining a "clean label" status due to their biodegradability. Future development should focus on gemini-surfactant structures of these amino acids to further lower MIC values against Gram-negative species.
References
-
Antimicrobial activity of amino acid-based surfactants. Journal of Applied Microbiology. [Link]
-
Ethyl lauroyl arginate: An update on the antimicrobial potential and application. Frontiers in Microbiology. [Link]
-
Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics. [Link]
-
Cellular effects of monohydrochloride of L-arginine, N-lauroyl ethylester (LAE) on exposure to Salmonella typhimurium and Staphylococcus aureus. Journal of Applied Microbiology. [Link]
-
Synthesis and antimicrobial activity of arginine-based cationic surfactants. Amino Acids. [Link]
Sources
Thermal Analysis Guide: Dodecyl 2-amino-4-methylpentanoate (Dodecyl Leucinate)
The following guide provides an in-depth thermal analysis of Dodecyl 2-amino-4-methylpentanoate (also known as Dodecyl L-leucinate ), a critical amino acid ester used in transdermal drug delivery and permeation enhancement.
Executive Summary & Molecule Profile
Dodecyl 2-amino-4-methylpentanoate is the dodecyl (C12) ester of the amino acid L-leucine.[1] Unlike its zwitterionic parent (L-leucine), this molecule is highly lipophilic, making it a potent Chemical Permeation Enhancer (CPE) and a precursor for amino acid-based Ionic Liquids (ILs) .
Thermal analysis (DSC/TGA) is mandatory for this compound to determine its phase behavior (solid vs. liquid crystalline), thermal stability limit (ester pyrolysis), and suitability for formulation in transdermal patches or lipid nanoparticles.
| Feature | Specification |
| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate |
| Common Name | Dodecyl L-leucinate; L-Leucine dodecyl ester |
| CAS No. | 3037660-10-6 (HCl salt); 5125084 (Free base) |
| Molecular Weight | 299.49 g/mol (Free base); ~335.96 g/mol (HCl salt) |
| Physical State | Free Base: Viscous oil / Low-melting solidHCl Salt: Crystalline solid or Ionic Liquid (depending on purity/temp) |
| Key Application | Transdermal Permeation Enhancer, Ionic Liquid Precursor |
Experimental Protocols (DSC & TGA)
To ensure reproducible data, the following protocols must be strictly adhered to. These methods are designed to differentiate between moisture loss, solvent evaporation, and genuine degradation.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).
-
Pan Configuration: Tzero Aluminum Hermetic Pans (pinhole lid) to prevent early evaporation of the free base or sublimation.
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Protocol:
-
Equilibration: Cool to -40°C to capture low-temperature glass transitions (
). -
Isothermal: Hold for 5 min to equilibrate.
-
Ramp: Heat from -40°C to 250°C at 10°C/min .
-
Cooling (Optional): Cool back to -40°C at 10°C/min to observe crystallization (
) or supercooling.
-
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability (
-
Instrument: TA Instruments Q500 or PerkinElmer TGA 8000.
-
Crucible: Platinum or Alumina (open).
-
Purge Gas: Nitrogen (Balance: 40 mL/min; Furnace: 60 mL/min).
-
Protocol:
-
Tare: Zero the balance with an empty crucible.
-
Load: 5–10 mg of sample (compacted to ensure thermal contact).
-
Ramp: Heat from Ambient (25°C) to 600°C at 10°C/min .
-
Analysis: Calculate
(temp at 5% mass loss) and (extrapolated onset of degradation).
-
Thermal Performance & Data Interpretation
TGA: Decomposition Profile
Unlike L-leucine, which sublimes and decomposes at high temperatures (~290°C), the dodecyl ester is limited by the stability of the ester bond.
-
Stage 1 (RT – 100°C): Minimal mass loss (<1%) expected for pure samples. Significant loss here indicates residual solvent (methanol/ethanol) or moisture (hygroscopic HCl salt).
-
Stage 2 (180°C – 280°C): Primary Degradation Event.
-
Mechanism: Ester pyrolysis (cis-elimination) yielding L-leucine and 1-dodecene, followed by decarboxylation.
- : Typically 190°C – 210°C .
-
-
Stage 3 (>300°C): Complete charring/oxidation of the amino acid backbone.
DSC: Phase Transitions
The long alkyl chain (C12) acts as an internal plasticizer, significantly lowering the melting point compared to methyl esters.
-
HCl Salt Form:
- (Melting): Sharp endotherm typically between 80°C – 110°C . (Note: This is significantly lower than Methyl Leucinate HCl due to lipid-like packing disruption).
-
Behavior: May exhibit "Ionic Liquid" behavior, forming a stable melt before degradation.
-
Free Base Form:
- : Often < 30°C (Liquid at room temp) or a soft waxy solid.
- : Likely observable at sub-ambient temperatures (-20°C to 0°C).
Visualization of Thermal Degradation
The following diagram illustrates the degradation pathway expected during TGA analysis.
Figure 1: Thermal degradation pathway of Dodecyl L-leucinate via ester pyrolysis.
Comparative Analysis
This section benchmarks Dodecyl Leucinate against its parent compound and a short-chain alternative.
Comparison Table: Thermal Properties
| Property | Dodecyl L-Leucinate HCl | Methyl L-Leucinate HCl | L-Leucine (Parent) |
| Chain Length | C12 (Lipophilic) | C1 (Hydrophilic) | N/A (Zwitterionic) |
| Melting Point ( | ~80–100°C (Solid/IL) | ~135°C (Crystalline) | >290°C (Sublimes) |
| Stability ( | ~190°C | ~170°C | ~280°C |
| Physical State (RT) | Waxy Solid / Ionic Liquid | Crystalline Powder | Crystalline Powder |
| Hygroscopicity | Moderate | High | Low |
| Application | Skin Permeation (Lipid) | Peptide Synthesis | Nutrition / Pharma |
Analysis of Differences
-
Melting Point Depression: The C12 chain in Dodecyl Leucinate disrupts the strong hydrogen bonding network found in L-Leucine and Methyl Leucinate. This "internal plasticization" lowers the melting point, often turning the salt into a Room Temperature Ionic Liquid (RTIL) or low-melting solid, which is advantageous for transdermal diffusion.
-
Thermal Stability: While less stable than the parent amino acid (which requires high energy to break the crystal lattice), the dodecyl ester is sufficiently stable for processing up to ~150°C. It is more stable than short-chain esters against hydrolysis but susceptible to thermal elimination at >200°C.
Experimental Workflow Diagram
Use this workflow to validate the quality of incoming raw material.
Figure 2: Quality Control workflow for thermal characterization.
References
-
Vertex AI Search. (2025). Novel skin permeation enhancers based on amino acid ester ionic liquid. National Institutes of Health (NIH). Link
-
Mettler Toledo. (2025). Simultaneous Thermal Analysis (TGA/DSC) Guide. Mettler Toledo. Link
-
NIST. (2025). L-Leucine, N-methyl-N-(octyloxycarbonyl)-, dodecyl ester Properties. NIST Chemistry WebBook. Link
-
MDPI. (2022). Influence of Amino Acid Alkyl Ester Chain Length on Permeability. MDPI Pharmaceutics. Link
Sources
Safety Operating Guide
Dodecyl 2-amino-4-methylpentanoate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Dodecyl 2-amino-4-methylpentanoate
Executive Summary Dodecyl 2-amino-4-methylpentanoate (commonly referred to as leucine dodecyl ester) is a lipophilic amino acid alkyl ester widely utilized in the formulation of ionic liquid-mediated nanovesicles and transdermal drug delivery systems[1]. While highly effective as a penetration enhancer and surfactant, its 12-carbon aliphatic chain presents specific end-of-lifecycle logistical challenges. This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step procedures required to safely manage, segregate, and dispose of this compound, ensuring strict environmental compliance and operational safety.
Physicochemical Causality in Waste Management
As a Senior Application Scientist, I cannot overstate the importance of understanding why a chemical behaves the way it does before attempting to dispose of it. Standard laboratory drain disposal is strictly regulated by the aqueous solubility and environmental impact of the solute.
While short-chain esters (those with four or fewer carbon atoms, such as methyl acetate) are often permissible for sanitary sewer disposal under high dilution[2][3], dodecyl 2-amino-4-methylpentanoate is fundamentally different. The integration of a dodecyl (C12) chain transforms the amino acid into a potent amphiphilic molecule.
If introduced into a wastewater system, this compound will not dissolve; instead, it will spontaneously form micelles or viscous aggregates that can coat and obstruct sewer pipes[4]. Furthermore, its surfactant properties can disrupt the lipid bilayers of aquatic organisms, posing a significant ecotoxicity risk. Therefore, it is strictly prohibited from drain disposal and must be routed for high-temperature incineration as hazardous organic waste.
Table 1: Physicochemical Properties Dictating Disposal Logistics
| Property | Value / Characteristic | Operational Disposal Consequence |
| Carbon Chain Length | 12 (Aliphatic Dodecyl) | Exceeds the ≤4 carbon limit for drain disposal[2]; strictly prohibits sewer routing. |
| Aqueous Solubility | < 1% (Forms micelles) | Fails water-solubility requirement for sink disposal[4]; requires organic solvent transfer. |
| Surfactant Activity | High (Membrane disruption) | Induces foaming if mixed with water; mandates dry cleanup for solid spills. |
| Dilution Requirement | N/A (Insoluble) | Cannot meet the 100x water dilution safety standard for drain disposal[3]. |
Waste Segregation and Collection Protocol
To maintain a self-validating safety system, your disposal workflow must preemptively prevent the mixing of incompatible chemicals. Dodecyl 2-amino-4-methylpentanoate is typically dissolved in organic solvents during nanovesicle preparation.
Step-by-Step Methodology: Liquid Waste Routing
-
Phase Verification: Confirm the state of the waste. If the ester is suspended in an aqueous mixture, do not attempt to filter it. Treat the entire mixture as hazardous organic waste.
-
Solvent Classification: Determine if the primary carrier solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., ethanol, DMSO). This is the most critical regulatory distinction in organic waste management[5].
-
Containerization: Transfer the liquid into a compatible waste carboy. Use amber glass bottles for liquid waste to prevent UV degradation of co-solvents, ensuring any original labels are completely defaced[6].
-
Labeling: Affix a hazardous waste tag immediately. Explicitly write "Dodecyl 2-amino-4-methylpentanoate" (do not use abbreviations) and indicate the approximate concentration[5].
-
Secondary Containment: Place the waste container in a secondary containment tray. Ensure halogenated and non-halogenated containers are physically separated to prevent catastrophic cross-reactions in the event of a dual container failure[5].
Spill Response and Decontamination Workflow
A common operational error when dealing with amino acid esters is treating them like standard water-soluble salts. Because leucine dodecyl ester is a surfactant, applying water to a spill will induce severe foaming, spreading the lipophilic hazard across the benchtop and creating a slip hazard.
Step-by-Step Methodology: Solid Spill Decontamination
-
Initial Containment: Don standard PPE (nitrile gloves, lab coat, safety glasses). Physically demarcate the spill zone.
-
Dry Cleanup (Primary): Do not apply water. Use a static-free brush and dustpan to sweep up the neat powder. Causality: This prevents the mechanical energy of wiping from grinding the lipophilic powder into the work surface.
-
Solvent Wash (Secondary): Dampen a laboratory wipe with a lower alcohol (e.g., isopropanol or ethanol). Causality: The 12-carbon aliphatic chain is highly soluble in alcohols but insoluble in water. Wiping with an alcohol effectively dissolves and lifts residual molecular films from the surface.
-
Waste Consolidation: Place all contaminated wipes, sweepings, and PPE into a heavy-duty, leak-proof plastic bag[5]. Seal and label it as "Hazardous Solid Waste - Organic Surfactant Contaminated."
Disposal Routing Visualization
The following logic tree illustrates the decision-making process for routing dodecyl 2-amino-4-methylpentanoate waste from generation to final destruction.
Workflow for the classification and disposal routing of Dodecyl 2-amino-4-methylpentanoate waste.
References[2] Guide for Drain Disposal of Laboratory Chemicals, metu.edu.tr,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5ZYrP4hSSukPOo_fdJNteUueiQuAM5H7Tg7J36MjXwgh1nBItt4pLlAwSOkMegUglS05ELohHquBJVA_T_hryIcNSETCv62B3X4Rf5BhIDdViSHOGqHMYp1EOrc_EaXA0uzxjSYUKga3dyvDLaTUcQ==[4] Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety, vumc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkC9ogvMhJ-WR2kXoZ-9ZwdtsCToVwgU6xZIAMEv6clD-0edhS5b7tZ52ObBGCSEcYf9a4hcysDStXm3YPjS6TE2XrgQwQfoFj7mcDF7lnlYupWelOEv9gouxXOQanNlJsgvxG98MzuVvIAGld3lanJT3YIL9DuE8W[3] Proper Drain Disposal of Chemicals: Guidelines and Best Practices, labmanager.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuqNAR_s8lU-MMmucEdPhta2D_sOvLvK3-xlPt9MOlTw4ScB--STsN-VHV_5_fVdPYzjhvRJ8-djVtSdugwZXPrczOmu_Gj6FZjPvKQUJs9QA8PxuCMotoDCRBK3TeLhzcFUVQvO7wIRZqyjzPMpQEn6q-xeSq[5] Laboratory Waste Disposal Guidelines, kku.edu.sa,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKKUM9cb34LXOL8OvJSIz2dJmYkuhoR9ZjawmBE1cTc78XB3M2JX3lWY8LL-UcKNQYSQZPhKtQp4XfS-AiSOzxJj8an8NPMlZTFMgKj8Mpvzde4K-GsEylOz5zJujOuvqxBM2F0r46t4xeITRXGA0i30NkTL6cPTdkXzu0XCJprHlxoDfQlzr6JiXmXcgm9UcXhVplFTYvEVw3V7YclPT02LW[6] Laboratory Chemical Waste Handling and Disposal Guidelines, canterbury.ac.nz,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl6rbruP5EOo_sM_HuMRgAGoju-vQAFwpGcZ5hEb3iK_Ksill62iWWa8-5EJl328MyH-7cDRmKkdrzmBNa-4dHHcPkzA-hRBZc3haBKDIfNx5ZV8ptajzWU846gS3sAFpBLW3CZPOVhxB0q0xCjG7A6tUD3zEio2a2uTWqYrJRTgFBVamEXKT0X6qji2KtqiAAgxEwgGntkC7Nkw9JGv2TO1vbeG4R7f98dqND8r9u0qpHjj87[1] Transdermal Insulin Delivery Using Ionic Liquid-Mediated Nanovesicles for Diabetes Treatment, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgmYQeHFcPIGDTdjKGY6OBfsjWkuVuonpcp8JmjYLm-RPh6CVE5xAo3BWmtBrsTSDGB0U6OJaJyguzAf4JBK-aKYJVLD8XZNbz0Kl3OGo2VQgVMdb0xpZmpDEVcMzbLq8Qtq61kRLuea_jBKhw4ELIq2I=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.metu.edu.tr [chem.metu.edu.tr]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Dodecyl 2-amino-4-methylpentanoate
Synonyms: Dodecyl L-leucinate; L-Leucine dodecyl ester; 2-Amino-4-methylpentanoic acid dodecyl ester.[1] CAS (HCl salt): 59404-68-1 Functional Class: Amino Acid Alkyl Ester / Transdermal Permeation Enhancer / Cationic Surfactant.[1]
Part 1: Core Directive & Risk Logic
The Safety Paradox of Permeation Enhancers As a researcher handling Dodecyl 2-amino-4-methylpentanoate, you are likely investigating its utility in drug delivery or surfactant systems.[1] You must recognize a critical safety paradox: The very property that makes this molecule valuable—its ability to reversibly disrupt the stratum corneum and facilitate membrane transport—makes it uniquely hazardous to the handler. [1]
Unlike standard irritants, this compound is designed to breach biological barriers. If it contacts your skin, it does not just sit on the surface; it actively promotes its own absorption and the absorption of any co-solvents or active pharmaceutical ingredients (APIs) present.
Operational Philosophy: Treat this compound not just as a chemical irritant, but as a biological key that unlocks your skin's natural defenses. Your PPE strategy must focus on preventing breakthrough rather than just splash protection.
Part 2: Hazard Assessment & PPE Matrix
2.1 Physicochemical Hazard Profile
| Property | Characteristic | Safety Implication |
| Physical State | Waxy solid or viscous oil (depending on purity/salt form) | High surface adhesion; difficult to rinse off.[1] |
| Solubility | Soluble in alcohols (EtOH, MeOH), DMSO, DCM; Low water solubility (Free base) | Danger: Organic solvents act as vehicles, accelerating skin penetration. |
| Reactivity | Hydrolyzes in strong acids/bases; Stable as HCl salt | Avoid moisture to prevent degradation into Leucine and Dodecanol. |
| Toxicity Class | Skin/Eye Irritant (Cat 2) ; Specific Target Organ Toxicity (Resp) | Inhalation of dust/aerosol causes severe respiratory irritation. |
2.2 Advanced PPE Selection Matrix
Standard laboratory nitrile gloves are often insufficient when handling permeation enhancers in organic solvents.
| PPE Component | Specification | Rationale (Mechanistic) |
| Hand Protection (Primary) | High-Breakthrough Nitrile (min 0.12mm) | Standard protection against the solid salt.[1] |
| Hand Protection (Secondary) | Laminate (Silver Shield/4H) | MANDATORY if dissolved in DMSO, DCM, or Methanol. These solvents carry the enhancer through nitrile. |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fines during weighing. The cationic nature can damage alveolar surfactants. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Vapors or dusts can bypass side-shields.[1] Eye tissue is highly susceptible to surfactant damage. |
| Body Defense | Tyvek Lab Coat (Closed Front) | Cotton coats absorb spills and hold the enhancer against the skin/clothing layer. |
Part 3: Operational Protocols
3.1 Workflow Visualization: The "Barrier Integrity" Logic
Figure 1: Decision logic for PPE selection based on physical state and carrier solvent. Note the escalation to laminate gloves when high-permeability solvents are involved.[1]
3.2 Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
-
Static Control: Amino acid esters as salts (HCl) are often hygroscopic and static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Containment: Weigh directly into a tared vial with a screw cap. Do not use weighing boats that require pouring, as residual static can cause loss or aerosolization.
-
Decontamination: Wipe the balance area immediately with a 70% Ethanol-soaked Kimwipe. Why? To solubilize invisible residues before the next user touches the surface.
B. Solubilization (Liquid State)
-
Solvent Choice:
-
Preferred: Ethanol or Isopropanol (Moderate toxicity, good solubility).
-
High Risk: DMSO or DCM (High skin permeability). If using DMSO, remember it will carry the Dodecyl Leucinate through standard nitrile gloves in <5 minutes.
-
-
Mixing: Vortex in a closed tube. Never sonicate in an open vessel; the ultrasonic waves create aerosols containing the surfactant, which are lung irritants.
C. Reaction/Synthesis Setup
-
Stoichiometry: If reacting the free base, ensure anhydrous conditions. The ester bond is susceptible to hydrolysis.[2]
-
Quenching: If neutralizing the HCl salt to free base, use a biphasic wash (DCM/Na2CO3). The free base will partition into the organic layer.
-
Safety Note: The organic layer is now a potent transdermal delivery system. Handle with extreme caution.
-
Part 4: Disposal & Emergency Response
4.1 Waste Management
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical | Double-bag in clear polyethylene.[1] Label "Surfactant/Irritant". |
| Liquid Waste | Organic Solvent | Do not mix with oxidizers (e.g., Nitric acid) as amino groups can form unstable N-nitroso compounds.[1] |
| Sharps | Contaminated Sharps | Any needle used with this compound is a high-risk injection hazard.[1] Dispose immediately; do not recap. |
4.2 Emergency Procedures
-
Skin Contact (Solid): Brush off dry particles first. Then wash with soap and water for 15 minutes.[3][4]
-
Skin Contact (Solution): DO NOT use ethanol to wash the skin. Ethanol may further enhance penetration. Wash with copious amounts of water and mild soap only.
-
Eye Contact: Flush for 15 minutes. The surfactant nature can cause corneal clouding; seek ophthalmological evaluation immediately.
References
-
Vávrová, K., et al. (2017).[5] Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids.[5] Pharmaceutical Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). General procedure for the preparation of amino acid methyl ester hydrochlorides. PMC. Retrieved from [Link]
Sources
- 1. US4622413A - Method for preparing amino acid ester hydrohalides - Google Patents [patents.google.com]
- 2. chimia.ch [chimia.ch]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
- 5. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
